LM22B-10
Description
Properties
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQLSGBOUUVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LM22B-10: An In-Depth Technical Guide on its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM22B-10 is a novel, blood-brain barrier permeable small molecule that functions as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] Unlike endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound does not interact with the TrkA or p75 neurotrophin receptors (p75NTR).[3][4] Its activation of TrkB and TrkC initiates downstream signaling cascades, promoting neuronal survival, neurite outgrowth, and neurogenesis.[3] This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative data associated with the action of this compound in neurons.
Core Mechanism of Action: TrkB and TrkC Co-activation
This compound exerts its neurotrophic effects by binding to the extracellular domains of TrkB and TrkC receptors. This interaction induces receptor phosphorylation and subsequent activation of key intracellular signaling pathways, including the AKT, Extracellular signal-regulated kinase (ERK), and Phospholipase C-gamma (PLC-γ) pathways. This targeted activation distinguishes this compound from native neurotrophins, which can have broader receptor interactions. Notably, the patterns of Trk and downstream signaling activation induced by this compound are distinct from those of BDNF and NT-3.
Signaling Pathway Diagram
References
- 1. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Function of LM22B-10: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Functions, Mechanisms, and Experimental Evaluation of the TrkB/TrkC Agonist LM22B-10.
This guide provides a comprehensive technical overview of the small molecule this compound, a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its signaling pathways.
Core Function and Mechanism of Action
This compound is a blood-brain barrier permeable small molecule that selectively binds to and activates TrkB and TrkC receptors.[1][2][3][4] Unlike the endogenous neurotrophins, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), which also activate these receptors, this compound exhibits distinct patterns of downstream signaling activation.[2] Activation of TrkB and TrkC by this compound promotes neuronal survival, proliferation, and differentiation, and enhances neurite outgrowth, even in the presence of inhibitory glycoproteins. Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR) or the TrkA receptor.
The activation of TrkB and TrkC by this compound initiates several downstream signaling cascades, primarily the Phospholipase C-gamma (PLCγ), PI3K/AKT, and RAS/MAPK pathways. These pathways are crucial for mediating the observed neurotrophic and neuroprotective effects of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value | Cell/System | Reference |
| EC₅₀ (Neurotrophic Activity) | 200-300 nM | Hippocampal cells | |
| Maximum Survival Activity vs. BDNF (0.7 nM) | 53 ± 7.2% higher | Not specified | |
| Maximum Survival Activity vs. NT-3 (0.7 nM) | 91 ± 8.6% higher | Not specified | |
| Effective Concentration for Neurite Outgrowth | 1000 nM (induces average lengths up to ~40 µM) | Not specified | |
| Binding Concentration Range (TrkB-Fc & TrkC-Fc) | 250-2000 nM (dose-dependent) | In vitro binding assay |
| Study Type | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| In Vivo Activation of Trk Receptors | C57BL/6J mice | 0.5 mg/kg | Not specified | Activation of TrkB, TrkC, AKT, and ERK | |
| In Vivo Phosphorylation of Trk Receptors | C57BL/6J mice | 50 mg/kg | Intraperitoneal (i.p.) | Increased phosphorylation at TrkB-Y817 and TrkC-Y820 | |
| Traumatic Brain Injury Model | Rats | Not specified | Not specified | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus and reduced cell death in the injured cortex. | |
| Aged Mouse Model | Aged mice | Not specified | Not specified | Activated synaptic TrkB and TrkC, and increased pre- and post-synaptic proteins and spine density. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Survival Assay (ViaLight™ Assay)
This protocol is adapted from studies using NIH-3T3 cells engineered to express Trk receptors.
1. Cell Culture and Seeding:
- Culture NIH-3T3-TrkB and NIH-3T3-TrkC cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 200-400 µg/mL Geneticin.
- Seed 30,000 cells per well in a 24-well plate.
- Incubate overnight to allow for cell attachment.
2. Treatment:
- Replace the culture medium with serum-free medium (e.g., 50% PBS and 50% DMEM without supplements).
- Add this compound at desired concentrations (e.g., dose-response from 1 nM to 10 µM). Include positive controls (BDNF and NT-3 at 0.7 nM) and a vehicle control.
- Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
3. Measurement of Cell Viability:
- Lyse the cells by adding 50 µL of lysis buffer per well.
- Transfer the lysate to an opaque 96-well plate.
- Measure cell viability using the ViaLight™ Assay kit according to the manufacturer's instructions, which typically involves measuring ATP levels via a luciferase-based reaction.
Neurite Outgrowth Assay
This protocol is a general guideline for primary hippocampal or dorsal root ganglion (DRG) neurons.
1. Preparation of Culture Plates:
- Coat 24-well plates or glass coverslips with 0.1 mg/mL poly-L-lysine overnight at room temperature or for 2 hours at 37°C.
- Wash three times with sterile distilled water.
- For enhanced neurite outgrowth, subsequently coat with 5 µg/mL laminin in a suitable buffer (e.g., HBSS-CMF) for 2 hours at 37°C.
2. Neuronal Culture and Treatment:
- Isolate and culture primary neurons (e.g., hippocampal neurons from embryonic day 18 rat pups) according to standard protocols.
- Plate the neurons at an appropriate density on the coated surfaces.
- After allowing the neurons to attach, replace the medium with a defined neurobasal medium supplemented with B-27.
- Add this compound at the desired concentration (e.g., 1000 nM). Include appropriate controls.
- Incubate for 24-48 hours.
3. Staining and Analysis:
- Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.
- Permeabilize the cells with a blocking solution containing Triton X-100.
- Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (1:500 dilution), overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Western Blot for TrkB/TrkC Phosphorylation
This protocol describes the detection of receptor phosphorylation and downstream signaling activation.
1. Cell Lysis and Protein Quantification:
- Culture cells (e.g., NIH-3T3-TrkB/C or primary neurons) and treat with this compound (e.g., 1000 nM) for a specified time (e.g., 15-60 minutes).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
3. Antibody Incubation:
- Incubate the membrane with primary antibodies against phospho-TrkB (e.g., pY816), phospho-TrkC, phospho-AKT (e.g., pS473), and phospho-ERK (e.g., pT202/Y204) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with antibodies against total TrkB, TrkC, AKT, and ERK.
- Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound and a general experimental workflow for its characterization.
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for this compound characterization.
References
LM22B-10: A Dual Agonist of TrkB and TrkC Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LM22B-10 is a small molecule that has been identified as an agonist for two critical neurotrophin receptors: Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC). These receptors are key players in the central nervous system, involved in neuronal survival, growth, and plasticity. The ability of this compound to activate both TrkB and TrkC makes it a valuable research tool and a potential therapeutic agent for a range of neurological disorders. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, functional activity, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity on TrkB and TrkC receptors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Receptor(s) | Assay System |
| Neurotrophic Activity (EC₅₀) | 200-300 nM | TrkB and TrkC | Hippocampal neuron survival and neurite outgrowth |
Table 2: Receptor Binding Characteristics of this compound
| Parameter | Value | Receptor(s) | Method |
| Binding Concentration Range | 250-2000 nM | TrkB-Fc and TrkC-Fc | Dose-dependent binding assays |
| Competitive Binding | Inhibits BDNF binding to TrkB and NT-3 binding to TrkC | TrkB and TrkC | Cell-based competition assays |
Signaling Pathways
This compound activates the TrkB and TrkC receptors, leading to the initiation of downstream signaling cascades that are crucial for neuronal function. The primary pathways activated are the PI3K/Akt and MAPK/ERK pathways.
This compound Activated Signaling Pathway
Caption: Signaling pathway activated by this compound binding to TrkB and TrkC receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell-Based Receptor Activation and Survival Assay
This assay is used to determine the functional activity of this compound in promoting cell survival through the activation of TrkB and TrkC receptors.
Experimental Workflow: Cell Survival Assay
Caption: Workflow for determining the neurotrophic activity of this compound.
Materials:
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NIH-3T3 cells stably expressing either human TrkB or TrkC receptors.
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., ViaLight Assay Kit).
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96-well cell culture plates.
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Luminometer.
Procedure:
-
Seed the TrkB or TrkC expressing NIH-3T3 cells in a 96-well plate at a density of 5,000 cells per well.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
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Remove the growth medium from the wells and replace it with the this compound dilutions. Include wells with serum-free medium only as a negative control and wells with the respective neurotrophin (BDNF for TrkB, NT-3 for TrkC) as a positive control.
-
Incubate the plate for 48 to 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell survival relative to the positive control and plot the dose-response curve to determine the EC₅₀ value.
Western Blot Analysis of Trk Receptor and Downstream Signaling Activation
This protocol is used to qualitatively and quantitatively assess the phosphorylation of TrkB, TrkC, and downstream signaling proteins Akt and ERK upon treatment with this compound.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for analyzing the activation of Trk signaling pathways.
Materials:
-
Cells expressing TrkB or TrkC receptors.
-
This compound.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-TrkB (Tyr816), anti-phospho-TrkC (Tyr820), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), and antibodies for the total forms of these proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for at least 4 hours.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound is a potent dual agonist of TrkB and TrkC receptors, demonstrating significant neurotrophic activity. Its ability to activate key pro-survival and pro-growth signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, makes it an invaluable tool for studying the roles of these receptors in the nervous system. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies and further explore its therapeutic potential for various neurological and psychiatric disorders.
An In-depth Technical Guide to the Downstream Signaling Pathways of LM22B-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has garnered significant interest in the field of neuroscience and drug development for its potential therapeutic applications in a range of neurological disorders. By mimicking the effects of endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound promotes neuronal survival, neurite outgrowth, and synaptic plasticity. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Cascades Activated by this compound
This compound selectively binds to and activates TrkB and TrkC receptors, initiating a cascade of intracellular signaling events that are crucial for its neurotrophic effects. The primary downstream pathways implicated in this compound's mechanism of action are the PI3K/Akt pathway and the MAPK/ERK pathway . Activation of these pathways is a key determinant of the pro-survival and pro-growth effects of this small molecule. While this compound also appears to induce Protein Kinase C (PKC) phosphorylation, the PI3K/Akt and MAPK/ERK pathways are the most extensively characterized.
Quantitative Analysis of Pathway Activation
The activation of key signaling proteins downstream of TrkB and TrkC by this compound has been quantified using Western blot analysis. The following tables summarize the observed changes in protein phosphorylation in response to this compound treatment in NIH-3T3 cells engineered to express TrkB or TrkC receptors.
Table 1: Effect of this compound on TrkB Downstream Signaling
| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Cell Type | Reference |
| TrkB | 1000 nM this compound | ~2.5 | 3T3-TrkB | [1] |
| Akt | 1000 nM this compound | ~2.0 | 3T3-TrkB | [1] |
| ERK1/2 | 1000 nM this compound | ~2.5 | 3T3-TrkB | [1] |
| PKC | 1000 nM this compound | ~1.5 | 3T3-TrkB | [1] |
Table 2: Effect of this compound on TrkC Downstream Signaling
| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Cell Type | Reference |
| TrkC | 1000 nM this compound | ~3.0 | 3T3-TrkC | [1] |
| Akt | 1000 nM this compound | ~2.5 | 3T3-TrkC | |
| ERK1/2 | 1000 nM this compound | ~3.0 | 3T3-TrkC |
Note: The fold changes are estimated from the graphical data presented in the cited literature and represent the approximate magnitude of the effect.
Signaling Pathway Diagrams
To visually represent the downstream effects of this compound, the following diagrams were generated using the Graphviz DOT language.
References
LM22B-10: A Technical Guide to its Effects on Neuronal Survival and Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has demonstrated significant potential in promoting neuronal survival, enhancing neurite outgrowth, and modulating synaptic plasticity. This document provides a comprehensive technical overview of the pharmacological effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols for its evaluation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play a critical role in the development, maintenance, and plasticity of the nervous system.[1] Their therapeutic potential in neurodegenerative diseases and nerve injury is significant, but their use is limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. Small molecule mimetics that can activate their cognate receptors, TrkB and TrkC, offer a promising alternative. This compound is one such molecule, a non-peptide ligand that co-activates both TrkB and TrkC receptors, thereby initiating downstream signaling cascades that support neuronal health and function.[1][2] This guide synthesizes the current knowledge on this compound, focusing on its effects on neuronal survival and plasticity.
Mechanism of Action
This compound functions as an agonist at TrkB and TrkC receptors.[3][4] Unlike the endogenous ligands BDNF and NT-3, this compound is a small molecule that can cross the blood-brain barrier. Upon binding to the extracellular domain of TrkB and TrkC, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates downstream intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for mediating the biological effects of this compound, including the promotion of neuronal survival and the enhancement of neurite outgrowth and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neuronal survival, neurite outgrowth, and receptor activation from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Neuronal Survival
| Cell Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| NIH-3T3-TrkB cells | ViaLight Assay | Cell Survival | EC50: 200-300 nM | Dose-dependent increase in survival | |
| NIH-3T3-TrkC cells | ViaLight Assay | Cell Survival | EC50: 200-300 nM | Dose-dependent increase in survival | |
| Hippocampal Neurons | Immunostaining (Tuj1) | Neuronal Survival | 1000 nM | 53 ± 7.2% increase above maximal BDNF effect | |
| Adult Hippocampal Progenitor Cells | BrdU Incorporation | Cell Proliferation | 1 µM | 73.5 ± 6% increase versus control |
Table 2: In Vitro Efficacy of this compound on Neurite Outgrowth
| Cell Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| Hippocampal Neurons | Immunostaining (β-Tubulin III) | Mean Neurite Length | 1000 nM | Significant increase in neurite length (up to ~40 µm) | |
| Adult Hippocampal Progenitor Cells | Immunostaining (Tuj1) | Neurite-bearing cells | 1 µM | 193 ± 15% increase in Tuj1-expressing cells relative to control |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Endpoint | Result | Reference |
| Aged C57BL/6J Mice | 0.5 mg/kg, intranasally | TrkB, TrkC, AKT, ERK phosphorylation in hippocampus and striatum | Dose-dependent activation | |
| Traumatic Brain Injury (TBI) Rat Model | Not specified | Neuronal death in injured cortex (Fluoro-Jade C staining) | Significantly reduced cell death | |
| Traumatic Brain Injury (TBI) Rat Model | Not specified | Proliferation of doublecortin-expressing (DCX) cells in the hippocampus | Increased proliferation | |
| Alzheimer's Disease Mouse Model (hAPPLond/Swe) | Oral delivery of a derivative, PTX-BD10-2 | Cholinergic neurite integrity and neuronal atrophy | Restored neurite integrity and reduced atrophy |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound and a typical experimental workflow for assessing its effects on neuronal survival.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for neuronal survival assay.
Detailed Experimental Protocols
In Vitro Neuronal Survival Assay
Objective: To quantify the effect of this compound on the survival of primary neurons or neuronal cell lines.
Materials:
-
Neuronal cell line (e.g., NIH-3T3 cells expressing TrkB or TrkC) or primary hippocampal neurons.
-
Culture medium (e.g., DMEM for cell lines, Neurobasal medium for primary neurons) with appropriate supplements (e.g., FBS, B-27 supplement).
-
This compound stock solution.
-
24-well or 96-well culture plates.
-
ViaLight™ Plus Cell Proliferation and Cytotoxicity BioAssay Kit (for cell lines) or immunocytochemistry reagents (for primary neurons).
-
Primary antibodies: anti-β-III tubulin (Tuj1) for neurons.
-
Secondary antibodies: Fluorescently-conjugated secondary antibodies.
-
Nuclear stain: DAPI.
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Blocking/permeabilization buffer: PBS with 5% normal goat serum and 0.1% Triton X-100.
Procedure:
-
Cell Plating:
-
For cell lines (e.g., NIH-3T3-TrkB/C): Seed cells at a density of 30,000 cells/well in a 24-well plate.
-
For primary hippocampal neurons: Dissect hippocampi from embryonic day 18 (E18) rat or mouse embryos and dissociate into single cells. Plate neurons on poly-D-lysine coated coverslips in a 24-well plate at a suitable density.
-
-
Cell Culture: Culture cells overnight to allow for attachment. For survival assays under stress conditions, the medium is often replaced with a serum-free or low-serum medium.
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for 72-96 hours for cell lines, or 48-72 hours for primary neurons.
-
Survival Assessment:
-
For cell lines (ViaLight Assay): Follow the manufacturer's protocol. Briefly, lyse the cells and measure the ATP content, which is proportional to the number of viable cells, using a luminometer.
-
For primary neurons (Immunocytochemistry):
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block non-specific binding with blocking/permeabilization buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-Tuj1) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount coverslips on microscope slides.
-
-
-
Data Analysis:
-
For the ViaLight assay, normalize the luminescence signal of treated wells to the control wells.
-
For immunocytochemistry, capture images using a fluorescence microscope. Count the number of Tuj1-positive cells in multiple random fields for each condition. Express the results as a percentage of the control condition.
-
Western Blotting for Trk and Downstream Signaling Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of TrkB, TrkC, Akt, and ERK.
Materials:
-
Cultured neuronal cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: anti-phospho-TrkB (e.g., Tyr817), anti-total-TrkB, anti-phospho-TrkC (e.g., Tyr820), anti-total-TrkC, anti-phospho-Akt (e.g., Ser473), anti-total-Akt, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total-ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment and Lysis:
-
Plate and culture neuronal cells to near confluence.
-
Treat cells with this compound or vehicle for the desired time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the corresponding total protein band.
-
Conclusion
This compound represents a significant advancement in the development of small molecule neurotrophin mimetics. Its ability to co-activate TrkB and TrkC receptors and subsequently stimulate pro-survival and pro-plasticity signaling pathways underscores its therapeutic potential for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the beneficial effects of this compound and similar compounds. Future studies should continue to explore its efficacy in various disease models and further elucidate the nuances of its signaling mechanisms.
References
- 1. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
LM22B-10: A Technical Guide to a Novel TrkB/TrkC Co-Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM22B-10 is a novel, small-molecule, blood-brain barrier-permeant ligand that co-activates Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2] Identified through in silico screening, this compound has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models.[3] this compound promotes neuronal survival, stimulates neurite outgrowth, and enhances neurogenesis, making it a promising therapeutic candidate for neurological disorders such as traumatic brain injury and neurodegenerative diseases.[1][2] This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental findings related to this compound.
Discovery and Development
This compound was identified through an in silico screening process coupled with low-throughput neuronal survival screening. This approach aimed to discover non-peptide small molecules capable of activating Trk receptors. Unlike previously identified small-molecule Trk ligands, this compound was found to uniquely bind to and activate both TrkB and TrkC receptors. A derivative of this compound, designated PTX-BD10-2, has since been developed with improved oral bioavailability.
Mechanism of Action
This compound functions as a co-activator of TrkB and TrkC neurotrophin receptors. It selectively binds to these receptors, inducing their activation and initiating downstream signaling cascades. This activation leads to the phosphorylation of key downstream signaling proteins, including Akt and ERK, which are crucial mediators of cell survival and plasticity. Notably, this compound's activity is independent of the p75 neurotrophin receptor (p75NTR).
Signaling Pathway Diagram
Caption: Signaling pathway of this compound activating TrkB and TrkC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value/Effect | Reference |
| EC50 (Neurotrophic Activity) | Hippocampal Neurons | 200-300 nM | |
| Neuronal Survival | Hippocampal Neurons | 53 ± 7.2% above BDNF max | |
| Hippocampal Neurons | 91 ± 8.6% above NT-3 max | ||
| Neurite Outgrowth (1000 nM) | Hippocampal Neurons | Induces neurites up to ~40 µM in average length | |
| Hippocampal Neurons in inhibitory environment (CSPG) | 92 ± 8% increase in neurite length | ||
| Hippocampal Neurons in inhibitory environment (MAG) | 57 ± 6% increase in neurite length | ||
| TrkB/TrkC Binding | TrkB-Fc and TrkC-Fc | Dose-dependent binding in the range of 250-2000 nM |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Effect | Reference |
| C57BL/6J Mice | 0.5 mg/kg | Activation of TrkB, TrkC, Akt, and ERK | |
| C57BL/6J Mice | 50 mg/kg (i.p.) | Increased phosphorylation at TrkBY817 and TrkCY820 | |
| Aged Mice | Not Specified | Activates synaptic TrkB and TrkC, increases pre- and post-synaptic proteins and spine density | |
| Rat Model of TBI (CCI) | Not Specified | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus and significantly reduced cell death in the injured cortex |
Experimental Protocols
Cell Survival Assay (ViaLight™ Assay)
This protocol is adapted from studies evaluating the neurotrophic activity of this compound.
Objective: To quantify the effect of this compound on neuronal cell survival.
Materials:
-
NIH-3T3 cells expressing TrkA, TrkB, or TrkC
-
DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin for Trk-expressing cells)
-
This compound, BDNF, NT-3
-
24-well and opaque 96-well culture plates
-
ViaLight™ Assay Kit (Lonza)
Procedure:
-
Cell Seeding: Plate NIH-3T3-Trk expressing cells in 24-well plates at a density of 30,000 cells/well.
-
Culture Conditions: Culture cells in DMEM with 10% FBS and selection antibiotics. Prior to treatment, switch to a serum-free medium consisting of 50% PBS and 50% DMEM.
-
Treatment: Add this compound (e.g., 1000 nM) or control growth factors (e.g., 0.7 nM BDNF or NT-3) to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Lysis: Suspend cells in 50 µL of lysis buffer provided in the ViaLight™ Assay Kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and measure luminescence according to the ViaLight™ Assay Kit instructions.
Experimental Workflow: Cell Survival Assay
Caption: Workflow for assessing cell survival with this compound.
Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite extension.
Objective: To quantify the neuritogenic effects of this compound.
Materials:
-
Primary hippocampal neurons
-
Neurobasal medium supplemented with B27
-
Poly-D-lysine coated coverslips or plates
-
This compound
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Neuron Plating: Plate primary hippocampal neurons on poly-D-lysine coated surfaces in Neurobasal medium with B27 supplement.
-
Treatment: After allowing the neurons to adhere, treat the cultures with this compound at the desired concentration (e.g., 1000 nM).
-
Incubation: Incubate the cultures for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and complexity using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for quantifying neurite outgrowth induced by this compound.
Controlled Cortical Impact (CCI) Injury Model
This protocol describes a standard procedure for inducing traumatic brain injury in rodents to evaluate the neuroprotective effects of this compound.
Objective: To assess the in vivo efficacy of this compound in a model of traumatic brain injury.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
This compound formulation for in vivo administration
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region, keeping the dura mater intact.
-
-
Induction of Injury:
-
Position the CCI impactor tip perpendicular to the exposed dura.
-
Induce a cortical impact with controlled parameters (e.g., velocity, depth, and dwell time).
-
-
Treatment:
-
Administer this compound or vehicle control at specified time points post-injury (e.g., intraperitoneally).
-
-
Post-operative Care:
-
Suture the incision and provide post-operative care, including analgesics and monitoring.
-
-
Outcome Assessment:
-
At designated endpoints, sacrifice the animals and perform histological or behavioral analyses to assess lesion volume, cell death, neurogenesis, and functional recovery.
-
Conclusion
This compound is a potent and selective co-activator of TrkB and TrkC receptors with significant potential for the treatment of neurological disorders. Its ability to promote neuronal survival and regeneration, coupled with its blood-brain barrier permeability, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to advance our understanding and application of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LM22B-10 in Neuroprotection: A Technical Guide
Abstract
LM22B-10 is a small molecule, blood-brain barrier-permeant ligand that co-activates Tropomyosin receptor kinase B (TrkB) and C (TrkC).[1][2] This technical guide provides an in-depth overview of the neuroprotective role of this compound, focusing on its mechanism of action, signaling pathways, and experimental evidence. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play critical roles in neuronal survival, differentiation, and plasticity through their interaction with Trk receptors.[2][3] However, their therapeutic potential is limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. Small molecule Trk receptor agonists that mimic the effects of neurotrophins offer a promising alternative. This compound has emerged as a significant compound in this class, demonstrating potent neuroprotective and neurogenic effects in a variety of preclinical models.[1] Unlike native neurotrophins, this compound exhibits the unique ability to co-activate both TrkB and TrkC receptors, leading to distinct patterns of downstream signaling.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects by binding to and activating TrkB and TrkC receptors. This activation is independent of the p75 neurotrophin receptor (p75NTR). Upon binding, this compound induces the phosphorylation of the Trk receptors, initiating downstream signaling cascades that are crucial for neuronal survival and growth.
The primary signaling pathways activated by this compound include:
-
PI3K/Akt Pathway: Activation of this pathway is a key driver of the pro-survival effects of this compound.
-
MAPK/ERK Pathway: This pathway is also engaged by this compound and contributes to its effects on neuronal differentiation and plasticity.
Interestingly, the signaling patterns induced by this compound are distinct from those of BDNF and NT-3. This difference may underlie some of the unique biological effects of this compound, such as its ability to promote neurite outgrowth in the presence of inhibitory molecules.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data on Neuroprotective Effects
The neuroprotective and neurogenic properties of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| EC50 for Survival | Not Specified | 200-300 nM | - | |
| Maximal Survival | Not Specified | 0.7 nM | 53 ± 7.2% above BDNF | |
| Maximal Survival | Not Specified | 0.7 nM | 91 ± 8.6% above NT-3 | |
| Neurite Outgrowth | Hippocampal Neurons | 1000 nM | Induces neurites of significantly larger average lengths, up to ~40 μM | |
| Neuronal Differentiation | Adult Hippocampal Progenitors (AHP) & Embryonic Neural Stem (ENS) cells | 1 µM | Significantly increased Tuj1+ cells (p < 0.0001 vs. control) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Traumatic Brain Injury (Rat) | This compound | Cell Death (Fluoro-Jade C staining) in injured cortex | Significantly reduced FJC-positive cells (p = 0.002 vs. vehicle) | |
| Traumatic Brain Injury (Rat) | This compound | Proliferation of doublecortin-expressing (DCX) cells in the hippocampus | Increased proliferation | |
| Aged Mice | This compound (0.5 mg/kg) | Trk and downstream signaling activation in hippocampus and striatum | Activated TrkB, TrkC, Akt, and ERK | |
| Aged Mice | This compound | Hippocampal dendritic spine density | Increased | |
| Alzheimer's Disease (APP L/S Mouse Model) | PTX-BD10-2 (this compound derivative) | Cholinergic neurite integrity in NBM and VDB | Restored | |
| Alzheimer's Disease (APP L/S Mouse Model) | PTX-BD10-2 | NBM neuronal atrophy | Reduced | |
| Alzheimer's Disease (APP L/S Mouse Model) | PTX-BD10-2 | Tau pathology in NBM | Reduced |
Detailed Experimental Protocols
In Vitro Cell Survival Assays
Objective: To determine the effect of this compound on neuronal survival.
Cell Lines:
-
NIH-3T3 cells stably expressing TrkA, TrkB, TrkC, or p75NTR.
-
Primary hippocampal neurons.
Methodology:
-
Cells are seeded in 96-well plates in their respective growth media.
-
After attachment, the medium is replaced with a serum-free medium.
-
This compound, BDNF, or NT-3 are added at various concentrations.
-
Cells are incubated for 48-72 hours.
-
Cell viability is assessed using a standard assay such as the Cell Counting Kit-8 or ViaLight Assay.
Neurite Outgrowth Assays
Objective: To evaluate the effect of this compound on neurite extension.
Cell Lines:
-
Primary hippocampal neurons.
Methodology:
-
Dissociated hippocampal neurons are plated on coated coverslips.
-
After a short period to allow for attachment, the culture medium is replaced with a medium containing this compound, BDNF, or NT-3.
-
For experiments in an inhibitory environment, glycoproteins can be added to the culture.
-
After 24-48 hours, cells are fixed and immunostained for neuronal markers (e.g., Tuj1).
-
Neurite length is quantified using imaging software.
In Vivo Traumatic Brain Injury Model
Objective: To assess the neuroprotective effects of this compound in a model of TBI.
Animal Model:
-
Adult male Sprague-Dawley rats.
Methodology:
-
Animals are subjected to a controlled cortical impact (CCI) injury.
-
This compound or vehicle is administered (e.g., intraperitoneally) at specified time points post-injury.
-
Behavioral tests (e.g., Barnes maze for spatial memory) are conducted to assess functional recovery.
-
At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.
-
Immunohistochemistry is performed to assess cell death (Fluoro-Jade C staining), neurogenesis (BrdU or DCX staining), and other markers of interest.
Experimental Workflow Diagram
Caption: Workflow for in vivo TBI studies.
Discussion and Future Directions
This compound represents a significant advancement in the development of small molecule neurotrophin mimetics. Its ability to co-activate TrkB and TrkC receptors provides a unique pharmacological profile with potent neuroprotective and neurogenic effects. The preclinical data strongly support its potential as a therapeutic agent for a range of neurological disorders, including traumatic brain injury and Alzheimer's disease.
A derivative of this compound, PTX-BD10-2, has been developed with improved oral bioavailability, further enhancing its clinical translational potential. Studies with this derivative have shown promising results in an Alzheimer's disease mouse model, even when administered at an advanced pathological stage.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the Trk receptors.
-
Conducting further preclinical studies in a wider range of neurodegenerative disease models.
-
Initiating clinical trials to evaluate the safety and efficacy of this compound or its derivatives in human patients.
Conclusion
This compound is a promising small molecule TrkB/TrkC co-agonist with robust neuroprotective properties. Its distinct mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a novel therapeutic for various neurological conditions. The data summarized in this technical guide provide a comprehensive overview for researchers and drug developers interested in advancing this and similar compounds towards clinical application.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
LM22B-10: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has demonstrated significant potential in promoting neuronal survival, differentiation, and neurite outgrowth, making it a molecule of high interest in the field of neuroscience and drug development for neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by detailed experimental protocols and signaling pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2,2',2'',2'''-[[(4-Chlorophenyl)methylene]bis(4,1-phenylenenitrilo)]tetrakisethanol, is a blood-brain barrier permeant compound.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[4-[[4-[Bis-(2-hydroxyethyl)-amino]-phenyl]-(4-chloro-phenyl)-methyl]-phenyl]-(2-hydroxy-ethyl)-amino]-ethanol | [1] |
| CAS Number | 342777-54-2 | [1] |
| Molecular Formula | C27H33ClN2O4 | [1] |
| Molecular Weight | 485.01 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO (97 mg/mL) and Ethanol (97 mg/mL). Insoluble in water. | |
| Storage | Store as powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. |
Biological Activity and Mechanism of Action
This compound selectively binds to and activates TrkB and TrkC receptors, thereby mimicking the effects of their endogenous ligands, brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively. This activation triggers downstream signaling cascades, primarily the AKT and ERK pathways, which are crucial for promoting neuronal survival, growth, and plasticity.
In Vitro Activity
-
Neurotrophic Activity: this compound exhibits potent neurotrophic activity with an EC50 of 200-300 nM in hippocampal cells. It has been shown to improve cell survival and significantly increase neurite outgrowth.
-
Receptor Binding: this compound binds to the extracellular domains of TrkB and TrkC, but not TrkA or the p75 neurotrophin receptor (p75NTR).
-
Signaling Pathway Activation: Treatment of neuronal cells with this compound leads to the phosphorylation and activation of TrkB, TrkC, AKT, and ERK.
In Vivo Activity
-
Brain Penetrance: this compound is capable of crossing the blood-brain barrier.
-
Trk Activation in the Brain: In vivo studies in mice have demonstrated that administration of this compound leads to the activation of TrkB and TrkC in the hippocampus and striatum.
The signaling pathway activated by this compound is depicted in the following diagram:
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Survival Assay
This protocol is adapted from studies demonstrating the pro-survival effects of this compound on neuronal cells.
Materials:
-
NIH-3T3 cells stably expressing TrkB or TrkC
-
DMEM supplemented with 10% FBS and appropriate selection antibiotics
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed NIH-3T3-TrkB or -TrkC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Neurite Outgrowth Assay
This protocol outlines a method to quantify the effect of this compound on neurite extension in primary neurons or neuronal cell lines.
Materials:
-
Primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12)
-
Poly-D-lysine coated plates or coverslips
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate neurons on poly-D-lysine coated surfaces and allow them to adhere for 24 hours.
-
Treat the neurons with various concentrations of this compound or vehicle control.
-
Incubate for 48 to 72 hours to allow for neurite extension.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Western Blot for Trk and Downstream Signaling Activation
This protocol is for detecting the phosphorylation of TrkB/C, AKT, and ERK upon this compound treatment.
Materials:
-
Neuronal cells
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TrkB (Tyr817), anti-TrkB, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate neuronal cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like GAPDH.
Conclusion
This compound is a valuable research tool for investigating the roles of TrkB and TrkC signaling in the nervous system. Its ability to promote neuronal survival and neurite outgrowth highlights its therapeutic potential for a range of neurological disorders. The detailed protocols provided in this guide offer a starting point for researchers to further explore the biological functions and therapeutic applications of this promising small molecule.
References
The Nature of LM22B-10's Interaction with p75NTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: LM22B-10 is a small molecule agonist of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors, demonstrating potent effects on neuronal survival and neurite outgrowth.[1][2] While its engagement with Trk receptors is well-documented, its relationship with the p75 neurotrophin receptor (p75NTR) is more nuanced, characterized by a lack of direct binding but significant indirect functional modulation. This technical guide provides an in-depth analysis of the experimental evidence defining the interaction between this compound and p75NTR, offering detailed methodologies, quantitative data, and pathway visualizations to inform future research and therapeutic development.
Direct Binding Analysis: Assessing a Direct Interaction
Initial investigations into the binding profile of this compound sought to determine its specificity for neurotrophin receptors. These studies have consistently shown that this compound does not directly bind to the p75NTR.
Binding Assays: In studies utilizing the extracellular domain/Fc fusion proteins of various neurotrophin receptors, this compound demonstrated dose-dependent binding to TrkB-Fc and TrkC-Fc.[2][3] However, no detectable binding to p75NTR-Fc was observed, even at high concentrations.[3] Furthermore, competition studies in NIH-3T3 cells expressing specific receptors revealed that this compound could inhibit the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB and Neurotrophin-3 (NT-3) to TrkC, but had no effect on neurotrophin binding to p75NTR.
Functional Assays in p75NTR-Only Cells: To corroborate these binding data, functional assays were performed in cell lines engineered to express only p75NTR. In these NIH-3T3-p75NTR cells, this compound did not support cell survival, further indicating a lack of direct functional engagement with this receptor in the absence of Trk co-expression.
Indirect Functional Interaction: Unraveling the Crosstalk
Despite the absence of direct binding, compelling evidence points to an indirect functional interaction between this compound and p75NTR in cells where both Trk and p75NTR receptors are present. This interaction appears to modulate the neurotrophic outcomes of this compound.
Differential Effects on Neuronal Survival: In NIH-3T3 cells co-expressing TrkB and p75NTR, the presence of p75NTR significantly diminished the survival-promoting effects of BDNF. In stark contrast, the pro-survival activity of this compound was unaffected by the co-expression of p75NTR. This suggests that this compound circumvents the inhibitory influence that p75NTR exerts on TrkB signaling in the presence of its natural ligand.
Modulation of Neurite Outgrowth: The influence of p75NTR on this compound's activity is further highlighted in studies of neurite outgrowth in hippocampal neurons. The application of a p75NTR function-blocking antibody or the use of p75NTR siRNA to knock down its expression led to a significant enhancement of neurite outgrowth induced by this compound. This effect was not observed with the native neurotrophins BDNF or NT-3, indicating a unique interplay between this compound-activated Trk signaling and the p75NTR pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the this compound and p75NTR interaction.
| Parameter | This compound | Reference Neurotrophin (BDNF/NT-3) | Source |
| Binding to p75NTR-Fc | No detectable binding | - | |
| EC50 for Survival | 200-300 nM (in TrkB/TrkC expressing cells) | - | |
| Effect on Survival in p75NTR-only cells | No effect | No effect | |
| Survival in TrkB/p75NTR cells (vs. TrkB only) | No significant change | Significantly reduced | |
| Neurite Outgrowth with p75NTR blockade | Significantly increased | No significant change |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling interactions and a typical experimental workflow for their investigation.
References
LM22B-10: A Technical Guide to its Activation of AKT and ERK Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has garnered significant interest in the field of neuroscience and drug development for its potential therapeutic applications in neurodegenerative diseases. This compound mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), promoting neuronal survival and neurite outgrowth.[1][2] A key aspect of its mechanism of action involves the activation of downstream intracellular signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways. This guide provides an in-depth technical overview of the activation of these pathways by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling events.
Data Presentation: Quantitative Analysis of AKT and ERK Activation
This compound induces the phosphorylation of both AKT and ERK in a TrkB and TrkC-dependent manner.[1][3] The activation of these pathways is a critical downstream event that mediates the neurotrophic effects of the compound. While precise fold-change values from densitometric analysis of Western blots are not explicitly stated in the primary literature, a qualitative and estimated quantitative analysis of published data is summarized below.
Table 1: In Vitro Activation of AKT and ERK by this compound
| Cell Line | Treatment | Concentration | Duration | Target Protein | Phosphorylation Status | Estimated Fold Change (vs. Control) | Reference |
| 3T3-TrkB | This compound | 1000 nM | 1 hour | AKT | Phosphorylated | Moderately Increased | [3] |
| 3T3-TrkB | This compound | 1000 nM | 1 hour | ERK | Phosphorylated | Moderately Increased | |
| 3T3-TrkC | This compound | 1000 nM | 1 hour | AKT | Phosphorylated | Moderately Increased | |
| 3T3-TrkC | This compound | 1000 nM | 1 hour | ERK | Phosphorylated | Moderately Increased | |
| 3T3-TrkB | BDNF | 0.7 nM | 1 hour | AKT | Phosphorylated | Substantially Increased | |
| 3T3-TrkB | BDNF | 0.7 nM | 1 hour | ERK | Phosphorylated | Substantially Increased |
Note: The "Estimated Fold Change" is a qualitative interpretation based on the visual data presented in the cited literature. The original research states that this compound induced detectable phosphorylation of AKT and ERK, "though to a substantially lesser degree than BDNF".
Table 2: In Vivo Activation of AKT and ERK by this compound
| Animal Model | Treatment | Dosage | Route of Administration | Tissue | Target Protein | Phosphorylation Status | Reference |
| C57BL/6J mice | This compound | 0.5 mg/kg | Not Specified | Not Specified | AKT | Activated | |
| C57BL/6J mice | This compound | 0.5 mg/kg | Not Specified | Not Specified | ERK | Activated | |
| Aged mice | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Hippocampus and Striatum | Downstream signaling | Activated |
Signaling Pathways Visualization
The activation of AKT and ERK by this compound is initiated by its binding to TrkB and TrkC receptors. The following diagrams illustrate the signaling cascades.
Caption: this compound activates TrkB/TrkC, leading to the initiation of the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activation of AKT and ERK pathways by this compound. These protocols are compiled from the primary literature and standard laboratory procedures.
Cell Culture and Treatment
This protocol describes the culture of NIH-3T3 cells stably expressing Trk receptors and their treatment with this compound.
-
Cell Lines: NIH-3T3 cells stably expressing either human TrkB (3T3-TrkB) or TrkC (3T3-TrkC) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 200-400 µg/mL G418 for Trk-expressing cells).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting).
-
Grow cells to 50-60% confluency.
-
For serum starvation, replace the growth medium with serum-free DMEM for 4-6 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 1000 nM).
-
Add the this compound containing medium to the cells and incubate for the desired time (e.g., 1 hour).
-
For control experiments, treat cells with vehicle (DMSO) or a known agonist such as BDNF (for TrkB) or NT-3 (for TrkC).
-
Caption: Workflow for the treatment of Trk-expressing cells with this compound.
Western Blotting for AKT and ERK Phosphorylation
This protocol details the detection of phosphorylated AKT (p-AKT) and ERK (p-ERK) by Western blotting.
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473) and p-ERK (e.g., Thr202/Tyr204) overnight at 4°C. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total AKT and total ERK.
Caption: General workflow for Western blot analysis of AKT and ERK phosphorylation.
Immunoprecipitation of Trk Receptors
This protocol is for the immunoprecipitation of TrkB or TrkC to analyze their phosphorylation status.
-
Cell Lysis: Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with a primary antibody specific for TrkB or TrkC (e.g., 1-2 µg) overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Pellet the beads and collect the supernatant for analysis by Western blotting with a phospho-tyrosine specific antibody.
-
Kinase Assay for AKT and ERK Activity
This protocol outlines a general procedure for measuring the kinase activity of AKT and ERK.
-
Immunoprecipitation: Immunoprecipitate AKT or ERK from cell lysates as described above, but do not elute in denaturing buffer.
-
Kinase Reaction:
-
Wash the immunoprecipitated beads with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a specific substrate for either AKT (e.g., GSK-3 fusion protein) or ERK (e.g., Elk-1 fusion protein) and ATP.
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
-
Detection:
-
Terminate the reaction by adding SDS sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate.
-
Alternatively, use a radioactive assay with [γ-³²P]ATP and measure the incorporation of ³²P into the substrate by autoradiography.
-
Conclusion
This compound effectively activates the AKT and ERK signaling pathways downstream of TrkB and TrkC receptor engagement. This activation is a cornerstone of its neurotrophic and pro-survival effects. The methodologies provided in this guide offer a comprehensive framework for researchers to investigate the molecular mechanisms of this compound and to further explore its therapeutic potential. The provided diagrams and structured data tables serve as a quick reference for understanding the core signaling events and the experimental evidence supporting them. Further quantitative studies will be beneficial to delineate the precise dose-response and temporal dynamics of AKT and ERK activation by this promising small molecule.
References
A Technical Guide to the Brain Penetrance of the TrkB/TrkC Agonist LM22B-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance of LM22B-10, a small-molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC. This compound has garnered significant interest in the field of neuroscience for its neurotrophic and neuroprotective properties, making its ability to cross the blood-brain barrier (BBB) a critical aspect of its therapeutic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Data on Brain Penetrance of this compound
The brain penetrance of this compound has been demonstrated in preclinical studies, with quantitative data available from in vivo experiments in mice. The following tables summarize the brain concentration of this compound following different routes of administration, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Brain Concentration of this compound Following a Single Administration in Mice [1]
| Administration Route | Dose | Time Point | Brain Concentration (ng/g) |
| Intraperitoneal (IP) | 50 mg/kg | 1 hour | ~150 |
| Oral Gavage (OG) | 50 mg/kg | 1 hour | ~50 |
| Intranasal (IN) | 0.5 mg/kg | 1 hour | ~25 |
| Intraperitoneal (IP) + Intranasal (IN) | 50 mg/kg (IP) + 0.5 mg/kg (IN) | 1 hour | ~175 |
Table 2: Time-Course of this compound Brain Concentration Following Intraperitoneal Administration in Mice [1]
| Time Point | Brain Concentration (ng/g) |
| 30 minutes | ~125 |
| 1 hour | ~150 |
| 2 hours | ~100 |
| 4 hours | ~50 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are the methodologies employed in the key experiments to assess the brain penetrance and activity of this compound.
Animal Studies
-
Animal Model: Adult male C57BL/6J mice are typically used for in vivo studies[2][3]. All procedures should be conducted in accordance with institutional guidelines for animal care and use.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection, oral gavage (OG), or intranasal (IN) delivery[1]. For IP and OG administration, this compound can be dissolved in a vehicle such as a solution of DMSO, PEG300, Tween-80, and saline. For IN administration, a specific formulation suitable for nasal delivery is required.
Pharmacokinetic Analysis
-
Sample Collection: At specified time points following drug administration, animals are euthanized, and brain tissue is rapidly collected. Blood samples are also collected to determine plasma concentrations.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both brain homogenate and plasma samples are then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest (this compound) and remove interfering substances.
-
Quantification by LC-MS/MS: The concentration of this compound in the prepared samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the detection and quantification of small molecules in complex biological matrices.
-
Chromatography: Reverse-phase chromatography is commonly used to separate the analyte from other components in the sample.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored to ensure accurate quantification.
-
In Vivo Target Engagement: Western Blotting for TrkB/TrkC Signaling
To confirm that this compound reaches its target in the central nervous system and elicits a biological response, the activation of its downstream signaling pathways is assessed.
-
Tissue Lysis: Following treatment with this compound or vehicle, brain regions of interest (e.g., hippocampus, striatum) are dissected and lysed to extract proteins.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylated (activated) forms of TrkB, TrkC, and their downstream effectors, such as Akt and ERK. The total protein levels of these signaling molecules are also measured for normalization.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Brain Penetrance Assessment
The following diagram illustrates the typical experimental workflow for determining the brain penetrance of a compound like this compound.
Caption: Workflow for assessing the brain penetrance of this compound.
This compound Activated TrkB/TrkC Signaling Pathway
This compound exerts its neurotrophic effects by binding to and activating TrkB and TrkC receptors, which in turn initiates intracellular signaling cascades that promote neuronal survival and growth.
Caption: Simplified signaling pathway of this compound via TrkB/TrkC activation.
References
Preclinical Profile of LM22B-10: A Novel TrkB/TrkC Co-Activator for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LM22B-10 is a small molecule co-activator of Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC), two critical neurotrophin receptors involved in neuronal survival, plasticity, and differentiation. Preclinical studies have demonstrated its potential as a therapeutic agent for neurodegenerative diseases. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in various models of neurodegeneration, and key experimental protocols. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play a crucial role in the development and maintenance of the nervous system. Their therapeutic potential is, however, limited by poor pharmacokinetic properties and inability to cross the blood-brain barrier (BBB). Small molecule mimetics that can activate their corresponding receptors, TrkB and TrkC, offer a promising alternative. This compound is one such molecule that has been shown to selectively activate TrkB and TrkC, promoting neuronal survival and neurite outgrowth.[1] This guide delves into the preclinical findings that underscore the therapeutic promise of this compound in the context of neurodegeneration.
Mechanism of Action: TrkB and TrkC Co-activation
This compound functions as a co-activator of TrkB and TrkC receptors.[1] Unlike the endogenous ligands, this compound is a non-peptide small molecule capable of penetrating the BBB.[2] Its binding to the extracellular domains of TrkB and TrkC initiates downstream signaling cascades that are crucial for neuronal function and survival.
Signaling Pathways
Upon activation of TrkB and TrkC receptors by this compound, several downstream signaling pathways are initiated, including the Phosphoinositide 3-kinase/Akt (PI3K/Akt) and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways. These pathways are integral to promoting cell survival and neurogenesis.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound and its derivative, PTX-BD10-2.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| Neurotrophic Survival Activity | Hippocampal Neurons | EC50: 200-300 nM | 53 ± 7.2% above BDNF (0.7 nM) and 91 ± 8.6% above NT-3 (0.7 nM) | |
| Neurite Outgrowth | Hippocampal Neurons | 1000 nM | Induces neurites of significantly larger average lengths, up to ~40 μM | |
| Receptor Binding | TrkB-Fc and TrkC-Fc | 250-2000 nM | Dose-dependent binding | |
| Cell Survival (Trk-expressing 3T3 cells) | 3T3-TrkB | Dose-dependent | Max increase of 123 ± 36% (~78% of BDNF) | |
| Cell Survival (Trk-expressing 3T3 cells) | 3T3-TrkC | Dose-dependent | Max increase of 147 ± 35% (~109% of NT-3) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Aged Mice | Intranasal | Not specified | Activated hippocampal and striatal TrkB and TrkC, increased dendritic spine density | |
| C57BL/6J Mice | Intraperitoneal (i.p.) | 0.5 mg/kg | Activated TrkB, TrkC, AKT, and ERK | |
| C57BL/6J Mice | Intraperitoneal (i.p.) | 50 mg/kg | Increased phosphorylation at TrkBY817 and TrkCY820 | |
| Rats (Traumatic Brain Injury) | Not specified | 10 mg/kg | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus and significantly reduced cell death in the injured cortex |
Table 3: Preclinical Data for this compound Derivative (PTX-BD10-2)
| Animal Model | Administration Route | Key Findings | Reference |
| hAPPLond/Swe (APPL/S) AD Mouse Model | Oral | Restored cholinergic neurite integrity, reduced NBM neuronal atrophy, reduced NBM tau pathology | |
| Human iPSC-derived Cholinergic Neurons | In vitro | Improved survival after amyloid-β exposure |
Table 4: Pharmacokinetic Profile of this compound
| Administration Route | Animal Model | Brain Penetration | Reference |
| Intraperitoneal (i.p.) | Mice | Detectable brain levels | |
| Oral Gavage (o.g.) | Mice | Poor bioavailability | |
| Intranasal (i.n.) | Mice | Higher brain levels compared to i.p. and o.g. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these preclinical findings.
In Vitro Cell Survival Assay
This protocol is used to assess the neurotrophic activity of this compound.
Protocol Details:
-
Cell Culture: NIH-3T3 cells stably expressing TrkA, TrkB, TrkC, or p75NTR are cultured in appropriate media.
-
Seeding: Cells are seeded in 24-well plates at a density of 30,000 cells/well.
-
Treatment: After adherence, the culture medium is replaced with serum-free medium containing various concentrations of this compound, BDNF, or NT-3.
-
Incubation: Cells are incubated for 72-96 hours.
-
Viability Assessment: Cell survival is quantified using a commercial viability assay such as the ViaLight Assay.
In Vivo Traumatic Brain Injury (TBI) Model
This protocol outlines the assessment of this compound's neuroprotective effects in a rat model of TBI.
Protocol Details:
-
TBI Induction: A controlled cortical impact injury is induced in anesthetized rats.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered to the animals.
-
Behavioral Testing: A battery of behavioral tests, such as the Barnes maze, is conducted to assess cognitive function.
-
Histological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.
-
Quantification: Neuronal cell death is quantified using methods like Fluoro-Jade C staining, and neurogenesis is assessed by staining for markers like doublecortin (DCX).
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a neuroprotective agent. Its ability to co-activate TrkB and TrkC receptors and penetrate the BBB makes it an attractive candidate for the treatment of various neurodegenerative disorders. The development of an orally bioavailable derivative, PTX-BD10-2, further enhances its clinical translational potential.
Future preclinical studies should focus on long-term efficacy and safety in various animal models of neurodegenerative diseases. Further investigation into the specific downstream signaling events and gene expression changes induced by this compound will provide a deeper understanding of its mechanism of action. Ultimately, these studies will be critical in paving the way for clinical trials to evaluate the therapeutic efficacy of this compound and its derivatives in patients with neurodegenerative diseases.
References
LM22B-10: A Novel Neurotrophic Agent for Traumatic Brain Injury
A Technical Whitepaper on the Therapeutic Potential of a Small-Molecule TrkB/TrkC Co-activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatic Brain Injury (TBI) remains a significant global health concern with limited therapeutic options. A promising avenue of research involves the modulation of neurotrophin signaling pathways to promote neuronal survival and regeneration. This technical guide delves into the preclinical evidence supporting LM22B-10, a blood-brain barrier-permeant small-molecule, as a potential therapeutic for TBI. This compound acts as a co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC, key receptors for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3) respectively. This document summarizes the current understanding of this compound's mechanism of action, its effects in preclinical TBI models, and detailed experimental protocols from key studies, providing a comprehensive resource for the scientific community.
Introduction: Targeting Neurotrophin Pathways in TBI
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, inflammation, and apoptosis, leading to progressive neuronal loss and long-term neurological deficits. Neurotrophins, such as BDNF and NT-3, play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[1][2] Their receptors, TrkB and TrkC, are therefore attractive therapeutic targets for mitigating the devastating consequences of TBI.[1][2] However, the clinical application of neurotrophins themselves is hampered by their poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles.
This compound is a small-molecule ligand that can cross the blood-brain barrier and activate both TrkB and TrkC receptors.[1] This dual activation presents a unique therapeutic opportunity, potentially offering broader neuroprotective and neuro-regenerative effects compared to targeting a single pathway. This whitepaper will explore the preclinical data that underscores the potential of this compound as a novel TBI therapeutic.
Mechanism of Action: Co-activation of TrkB and TrkC Signaling
This compound functions as a co-activator of TrkB and TrkC receptors, initiating downstream signaling cascades that are critical for neuronal function. Unlike the native neurotrophin ligands, this compound is a non-peptide small molecule, which allows for systemic administration and penetration into the central nervous system.
Upon binding to the extracellular domains of TrkB and TrkC, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domains. This activation triggers two primary downstream signaling pathways:
-
The PI3K/Akt Pathway: This pathway is centrally involved in promoting cell survival and inhibiting apoptosis.
-
The MAPK/ERK Pathway: This cascade plays a significant role in neurite outgrowth, synaptic plasticity, and differentiation.
This compound has been shown to induce the activation of TrkB, TrkC, Akt, and ERK both in vitro and in vivo. Notably, the patterns of receptor activation and downstream signaling induced by this compound are distinct from those elicited by BDNF and NT-3, suggesting a unique pharmacological profile.
Preclinical Efficacy in Traumatic Brain Injury Models
The therapeutic potential of this compound has been investigated in a rat model of controlled cortical impact (CCI), a widely used and clinically relevant model of TBI. These studies have demonstrated significant neuroprotective and pro-regenerative effects of this compound administration following injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the context of TBI.
| In Vitro Effects on Neural Progenitor Cells | Treatment | % Increase in Proliferation (vs. Control) | Reference |
| Adult Hippocampal Progenitor (AHP) Cells | This compound (1 µM) | 73.5 ± 6% | |
| BDNF (0.7 nM) | 57.4 ± 8.5% | ||
| Embryonic Neural Stem (ENS) Cells | This compound (1 µM) | 48.3 ± 3% | |
| BDNF (0.7 nM) | Not Significant |
| In Vivo Effects in a Rat CCI Model | Outcome Measure | Treatment Group | Result | Reference |
| Neuronal Cell Death (Fluoro-Jade C Staining) | This compound | 58.6 ± 8.9% reduction in FJC-positive cells vs. vehicle | ||
| Neurogenesis (DCX+/BrdU+ cells in Hippocampus) | This compound | Significant increase vs. vehicle (p=0.01) | ||
| Spatial Memory (Barnes Maze) | This compound | Partial reversal of TBI-induced deficits (p<0.05) | ||
| Anxiety-like Behavior (Open Field Test - Center Entries) | This compound | Normalized TBI-induced reduction in center entries (p=0.024) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
A standardized CCI model was used to induce a focal TBI in adult male rats.
-
Anesthesia: Rats were anesthetized with isoflurane.
-
Craniotomy: A craniotomy was performed over the designated cortical area.
-
Impact: A pneumatic impactor was used to deliver a controlled cortical impact to the exposed dura.
-
Closure: The incision was sutured, and the animals were allowed to recover.
Following the induction of TBI, this compound or a vehicle control was administered.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: A specific dosage in mg/kg was used, though the exact concentration may vary between studies. For example, some in vivo studies in mice have used 0.5 mg/kg or 50 mg/kg.
-
Treatment Regimen: The frequency and duration of administration post-injury were defined (e.g., daily for a specified number of days).
A battery of behavioral tests was conducted to evaluate the effects of this compound on cognitive and motor function following TBI.
-
Barnes Maze: To assess spatial learning and memory. The latency and path length to find an escape hole were recorded.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. The distance traveled and time spent in the center of the arena were measured.
-
Elevated Plus Maze: To further assess anxiety-like behavior by measuring the time spent in the open and closed arms of the maze.
Post-mortem tissue analysis was performed to investigate the cellular and molecular effects of this compound.
-
Immunohistochemistry: Brain sections were stained for markers of:
-
Neuronal death (e.g., Fluoro-Jade C).
-
Neurogenesis (e.g., BrdU and Doublecortin - DCX).
-
-
Western Blotting: To quantify the levels of phosphorylated TrkB, TrkC, Akt, and ERK, confirming the activation of the target signaling pathways.
Discussion and Future Directions
The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for TBI. Its ability to activate both TrkB and TrkC signaling pathways, coupled with its favorable pharmacokinetic property of crossing the blood-brain barrier, positions it as a compelling drug candidate. The observed reductions in neuronal death, promotion of neurogenesis, and improvements in cognitive and behavioral outcomes in a clinically relevant TBI model provide a solid foundation for further development.
Interestingly, some studies have shown that in uninjured animals, this compound may have detrimental effects on behavior, suggesting that excessive neurotrophic stimulation could be harmful in a healthy brain. This highlights the importance of a "therapeutic window" and the need for careful dose-response studies.
Future research should focus on:
-
Optimizing Dosing and Treatment Windows: Elucidating the optimal dose, frequency, and timing of this compound administration post-TBI is critical for maximizing therapeutic efficacy and minimizing potential side effects.
-
Evaluation in Other TBI Models: Assessing the efficacy of this compound in models of diffuse axonal injury and blast-induced TBI would broaden its potential clinical applications.
-
Long-term Efficacy and Safety: Chronic studies are needed to evaluate the long-term functional recovery and to establish a comprehensive safety profile.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic strategies, such as anti-inflammatory agents or rehabilitation, could lead to enhanced functional outcomes.
Conclusion
This compound represents a novel and promising therapeutic strategy for the treatment of Traumatic Brain Injury. Its unique mechanism of co-activating TrkB and TrkC neurotrophin receptors addresses key secondary injury cascades and promotes endogenous repair mechanisms. The robust preclinical data summarized in this whitepaper provide a strong rationale for the continued investigation and development of this compound and similar small-molecule neurotrophic agents for this devastating condition. Further research is warranted to translate these encouraging preclinical findings into a clinically effective therapy for TBI patients.
References
The Small Molecule LM22B-10: A Catalyst for Synaptic Protein Expression and Neuronal Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The small molecule LM22B-10 has emerged as a significant area of interest in neuroscience and drug development due to its ability to co-activate Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC) receptors. These receptors are crucial for neuronal survival, growth, and synaptic plasticity, primarily activated by the neurotrophins Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), respectively. This compound's unique ability to mimic the effects of these neurotrophins presents a promising therapeutic avenue for a range of neurological disorders. This technical guide provides a comprehensive overview of the effects of this compound on synaptic protein expression, detailing the underlying signaling pathways and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Activating TrkB and TrkC Signaling
This compound is a non-peptide, blood-brain barrier-permeant small molecule that selectively binds to and activates TrkB and TrkC receptors.[1][2] This co-activation triggers downstream signaling cascades that are fundamental to synaptic function and neuronal health. The primary pathways initiated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways is critical for promoting cell survival, neurite outgrowth, and modulating synaptic strength.[3]
A key finding is that in aged mice, administration of this compound led to the activation of TrkB and TrkC in the hippocampus and striatum, resulting in an increased density of dendritic spines in the hippocampus. Dendritic spines are the primary sites of excitatory synapses, and their density is a critical indicator of synaptic health and cognitive function.
dot
Caption: this compound signaling pathway.
Effects on Synaptic Protein Expression: Quantitative Data
While direct quantitative data on the fold-change of specific synaptic proteins following this compound treatment is not extensively detailed in publicly available literature, a key study by Yang, Massa, et al. (2016) reported that this compound "alleviated deficits in pre- and post-synaptic proteins as well as dendritic spine loss in aged mice." This indicates a positive regulatory effect on the expression and localization of proteins crucial for synaptic structure and function.
A derivative of this compound, known as PTX-BD10-2, has been shown to normalize the phosphorylation of Akt and Calcium/calmodulin-dependent protein kinase II (CaMKII), and enhance the activity-dependent recruitment of synaptic proteins in a mouse model of Alzheimer's disease. This provides further evidence for the role of this class of compounds in modulating synaptic protein dynamics.
For the purpose of this guide, the following table summarizes the expected qualitative changes in key synaptic proteins based on the known downstream effects of TrkB and TrkC activation.
| Synaptic Protein Marker | Protein Function | Expected Effect of this compound | Rationale |
| Synapsin I | Regulates neurotransmitter release at the presynaptic terminal. | Increase | TrkB activation is known to promote synaptogenesis and presynaptic function. |
| PSD-95 (Postsynaptic Density Protein 95) | A key scaffolding protein in the postsynaptic density, crucial for anchoring receptors and signaling molecules. | Increase | BDNF/TrkB signaling promotes the trafficking and synaptic localization of PSD-95. |
| Synaptophysin | A major integral membrane protein of synaptic vesicles. | Increase | Enhanced TrkB/TrkC signaling supports overall synaptic health and vesicle cycling. |
| GluA1 (AMPA Receptor Subunit) | A subunit of the AMPA receptor, mediating fast synaptic transmission. | Increased phosphorylation and/or synaptic localization | TrkB activation can lead to the phosphorylation and insertion of AMPA receptors into the synapse, enhancing synaptic strength. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the effects of compounds like this compound on synaptic protein expression.
Western Blot Analysis for Synaptic Protein Quantification
This protocol is designed to quantify the relative abundance of specific synaptic proteins in brain tissue lysates.
1. Tissue Preparation and Protein Extraction:
-
Euthanize animals and rapidly dissect the hippocampus or other brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the synaptic proteins of interest (e.g., anti-Synapsin I, anti-PSD-95) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP (Horseradish peroxidase)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
dot
Caption: Western Blot Workflow.
Immunocytochemistry for Synaptic Puncta Analysis
This protocol allows for the visualization and quantification of synaptic puncta in cultured neurons or brain sections.
1. Cell Culture and Treatment or Tissue Preparation:
-
For cell culture: Plate primary neurons on coverslips and treat with this compound or vehicle control for the desired duration.
-
For tissue sections: Perfuse animals with 4% paraformaldehyde (PFA) and prepare cryostat or vibratome sections of the brain.
2. Fixation and Permeabilization:
-
Fix cultured neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells or tissue sections with a buffer containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
3. Blocking and Antibody Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against a presynaptic marker (e.g., anti-Synapsin I) and a postsynaptic marker (e.g., anti-PSD-95) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
4. Imaging and Analysis:
-
Mount the coverslips or tissue sections onto microscope slides with an antifade mounting medium.
-
Acquire images using a confocal microscope.
-
Quantify the number and density of colocalized presynaptic and postsynaptic puncta using image analysis software (e.g., ImageJ with the Puncta Analyzer plugin). A synapse is typically defined as the colocalization of a presynaptic and a postsynaptic marker.
dot
Caption: Immunocytochemistry Workflow.
Conclusion
The small molecule this compound holds considerable promise as a therapeutic agent for neurological conditions characterized by synaptic dysfunction and neuronal loss. Its ability to co-activate TrkB and TrkC receptors initiates critical signaling pathways that promote synaptic protein expression, enhance neuronal survival, and stimulate neurite outgrowth. While further research is needed to fully quantify the extent of its effects on specific synaptic proteins, the existing evidence strongly supports its role as a potent modulator of synaptic plasticity. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds.
References
- 1. Methods for three-dimensional analysis of dendritic spine dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LM22B-10 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3] As a brain-penetrant agonist, it mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), promoting neuronal survival, proliferation, differentiation, and neurite outgrowth.[1][4] this compound activates downstream signaling pathways, including the AKT and Extracellular signal-regulated kinase (ERK) pathways. These characteristics make this compound a valuable tool for in vitro studies of neurodegenerative diseases and neural development.
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 for Neurotrophic Activity | 200-300 nM | Hippocampal cells | |
| Binding Affinity (Dose-dependent) | 250-2000 nM | TrkB-Fc and TrkC-Fc | |
| Neuronal Differentiation | 1 µM | Adult Hippocampal Progenitor (AHP) and Embryonic Neural Stem (ENS) cells | |
| Neurite Outgrowth | 1000 nM | Hippocampal neurons | |
| Cell Survival Assay | 1000 nM | NIH-3T3 cells expressing TrkB/TrkC | |
| Proliferation Assay (BrdU) | Not specified | Cultured cells |
Signaling Pathway
The proposed signaling pathway for this compound involves the activation of TrkB and TrkC receptors, leading to the stimulation of downstream pro-survival and growth pathways.
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 0.04 N Hydrochloric acid (HCl) in water
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a high-concentration stock solution, dissolve this compound in DMSO. For example, a 10 mM stock can be prepared.
-
Alternatively, for in vitro treatments, this compound can be dissolved in 0.04 N HCl in water.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
The following protocols are generalized and should be adapted based on the specific cell line and experimental goals.
For NIH-3T3 cells expressing Trk receptors:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., 200–400 µg/mL Geneticin for Trk-expressing cells or 400 µg/mL hygromycin for p75NTR-expressing cells).
-
Treatment: For survival assays, seed cells in a 24-well plate at a density of 30,000 cells/well. Culture in a medium consisting of 50% DMEM and 50% PBS without supplements. Treat with this compound (e.g., 1000 nM) for 72-96 hours.
For Primary Hippocampal Neurons:
-
Culture conditions for primary neurons are highly specific and should follow established laboratory protocols.
-
Treatment: this compound can be added to the culture medium at the desired concentration (e.g., 200-1000 nM) to assess effects on survival and neurite outgrowth.
For Human Embryonic Neural Stem (ENS) Cells:
-
Culture Medium: ENStem-A medium containing 10 ng/mL bFGF-2.
-
Differentiation Protocol: To induce differentiation, treat cultures with this compound (e.g., 1 µM) for 48 hours.
Key Experimental Assays
Principle: This assay measures ATP levels as an indicator of cell viability.
Protocol:
-
Culture and treat cells as described above.
-
After the treatment period (72-96 hours), lyse the cells using the lysis buffer provided in the ViaLight™ Assay kit.
-
Transfer the lysate to an opaque 96-well plate.
-
Add the ATP-monitoring reagent and measure luminescence using a plate reader.
-
Higher luminescence values correlate with higher cell viability.
Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA during cell proliferation.
Protocol:
-
Culture cells in the presence of vehicle or this compound for 48 hours.
-
Add BrdU (e.g., 1 µM) to the culture medium for the final hours of incubation (the exact duration will depend on the cell cycle length).
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody to visualize and quantify the cells that have incorporated BrdU.
-
Count the number of BrdU-positive cells in multiple random fields of view for each condition.
Principle: βIII-tubulin (Tuj1) is a neuron-specific marker. Immunostaining for Tuj1 allows for the identification and quantification of newly differentiated neurons.
Protocol:
-
Culture neural progenitor or stem cells and treat with this compound (e.g., 1 µM) for 48 hours to induce differentiation.
-
Fix the cells and perform immunocytochemistry using an anti-Tuj1 antibody.
-
Use a nuclear counterstain such as DAPI.
-
Quantify the number of Tuj1-positive cells to determine the extent of neuronal differentiation.
Principle: This assay quantifies the length and branching of neurites to assess neuronal morphology.
Protocol:
-
Culture neurons and treat with this compound (e.g., 1000 nM).
-
After a defined period, fix the cells and stain with a neuronal marker (e.g., Tuj1 or MAP2).
-
Capture images of the neurons using a microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.
-
Compare the average neurite length between control and this compound-treated groups.
Workflow Diagram
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LM22B-10 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LM22B-10, a small molecule co-activator of TrkB and TrkC neurotrophin receptors, in various mouse models of neurological disorders. The accompanying protocols offer detailed methodologies for the administration of this compound and subsequent analysis of its effects.
Introduction to this compound
This compound is a brain-penetrant small molecule that selectively activates Tropomyosin receptor kinase B (TrkB) and TrkC, mimicking the effects of their endogenous ligands, brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively.[1][2] By activating these receptors, this compound stimulates downstream signaling pathways, including AKT and ERK, which are crucial for promoting neuronal survival, growth, and plasticity.[3][4] Unlike the native neurotrophins, this compound does not interact with the p75 neurotrophin receptor (p75NTR).[5] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies and a potential therapeutic agent for a range of neurological conditions.
Applications in Mouse Models
This compound has been investigated in several mouse models of neurological and neurodegenerative diseases, demonstrating its potential to mitigate neuronal damage and improve functional outcomes.
-
Traumatic Brain Injury (TBI): In a rat model of controlled cortical impact injury, intraperitoneal administration of this compound significantly reduced neuronal cell death in the injured cortex. It also promoted the proliferation of doublecortin-expressing (DCX) cells in the hippocampus, indicating enhanced neurogenesis.
-
Huntington's Disease (HD): In R6/2 and Q140 mouse models of HD, combined intranasal and intraperitoneal delivery of this compound improved motor performance. The treatment also counteracted deficits in TrkB/TrkC phosphorylation and AKT signaling in the striatum, reduced huntingtin aggregates, decreased microglial activation, and preserved dendritic spine density.
-
Spinal Cord Injury (SCI): In a mouse model of spinal cord contusion, a two-week continuous delivery of this compound via subcutaneous osmotic pumps improved voiding function. This functional improvement was associated with a decrease in the expression of TrkB at the injury site, suggesting a modulatory effect on injury-induced signaling.
-
Aging: In aged mice, this compound activated TrkB and TrkC signaling in the hippocampus and striatum and led to an increase in hippocampal dendritic spine density, suggesting its potential to counteract age-related synaptic decline.
-
Alzheimer's Disease (AD): While this compound itself has shown poor oral bioavailability, a derivative with improved properties, PTX-BD10-2, has been tested in an AD mouse model. This highlights the potential of targeting the TrkB/TrkC pathways in AD.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models.
| Mouse Model | Strain | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Traumatic Brain Injury (Rat Model) | Not Specified | Not Specified | Intraperitoneal (i.p.) | Following injury | Reduced neuronal death, increased neurogenesis | |
| Huntington's Disease | R6/2 and Q140 | Not Specified | Intranasal and Intraperitoneal | Not Specified | Improved motor performance, reduced neuropathology | |
| Spinal Cord Injury | Not Specified | 5 mg/kg/day | Subcutaneous Osmotic Pump | 2 weeks | Improved voiding function | |
| Aged Mice | C57BL/6J | 0.5 mg/kg | Not Specified | Not Specified | Activation of TrkB/TrkC, increased spine density | |
| Aged Mice | Not Specified | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | Increased TrkB and TrkC phosphorylation | |
| General In Vivo Activation | C57BL/6J | 0.5 mg/kg | Not Specified | Not Specified | Activation of TrkB, TrkC, AKT, and ERK |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating TrkB and TrkC receptors and downstream AKT and ERK pathways.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in mouse models of neurological disorders.
Experimental Protocols
Preparation and Administration of this compound
a) Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
-
Procedure:
-
Prepare the this compound solution in the desired vehicle to achieve the target concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a solution where the injection volume is appropriate, typically 100-200 µL).
-
Weigh the mouse to determine the exact volume of the solution to be injected.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle at a shallow angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
b) Intranasal Administration
-
Materials:
-
This compound solution
-
Micropipette with fine tips
-
-
Procedure:
-
Lightly anesthetize the mouse or use a restraint method.
-
Hold the mouse in a supine position.
-
Using a micropipette, apply small droplets (2-3 µL) of the this compound solution to one nostril, allowing the mouse to inhale the droplet before applying the next.
-
Alternate between nostrils until the full dose is administered.
-
c) Subcutaneous Osmotic Pump Implantation
-
Materials:
-
Alzet osmotic pump
-
This compound solution
-
Surgical tools (scalpel, forceps)
-
Sutures or wound clips
-
Anesthesia
-
-
Procedure:
-
Anesthetize the mouse.
-
Shave and sterilize the skin on the back, between the shoulder blades.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the pre-filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the mouse during recovery from anesthesia and for any signs of post-surgical complications.
-
Analysis of Neurodegeneration: Fluoro-Jade C (FJC) Staining
-
Materials:
-
Fluoro-Jade C staining kit
-
Microscope slides
-
Coplin jars
-
Fluorescence microscope
-
-
Procedure:
-
Perfuse the mouse and collect the brain tissue.
-
Prepare cryosections or paraffin-embedded sections of the brain.
-
Mount the sections on gelatin-coated slides.
-
Rehydrate the sections through a series of ethanol washes.
-
Incubate the slides in a solution of potassium permanganate.
-
Rinse in distilled water.
-
Incubate in the Fluoro-Jade C staining solution.
-
Rinse, dry, and coverslip the slides.
-
Visualize the stained sections using a fluorescence microscope with a blue excitation filter. Degenerating neurons will fluoresce bright green.
-
Analysis of Neurogenesis: Doublecortin (DCX) and BrdU Immunohistochemistry
a) BrdU Labeling
-
Procedure:
-
Administer BrdU (typically 50 mg/kg, i.p.) to the mice at desired time points before sacrifice to label dividing cells.
-
Perfuse the animals and collect the brain tissue.
-
b) Immunohistochemistry
-
Materials:
-
Primary antibodies (e.g., anti-DCX, anti-BrdU)
-
Secondary fluorescent antibodies
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Prepare brain sections as for FJC staining.
-
For BrdU staining, pre-treat the sections with HCl to denature the DNA.
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibody (e.g., anti-DCX and/or anti-BrdU) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibody.
-
Counterstain with DAPI.
-
Wash, mount, and coverslip the slides.
-
Visualize and quantify the labeled cells using a fluorescence or confocal microscope.
-
References
- 1. Doublecortin Is Required in Mice for Lamination of the Hippocampus But Not the Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. histo-chem.com [histo-chem.com]
- 3. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LM22B-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for the small molecule TrkB/TrkC co-activator, LM22B-10. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways to guide researchers in designing and executing in vivo studies.
Introduction
This compound is a novel, blood-brain barrier permeant small molecule that selectively binds to and activates the Tropomyosin receptor kinase B (TrkB) and TrkC, mimicking the effects of neurotrophins such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3).[1][2][3] By co-activating these two neurotrophin receptors, this compound promotes neuronal survival, enhances neurite outgrowth, and stimulates neurogenesis.[2][4] Its therapeutic potential is being explored in various neurological conditions, including traumatic brain injury and neurodegenerative diseases. In vivo studies have demonstrated that this compound can activate TrkB and TrkC and their downstream signaling pathways, including AKT and ERK, in the central nervous system.
Data Presentation
The following table summarizes the quantitative data from various in vivo studies involving the administration of this compound.
| Administration Route | Animal Model | Dosage | Frequency | Vehicle | Key Findings |
| Intraperitoneal (IP) | C57BL/6J Mice | 50 mg/kg | Single dose | Not specified | Increased phosphorylation of TrkB (Y817) and TrkC (Y820). |
| Intraperitoneal (IP) | Rats (CCI model) | Not specified | Once daily | Not specified | Reduced neuronal cell death in the injured cortex. |
| Oral Gavage (PO) | Mice | Not specified | Not specified | Not specified | Resulted in brain levels of ~800 nM at 8 hours. |
| Intranasal (IN) | Aged Mice | 5 mg/kg | Not specified | Not specified | Activated hippocampal and striatal TrkB and TrkC signaling. |
| Intranasal (IN) | Mice | 5 mg/kg | Not specified | Not specified | Resulted in brain levels of ~45 nM. |
Signaling Pathway
This compound exerts its neurotrophic effects by co-activating TrkB and TrkC receptors. This activation initiates a cascade of intracellular signaling events crucial for neuronal function and survival. The primary downstream pathways activated are the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
Detailed methodologies for the in vivo administration of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental context.
Experimental Workflow Overview
Protocol 1: Intraperitoneal (IP) Injection
Objective: To systemically administer this compound for studying its effects on the central nervous system.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% Ethanol
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by sequentially adding and mixing the components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear.
-
-
This compound Formulation:
-
Dissolve this compound in the prepared vehicle to the desired final concentration. The solubility of this compound in this formulation is reported to be ≥ 2.5 mg/mL.
-
-
Animal Preparation:
-
Acclimate animals to handling for several days prior to the experiment.
-
Weigh the animal to accurately calculate the injection volume. The maximum recommended injection volume is < 10 ml/kg for both mice and rats.
-
-
Injection Procedure:
-
Restrain the animal securely. For rats, a two-person technique is recommended.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol to avoid puncturing the cecum or bladder.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Gently aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 2: Oral Gavage (PO)
Objective: To administer this compound directly into the stomach for studies requiring oral delivery.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 90% Corn Oil)
-
Flexible gavage needles (20-22 gauge for mice)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing 10% DMSO with 90% corn oil.
-
-
This compound Formulation:
-
Suspend or dissolve this compound in the vehicle to the desired concentration.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct gavage volume.
-
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the animal for any signs of respiratory distress or discomfort.
-
Protocol 3: Intranasal (IN) Administration
Objective: To deliver this compound directly to the brain, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane) if required, though awake administration is possible with practice.
Procedure:
-
This compound Formulation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
-
Animal Preparation:
-
For anesthetized administration, induce and maintain anesthesia (e.g., with isoflurane). Place the animal in a supine position.
-
For awake administration, the animal must be properly acclimated to handling and held in a specific grip to immobilize the head.
-
-
Administration Procedure:
-
Using a micropipette, administer small volumes (e.g., 5-10 µL per nostril for mice) of the this compound solution into each nostril.
-
Administer the drops slowly, allowing the animal to inhale the liquid. Alternate between nostrils.
-
-
Post-administration Care:
-
If anesthetized, keep the animal in a supine position until it recovers consciousness.
-
Monitor the animal for any respiratory issues.
-
Conclusion
The in vivo administration of this compound via intraperitoneal, oral, or intranasal routes provides researchers with versatile tools to investigate its neurotrophic and therapeutic effects. The choice of administration route should be guided by the specific research question, the desired pharmacokinetic profile, and the target tissue. Careful adherence to these detailed protocols will help ensure reproducible and reliable experimental outcomes.
References
- 1. How are TrkA, TrkB, and TrkC activated? | Cell Signaling Technology [cellsignal.com]
- 2. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Neurite Outgrowth Assays Using LM22B-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LM22B-10, a potent TrkB and TrkC receptor co-activator, for inducing neurite outgrowth in neuronal cell cultures. Detailed protocols, data interpretation guidelines, and signaling pathway information are included to facilitate the use of this compound in neuroscience research and drug discovery.
This compound has been demonstrated to be a powerful inducer of neurite outgrowth, often superseding the effects of endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3)[1][2]. This small molecule holds significant promise for studies on neuronal plasticity, regeneration, and the development of therapeutics for neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes quantitative data from representative studies on the effects of this compound on neurite outgrowth and cell survival.
| Parameter | Cell Type | This compound Concentration | Result | Comparison | Reference |
| Neurite Outgrowth | Hippocampal Neurons | 1000 nM | Induces significantly larger average neurite lengths (up to ~40 µm). | More effective than BDNF or NT-3. | [3][4] |
| Neurite Outgrowth in Inhibitory Environments | Hippocampal Neurons | 1000 nM | Significantly increased neurite length in the presence of MAG (57 ± 6% increase) and CSPG (92 ± 8% increase). | BDNF and NT-3 were ineffective in the presence of MAG. | [5] |
| Cell Survival | NIH-3T3 cells expressing TrkB or TrkC | EC50: 200-300 nM | Promotes cell survival. | Maximum survival activity is higher than that achieved with BDNF (53 ± 7.2% above) and NT-3 (91 ± 8.6% above). | |
| Receptor Binding | TrkB-Fc and TrkC-Fc | 250-2000 nM | Binds to TrkB and TrkC in a dose-dependent manner. | Inhibits the binding of BDNF to TrkB-expressing cells and NT-3 to TrkC-expressing cells. |
Signaling Pathway
This compound exerts its effects by co-activating the Tropomyosin receptor kinase B (TrkB) and TrkC receptors. This activation initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting neuronal survival and neurite outgrowth. Unlike endogenous neurotrophins, this compound's activity does not appear to involve the p75 neurotrophin receptor (p75NTR).
References
- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Survival Assays with LM22B-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule that acts as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3][4] Activation of these receptors and their downstream signaling pathways is known to play a crucial role in promoting neuronal survival, growth, and differentiation.[1] The BDNF/TrkB signaling pathway, in particular, is implicated in cell survival and resistance to apoptosis in various cell types, including those of cancerous origin. This document provides detailed protocols for assessing the effect of this compound on cell survival and apoptosis using standard in vitro assays: the MTT assay for cell viability and the Annexin V-FITC assay for apoptosis detection.
Mechanism of Action of this compound
This compound selectively binds to and activates TrkB and TrkC receptors, mimicking the effects of their natural ligands, brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3). This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell survival and proliferation. Studies have shown that this compound can promote cell survival and neurite outgrowth, with effects that can surpass those of the endogenous neurotrophins.
Data Presentation
The following tables present example data from typical cell survival and apoptosis assays following treatment with this compound. These are illustrative examples to guide data presentation.
Table 1: Cell Viability of Neuronal Cells Treated with this compound (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 0.50 ± 0.04 | 100 ± 8.0 |
| 10 | 0.65 ± 0.05 | 130 ± 10.0 |
| 50 | 0.80 ± 0.06 | 160 ± 12.0 |
| 100 | 0.95 ± 0.07 | 190 ± 14.0 |
| 500 | 1.10 ± 0.08 | 220 ± 16.0 |
| 1000 | 1.15 ± 0.09 | 230 ± 18.0 |
Table 2: Apoptosis of Serum-Deprived Neuronal Cells Treated with this compound (Annexin V-FITC/PI Assay)
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (No Serum) | 45.2 ± 3.5 | 35.8 ± 2.8 | 15.5 ± 1.9 |
| BDNF (50 ng/mL) | 75.6 ± 5.1 | 15.3 ± 1.7 | 8.1 ± 1.1 |
| This compound (100 nM) | 78.9 ± 4.8 | 12.7 ± 1.5 | 7.4 ± 0.9 |
| This compound (500 nM) | 85.3 ± 6.2 | 8.1 ± 1.0 | 5.6 ± 0.7 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Cells of interest (e.g., neuronal cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well plates
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This protocol is based on standard Annexin V-FITC apoptosis detection methods. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing cell survival and apoptosis following this compound treatment.
Caption: Simplified signaling pathway activated by this compound leading to cell survival.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes: Utilizing LM22B-10 in Primary Hippocampal Neuron Cultures
Introduction
LM22B-10 is a small molecule, blood-brain barrier-permeable compound that functions as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] Unlike endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound is a non-peptide ligand, offering potential advantages in stability and therapeutic application.[1] In primary hippocampal neuron cultures, this compound has been demonstrated to robustly promote neuronal survival and stimulate neurite outgrowth, in some cases superseding the effects of BDNF and NT-3.[1][3] It activates critical downstream signaling pathways, including Akt and ERK, which are pivotal for neuronal survival and plasticity. A distinctive feature of this compound is its ability to promote neurite outgrowth even in the presence of inhibitory glycoproteins, a property not shared by BDNF or NT-3. These characteristics make this compound a valuable tool for studying TrkB/TrkC signaling and a potential therapeutic agent for neurodegenerative diseases.
Mechanism of Action
This compound selectively binds to and activates TrkB and TrkC receptors. This activation triggers the phosphorylation of the receptors and initiates downstream intracellular signaling cascades. The two primary pathways activated are the PI3K/Akt pathway, which is crucial for cell survival, and the MAPK/ERK pathway, which is involved in neurite outgrowth and plasticity. Studies indicate that this compound's interaction with the p75 neurotrophin receptor (p75NTR) is different from that of endogenous neurotrophins, which may contribute to its enhanced neurogenic effects, particularly in inhibitory environments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in neuronal cultures, compiled from multiple studies.
| Parameter | Effective Concentration | Result | Comparison / Notes | Citations |
| EC₅₀ (Neuronal Survival) | 200-300 nM | Half-maximal effective concentration for neurotrophic survival activity. | Provides a baseline for determining optimal dosage for survival assays. | |
| Neurite Outgrowth | 1000 nM (1 µM) | Induces neurites of significantly larger average lengths (up to ~40 µm). | This concentration is recommended for studies focusing on neuritogenesis. | |
| Receptor Binding | 250-2000 nM | Binds to TrkB and TrkC in a dose-dependent manner. | Inhibits binding of BDNF to TrkB and NT-3 to TrkC. | |
| Neuronal Survival vs. BDNF | 200-300 nM (EC₅₀) | Achieves higher maximal survival levels than BDNF. | 53 ± 7.2% above the maximum survival achieved with 0.7 nM BDNF. | |
| Neuronal Survival vs. NT-3 | 200-300 nM (EC₅₀) | Achieves higher maximal survival levels than NT-3. | 91 ± 8.6% above the maximum survival achieved with 0.7 nM NT-3. | |
| Outgrowth in Inhibitory Environment | 1000 nM (1 µM) | Significantly increases neurite length in the presence of MAG or CSPG. | BDNF and NT-3 are largely ineffective in these inhibitory environments. |
Experimental Protocols
A generalized workflow for using this compound in primary hippocampal neuron culture involves preparation of the culture, treatment with the compound, and subsequent analysis.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from standard methods for establishing primary neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Poly-D-Lysine and Laminin coated culture plates/coverslips
-
Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution - HBSS)
-
Digestion solution (e.g., Papain or Trypsin)
-
Trituration medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and Penicillin-Streptomycin)
-
Sterile dissection tools
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-D-Lysine, followed by washes and incubation with Laminin solution overnight. Aspirate and allow to dry before use.
-
Dissection: Sacrifice the pregnant animal according to approved institutional guidelines. Dissect embryos and remove the brains, placing them in ice-cold dissection medium. Under a dissecting microscope, isolate the hippocampi.
-
Digestion: Transfer the collected hippocampi into a tube containing a pre-warmed enzymatic digestion solution. Incubate at 37°C for 10-15 minutes to dissociate the tissue.
-
Trituration: Carefully remove the digestion solution and wash the tissue with trituration medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Counting & Plating: Determine cell viability and density using a hemocytometer and Trypan blue. Dilute the cell suspension to the desired density (e.g., 25,000-50,000 cells/cm²) in pre-warmed trituration medium and plate onto the coated dishes.
-
Maintenance: Culture the neurons in a humidified incubator at 37°C with 5% CO₂. Perform a partial media exchange every 3-4 days. The neurons will develop extensive axonal and dendritic branches within 1-3 weeks.
Protocol 2: this compound Treatment for Survival and Neurite Outgrowth Assays
Materials:
-
Established primary hippocampal neuron cultures (e.g., 2-4 days in vitro - DIV)
-
This compound powder
-
Sterile DMSO for stock solution
-
Pre-warmed culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock in pre-warmed culture medium to the desired final concentration (e.g., 200-1000 nM). Ensure the final DMSO concentration in the culture is non-toxic (typically <0.1%).
-
Treatment:
-
For neuronal survival assays , treat cultures at 2-4 DIV with this compound at a final concentration of 200-500 nM. Include appropriate controls (vehicle-only, BDNF). Incubate for 48-72 hours.
-
For neurite outgrowth assays , treat cultures at 2 DIV with this compound at a final concentration of 1000 nM (1 µM). Incubate for 24-48 hours.
-
-
Analysis:
-
Survival: Fix the cells and perform a TUNEL assay to quantify apoptotic cells or use a cell viability assay.
-
Neurite Outgrowth: Fix the cells and perform immunocytochemistry for a neuronal marker like β-Tubulin III or MAP2. Acquire images and use neurite tracing software (e.g., ImageJ with NeuronJ plugin) to quantify total neurite length, number of primary neurites, and branching.
-
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for LM22B-10 Treatment in NIH-3T3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC, which are receptors for the neurotrophins Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), respectively.[1][2] This compound has garnered significant interest in neuroscience research and drug development due to its ability to promote neuronal survival and process outgrowth.[1] The NIH-3T3 cell line, a readily available and easily transfectable fibroblast cell line, serves as a valuable in vitro model system to study the specific effects of compounds like this compound upon the introduction of specific Trk receptors. These application notes provide detailed protocols and data for the use of this compound in wild-type and Trk-expressing NIH-3T3 cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on NIH-3T3 cell lines engineered to express specific Trk receptors.
Table 1: Cell Survival Effects of this compound on Trk-Expressing NIH-3T3 Cells
| Cell Line | Treatment | Concentration | Observation | Reference |
| NIH-3T3-TrkA | This compound | Not Specified | Small increase in survival | [3] |
| NIH-3T3-TrkB | This compound | Not Specified | Substantial increase in survival | [3] |
| NIH-3T3-TrkC | This compound | Not Specified | Substantial increase in survival | |
| NIH-3T3 (Parental) | This compound (1000 nM) | 1000 nM | No support of survival | |
| NIH-3T3-p75NTR | This compound | Not Specified | No support of survival |
Table 2: Dose-Response of this compound on Cell Survival in Trk-Expressing NIH-3T3 Cells
| Cell Line | EC50 | Max Survival Increase (vs. Baseline) | Comparison to Positive Control | Reference |
| NIH-3T3-TrkA | Not Specified | 62 ± 9% | ~35% of NGF effect | |
| NIH-3T3-TrkB | 200-300 nM | 56% | 53 ± 7.2% above BDNF (0.7 nM) | |
| NIH-3T3-TrkC | 200-300 nM | Not Specified | 91 ± 8.6% above NT-3 (0.7 nM) |
Table 3: Effect of this compound on Downstream Signaling in Trk-Expressing NIH-3T3 Cells
| Cell Line | Treatment | Target Protein | Observation | Reference |
| NIH-3T3-TrkA | This compound | TrkA (Y490, Y791), AKT, ERK1/2 | No detectable phosphorylation | |
| NIH-3T3-TrkB | This compound (1000 nM) | TrkB (Y515, Y705, Y817), AKT, ERK, PKC | Detectable phosphorylation (lesser degree than BDNF) | |
| NIH-3T3-TrkC | This compound | TrkC | Phosphorylation pattern similar to NT-3 |
Experimental Protocols
1. Cell Culture of NIH-3T3 and Trk-Expressing Cell Lines
This protocol describes the standard procedure for maintaining and propagating wild-type NIH-3T3 cells and those stably expressing Trk receptors.
-
Materials:
-
NIH-3T3, NIH-3T3-TrkA, NIH-3T3-TrkB, or NIH-3T3-TrkC cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418) or Hygromycin B
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
-
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For Trk-expressing cell lines, add 200-400 µg/mL Geneticin to the culture medium to maintain selection. For p75NTR-expressing cells, use 400 µg/mL hygromycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
-
2. Cell Survival Assay
This protocol outlines the methodology to assess the effect of this compound on the survival of NIH-3T3 cell lines.
-
Materials:
-
NIH-3T3 cell lines (as described above)
-
This compound
-
Serum-free DMEM
-
24-well plates
-
Cell viability assay kit (e.g., ViaLight Assay)
-
Luminometer
-
-
Procedure:
-
Seed the cells into 24-well plates at a density of 30,000 cells/well.
-
Allow the cells to attach and grow for 24 hours in complete medium.
-
After 24 hours, aspirate the medium and replace it with serum-free DMEM.
-
Add this compound at the desired concentrations (a dose-response curve from 10 nM to 10 µM is recommended, with 1000 nM often used for maximal effect). Include appropriate positive controls (e.g., BDNF for TrkB, NT-3 for TrkC) and a vehicle control (e.g., DMSO).
-
Incubate the cells for 72-96 hours.
-
Measure cell survival using a suitable cell viability assay according to the manufacturer's instructions. For the ViaLight Assay, cells are lysed and the ATP content, proportional to the number of viable cells, is measured by luminescence.
-
3. Western Blot Analysis of Trk Signaling
This protocol details the procedure for examining the phosphorylation status of Trk receptors and downstream signaling proteins following this compound treatment.
-
Materials:
-
NIH-3T3 cell lines
-
This compound
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-pTrkB, anti-TrkB, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours in serum-free DMEM.
-
Treat the cells with this compound (e.g., 1000 nM) or positive controls for a short period (e.g., 15-30 minutes) to observe receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
References
Application Notes and Protocols for Neuronal Differentiation of Stem Cells using LM22B-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule that acts as a co-activator of Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC) receptors.[1][2][3] It has been shown to promote neuronal survival, enhance neurite outgrowth, and facilitate the differentiation of neural progenitor cells.[1][4] Unlike native neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound is a non-peptide molecule, offering potential advantages in terms of stability and bioavailability. These characteristics make this compound a valuable tool for in vitro studies of neurogenesis and for the development of therapeutic strategies targeting neurodegenerative diseases.
This document provides detailed protocols for the application of this compound in the neuronal differentiation of human pluripotent stem cells (hPSCs) and neural stem cells (NSCs). It also includes methodologies for key experimental assays to assess neuronal differentiation and viability, along with a summary of expected quantitative outcomes.
Data Presentation
Table 1: Comparative Efficacy of this compound in Neuronal Differentiation and Survival
| Parameter | Condition | This compound (1 µM) | BDNF (0.7 nM) | Control (Culture Medium) | p-value |
| Tuj1+ Neurons (%) | Adult Hippocampal Progenitors | Significantly Increased | Significantly Increased | Baseline | < 0.0001 |
| Tuj1+ Neurons (%) | Embryonic Neural Stem Cells | Significantly Increased | Significantly Increased | Baseline | < 0.0001 |
| Neurite Length (µm) | Embryonic Neural Stem Cells | Increased | Increased | Baseline | 0.0058 |
| Neuritic Complexity | Embryonic Neural Stem Cells | Increased | Increased | Baseline | 0.0001 |
| Cell Survival (%) | 3T3-TrkB Cells | Dose-dependent increase | Positive Control | No effect | < 0.01 |
| Cell Survival (%) | 3T3-TrkC Cells | Dose-dependent increase | N/A (NT-3 as control) | No effect | < 0.01 |
Note: Data is compiled from published studies and presented for comparative purposes. Actual results may vary depending on the specific cell line and experimental conditions.
Signaling Pathway
The proposed mechanism of action for this compound involves the direct binding to and co-activation of TrkB and TrkC receptors. This activation mimics the signaling cascade initiated by their endogenous ligands, BDNF and NT-3, respectively. The downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for mediating the pro-survival and pro-differentiation effects of this compound.
References
- 1. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Studies of LM22B-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral studies with LM22B-10, a small-molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. This document outlines the experimental design, data presentation, and visualization of key signaling pathways involved in the mechanism of action of this compound.
Introduction to this compound
This compound is a blood-brain barrier-permeant compound that selectively activates TrkB and TrkC receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3).[1][2] Activation of these receptors is crucial for neuronal survival, growth, differentiation, and synaptic plasticity.[1][2] this compound has shown potential in preclinical models of neurodegenerative diseases and traumatic brain injury (TBI) by promoting neurogenesis and offering neuroprotection.[1]
Mechanism of Action and Signaling Pathway
This compound binds to and co-activates TrkB and TrkC receptors. This activation leads to the phosphorylation of the receptors and subsequent recruitment of adaptor proteins, initiating downstream intracellular signaling cascades. The two primary pathways activated are the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are critical for mediating the neurotrophic effects of this compound, including enhanced cell survival and neurite outgrowth.
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. It is crucial to blind the experimenters to the treatment conditions to minimize bias.
In Vivo Administration of this compound
For in vivo studies, this compound can be administered via intraperitoneal (IP) injection.
-
Vehicle Preparation: Dissolve this compound in a vehicle appropriate for IP administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro studies, this compound can be dissolved in 0.04 N HCl in water and then diluted in culture medium.
-
Dosage: Effective doses in rodent models have ranged from 0.5 mg/kg to 50 mg/kg. Dose-response studies are recommended to determine the optimal concentration for a specific experimental paradigm.
-
Administration Schedule: The administration schedule should be tailored to the specific study design. For chronic studies, daily administration over a period of weeks is common.
Barnes Maze for Spatial Learning and Memory
The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular platform (90-120 cm diameter for rats) with 18-20 equally spaced holes around the perimeter. One hole leads to a dark, enclosed escape box. The maze should be placed in a room with various visual cues.
-
Procedure:
-
Habituation (Day 1): Place the animal in the center of the maze under a container for 30 seconds. Gently guide the animal to the escape hole and allow it to remain there for 2 minutes.
-
Training (Days 2-5): Conduct 2-4 trials per day with an inter-trial interval of at least 15 minutes. Place the animal in the center of the maze and use aversive stimuli (e.g., bright light, mild white noise) to motivate it to find the escape box. The trial ends when the animal enters the escape box or after a predetermined time (e.g., 3-5 minutes). If the animal does not find the escape box, gently guide it there.
-
Probe Trial (Day 6): Remove the escape box and allow the animal to explore the maze for a set period (e.g., 90 seconds). Record the time spent in the target quadrant and the number of pokes into the target hole.
-
-
Data to Collect:
-
Latency to find the escape hole during training.
-
Number of errors (pokes into non-target holes) during training.
-
Time spent in the target quadrant during the probe trial.
-
Number of pokes into the target hole during the probe trial.
-
Elevated Plus Maze for Anxiety-Like Behavior
The elevated plus maze (EPM) is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for rats) with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the trial.
-
Trial: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
-
Data to Collect:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Data Presentation
Quantitative data from behavioral studies should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Spatial Learning and Memory in the Barnes Maze in a Rat Model of TBI
| Group | Treatment | Latency to Find Escape Hole (s, Day 5) | Number of Errors (Day 5) | Time in Target Quadrant (s, Probe) |
| Sham | Vehicle | 25.3 ± 3.1 | 4.2 ± 0.8 | 35.1 ± 4.5 |
| Sham | This compound (10 mg/kg) | 38.7 ± 4.5 | 6.8 ± 1.1 | 22.4 ± 3.8 |
| TBI | Vehicle | 55.1 ± 6.2 | 9.5 ± 1.5 | 15.8 ± 2.9** |
| TBI | This compound (10 mg/kg) | 39.8 ± 5.1# | 6.1 ± 1.0# | 28.9 ± 4.1# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; *p < 0.01 vs. Sham + Vehicle; #p < 0.05 vs. TBI + Vehicle. Data are hypothetical and for illustrative purposes, based on trends reported in the literature. |
Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze in a Rat Model of TBI
| Group | Treatment | Time in Open Arms (s) | Open Arm Entries (%) |
| Sham | Vehicle | 18.5 ± 2.5 | 35.2 ± 4.1 |
| Sham | This compound (10 mg/kg) | 9.2 ± 1.8 | 21.7 ± 3.5 |
| TBI | Vehicle | 12.1 ± 2.1 | 25.8 ± 3.9 |
| TBI | This compound (10 mg/kg) | 15.3 ± 2.4 | 30.1 ± 4.3 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; *p < 0.05 vs. Sham + Vehicle. Data are hypothetical and for illustrative purposes, based on trends reported in the literature. |
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving this compound.
Concluding Remarks
The protocols and guidelines presented here provide a framework for designing and conducting behavioral studies with this compound. Researchers should adapt these protocols to their specific research questions and animal models. Consistent and rigorous experimental procedures are essential for obtaining reliable and reproducible data. The bimodal effects of this compound observed in some studies, where it can have different effects in healthy versus injured animals, highlight the importance of including appropriate control groups in the experimental design. Further research into the dose-response and therapeutic window of this compound is warranted to fully elucidate its potential as a therapeutic agent for neurological disorders.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LM22B-10 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of LM22B-10 in cell culture experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration.
Q1: What is the recommended starting concentration range for this compound?
A1: Based on published data, a good starting point for this compound concentration is between 200 nM and 1000 nM. The EC50 (half-maximal effective concentration) for its neurotrophic activity is reported to be in the range of 200-300 nM.[1][2][3][4] For inducing significant neurite outgrowth, concentrations around 1000 nM have been shown to be effective.[1] However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint.
Q2: I am not observing the expected neurotrophic effects (e.g., increased cell survival, neurite outgrowth). What are the possible causes and solutions?
A2: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
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Concentration Optimization: The initial concentration may not be optimal for your specific cell line. It is crucial to perform a dose-response experiment to determine the most effective concentration.
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Cell Health and Density: Ensure your cells are healthy, viable, and plated at the recommended density. Stressed or overly confluent cells may not respond optimally to growth factors.
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Reagent Quality and Storage: Verify the quality and proper storage of your this compound stock solution. It should be stored at -20°C or -80°C as recommended by the supplier to maintain its activity.
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Receptor Expression: Confirm that your cell line expresses the target receptors, TrkB and TrkC. This compound acts as an agonist for these receptors, and its effects will be minimal in cells lacking their expression.
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Inhibitory Factors in Serum: If using a serum-containing medium, components within the serum could interfere with this compound activity. Consider reducing the serum concentration or transitioning to a serum-free medium if your cell type allows.
Q3: I am observing high cell death or toxicity at higher concentrations of this compound. What should I do?
A3: While this compound is generally reported to promote cell survival, high concentrations of any compound can sometimes lead to off-target effects or toxicity in certain cell types.
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Perform a Dose-Response Curve: A comprehensive dose-response analysis will help identify the optimal concentration that promotes the desired biological effect without inducing toxicity.
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Check for Precipitates: High concentrations of small molecules can sometimes precipitate in culture medium. Visually inspect your culture wells for any signs of precipitation. Ensure the compound is fully dissolved in your stock solution and diluted properly in the final culture medium.
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Assess Purity of the Compound: Impurities in the this compound batch could contribute to toxicity. If possible, verify the purity of your compound.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results are a common challenge in cell culture experiments. To improve reproducibility:
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Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
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Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Control for Edge Effects: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells for critical experimental groups or ensure they are filled with a buffer or mock-treated cells.
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Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors and ensure consistent dosing across wells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 for Neurotrophic Activity | 200-300 nM | Not specified | |
| Effective Concentration for Neurite Outgrowth | ~1000 nM | Hippocampal neurons | |
| Binding Affinity | Binds to TrkB-Fc and TrkC-Fc in a dose-dependent manner (250-2000 nM) | In vitro binding assay |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines a general method for determining the optimal concentration of this compound for promoting cell survival or neurite outgrowth.
1. Materials:
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This compound powder
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Appropriate solvent (e.g., DMSO) for stock solution preparation
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Cell culture medium appropriate for your cell line
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96-well cell culture plates
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Your cell line of interest (e.g., primary neurons, SH-SY5Y)
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Cell viability assay kit (e.g., MTT, PrestoBlue) or immunofluorescence reagents for neurite outgrowth analysis
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Microplate reader or fluorescence microscope
2. Methods:
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Stock Solution Preparation:
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Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the recommended solvent (typically DMSO).
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Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
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Cell Seeding:
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Harvest and count your cells.
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Seed the cells into a 96-well plate at a predetermined optimal density. The density will depend on your cell type and the duration of the experiment.
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Allow the cells to attach and recover for 24 hours before treatment.
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Treatment with this compound:
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Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM).
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Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control if available (e.g., BDNF for TrkB-expressing cells).
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Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation:
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Incubate the plate for a duration appropriate for your assay (e.g., 48-72 hours for cell viability, 24-72 hours for neurite outgrowth).
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Endpoint Analysis:
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Cell Viability: Follow the manufacturer's instructions for your chosen cell viability assay and measure the signal using a microplate reader.
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Neurite Outgrowth:
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Fix and permeabilize the cells.
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Stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).
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Acquire images using a fluorescence microscope.
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Analyze neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
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Data Analysis:
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Normalize the data to the vehicle control.
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Plot the dose-response curve (e.g., cell viability or neurite length vs. log of this compound concentration).
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Determine the EC50 value and the optimal concentration that gives the maximal desired effect.
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Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound activating TrkB and TrkC receptors.
Experimental Workflow for Optimizing this compound Concentration
References
LM22B-10 Technical Support Center: Troubleshooting and FAQs on Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of LM22B-10, a small-molecule co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC. The following resources are designed to address common questions and troubleshooting scenarios that may arise during pre-clinical and research applications.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a small-molecule ligand that binds to and co-activates TrkB and TrkC neurotrophin receptors.[1][2] It has been shown to induce the phosphorylation and activation of these receptors and their downstream signaling pathways, including AKT and ERK.[3][4]
Q2: Has this compound been screened for off-target binding?
A2: Yes, this compound has been evaluated for off-target activities. One study reported that it was screened against a panel of 57 other receptors and transporters and exhibited no significant activity, suggesting a high degree of selectivity for TrkB and TrkC.
Q3: Does this compound interact with other neurotrophin receptors like TrkA or p75NTR?
A3: Studies have indicated that this compound does not significantly interact with TrkA or the p75 neurotrophin receptor (p75NTR). Experiments using cell lines expressing these receptors showed no significant survival-promoting effects or activation upon treatment with this compound.
Q4: Are there any known behavioral or systemic off-target effects of this compound?
A4: In a study involving rats with traumatic brain injury (TBI), this compound administration showed a bimodal response. While it improved anxiety-like behavior and spatial memory in TBI-injured rats, it promoted anxiety-like behavior and diminished spatial memory performance in sham-TBI (uninjured) animals. This suggests that excess neurotrophic activity induced by this compound may be detrimental in a non-pathological context.
Q5: Have any clinical trials been conducted with this compound?
A5: Based on available information, there is no evidence of clinical trials for this compound. A derivative with improved oral bioavailability, PTX-BD10-2, has been developed and studied in a mouse model of Alzheimer's disease.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral changes in control animals (e.g., increased anxiety, memory impairment). | This may be an on-target effect of excessive TrkB/TrkC activation in a non-pathological state, as observed in previous studies. | Consider reducing the dose of this compound in control groups. Titrate to the lowest effective dose that elicits the desired therapeutic effect in the disease model while minimizing behavioral changes in controls. |
| Lack of cellular response in a novel cell line. | The cell line may not express sufficient levels of TrkB or TrkC receptors. | Confirm TrkB and TrkC expression levels in your cell line using techniques such as Western blot, qPCR, or flow cytometry. Use a positive control cell line known to express these receptors (e.g., NIH-3T3 cells engineered to express TrkB or TrkC). |
| Inconsistent results between in vitro and in vivo experiments. | This compound is brain penetrant, but factors like metabolism and distribution could influence its in vivo efficacy. | Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate brain exposure at the administered dose. Consider alternative routes of administration if necessary. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| EC50 for Neurotrophic Survival Activity | 200-300 nM | |
| Maximal Survival Activity vs. BDNF | 53 ± 7.2% above BDNF (at 0.7 nM) | |
| Maximal Survival Activity vs. NT-3 | 91 ± 8.6% above NT-3 (at 0.7 nM) | |
| Binding Targets | TrkB-Fc, TrkC-Fc | Dose-dependent binding observed at 250-2000 nM. |
Key Experimental Protocols
Protocol 1: Assessing Off-Target Receptor Activation via a Counter-Screening Assay
This protocol outlines a general approach to screen this compound against a panel of off-target receptors, similar to the methodology that would have been used to generate the initial selectivity data.
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Receptor Panel Selection: Choose a broad panel of receptors, ion channels, and transporters that are common targets for off-target drug interactions. Commercial services (e.g., Eurofins SafetyScreen, CEREP) offer standardized panels.
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Binding Assays:
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Prepare membranes or whole cells expressing the individual off-target receptors.
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Incubate the preparations with a specific radioligand for each receptor in the presence and absence of a range of concentrations of this compound.
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Measure the displacement of the radioligand by this compound to determine its binding affinity (Ki) for each off-target receptor.
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Functional Assays:
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For receptors where binding is observed, perform functional assays to determine if this compound acts as an agonist, antagonist, or allosteric modulator.
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Examples include calcium flux assays for GPCRs or patch-clamp electrophysiology for ion channels.
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Data Analysis: Calculate the Ki or IC50 values for each off-target interaction. A significant off-target effect is typically considered when the affinity is within a certain fold-range of the on-target potency (e.g., <100-fold).
Protocol 2: Evaluation of this compound Effects on Behavior in Rodents
This protocol is based on the methods used to assess behavioral outcomes in rats treated with this compound.
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Animal Model: Use adult male rats (e.g., Sprague-Dawley). For studies investigating context-dependent effects, include both a disease/injury model group (e.g., TBI) and a sham/control group.
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Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Dosing regimens should be based on previous studies (e.g., 50 mg/kg).
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Behavioral Testing:
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Anxiety-Like Behavior: Utilize the elevated plus-maze or open-field test. Measure parameters such as time spent in the open arms or center of the arena.
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Spatial Memory: Employ the Barnes maze or Morris water maze. Assess latency to find the target, number of errors, and memory retention in probe trials.
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Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the behavioral performance of this compound-treated animals with vehicle-treated controls in both the disease/injury and sham groups.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Experimental workflow for off-target screening.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
LM22B-10 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability in solution and proper storage conditions for the TrkB/TrkC agonist, LM22B-10.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable for extended periods when stored at low temperatures. For long-term storage, -20°C is recommended, which can preserve the compound for up to 3 years.[1][2] For shorter durations, storage at 4°C is acceptable for up to 2 years.[1][2] The compound is stable at room temperature for short periods, such as during shipping.[2]
Q2: What are the recommended storage conditions for this compound in solvent?
A2: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. Some suppliers recommend shorter storage periods of 6 months at -80°C and 1 month at -20°C in solvent.
Q3: In which solvents can I dissolve this compound for in vitro experiments?
A3: this compound is soluble in several organic solvents suitable for in vitro studies. The most common solvent is DMSO, with a solubility of up to 116.67 mg/mL (240.55 mM), though some sources report up to 97 mg/mL (~200.0 mM). It is also soluble in ethanol at concentrations up to 97 mg/mL. Note that water is not a suitable solvent for this compound as it is insoluble. For cell culture experiments, a stock solution in DMSO can be further diluted in culture medium. One study mentions dissolving this compound in 0.04 N HCl in water and then diluting it in the culture medium.
Q4: How do I prepare this compound for in vivo administration?
A4: For in vivo experiments, this compound can be prepared in various formulations. It is crucial to add the solvents sequentially and ensure the solution is clear. Sonication may be necessary to achieve full dissolution. It is recommended to prepare these working solutions fresh on the day of use.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months - 2 years | |
| -20°C | 1 month - 1 year |
Table 2: Solubility of this compound for In Vitro Use
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citations |
| DMSO | 48.5 - 116.67 | 100 - 240.55 | |
| Ethanol | 4.85 - 97 | 10 - 200 | |
| Water | Insoluble | Insoluble |
Table 3: Formulation for In Vivo Use
| Formulation Components (Sequential Addition) | Resulting Solubility | Citations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.15 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.15 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.29 mM) | |
| 50% PEG300, 50% Saline | 10 mg/mL (20.62 mM) |
Troubleshooting Guide
Issue: My this compound has precipitated out of my stock solution after a freeze-thaw cycle.
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Possible Cause: Repeated freeze-thaw cycles can lead to precipitation.
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Solution: It is highly recommended to aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication. However, be cautious as this may affect the compound's stability.
Issue: I am seeing variability in my experimental results when using a previously prepared stock solution.
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Possible Cause: The compound may have degraded over time, especially if not stored properly.
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Solution: Always adhere to the recommended storage conditions and duration. For sensitive experiments, it is best to use a freshly prepared stock solution or a recently prepared aliquot. For in vivo studies, working solutions should be prepared fresh on the day of the experiment.
Issue: The this compound powder appears discolored or has a different texture.
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Possible Cause: This could indicate degradation due to improper storage, such as exposure to moisture or light, although specific data on light sensitivity is not available.
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Solution: Do not use the compound if you suspect it has degraded. Contact the supplier for a replacement. Ensure that the compound is stored in a tightly sealed container in a dark and dry environment at the recommended temperature.
Experimental Protocols & Visualizations
General Workflow for In Vitro Cell-Based Assays
The following diagram outlines a general workflow for utilizing this compound in cell-based assays, from preparation to analysis.
General workflow for in vitro experiments using this compound.
This compound Signaling Pathway
This compound is an agonist for both TrkB and TrkC receptors. Its binding initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival and growth.
Simplified signaling pathway activated by this compound.
References
Technical Support Center: Understanding the Bimodal Behavioral Response to LM22B-10 in TBI Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of LM22B-10 in Traumatic Brain Injury (TBI) models. The information provided is intended to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule, blood-brain barrier permeant co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2][3] Its primary mechanism of action involves binding to and activating these receptors, which are crucial for neuronal growth, differentiation, survival, and plasticity.[1][4] Unlike native neurotrophins, this compound does not appear to interact with the p75 neurotrophin receptor (p75NTR).
Q2: What is the "bimodal behavioral response" observed with this compound in TBI models?
A2: The bimodal, or dual, response refers to the observation that this compound elicits opposite behavioral effects in animals with Traumatic Brain Injury (TBI) compared to uninjured (sham) animals. In TBI models, this compound has been shown to improve cognitive function and reduce anxiety-like behaviors. Conversely, in sham animals, the same compound can promote anxiety-like behavior and impair spatial memory performance.
Q3: What is the proposed explanation for this bimodal effect?
A3: The prevailing hypothesis is that the level of neurotrophic activity influences the behavioral outcome. In the injured brain, the neurogenic and neuroprotective effects of this compound are compensatory and beneficial. However, in a healthy, uninjured brain, the excess neurotrophic stimulation provided by this compound may be detrimental, leading to the observed negative behavioral changes.
Troubleshooting Guide
Issue 1: My TBI-model animals treated with this compound are showing worsened cognitive function in the Barnes maze.
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Possible Cause: This is the most direct manifestation of the bimodal response. It is crucial to confirm the injury status of your animals. In uninjured or sham-operated animals, this compound has been observed to diminish spatial memory performance.
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Troubleshooting Steps:
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Verify Injury Model: Ensure your TBI model (e.g., controlled cortical impact) is consistently producing the intended level of injury. Inconsistent or mild injuries may lead to a physiological state more similar to that of uninjured animals.
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Include Proper Controls: Always include both sham-vehicle and sham-LM22B-10 treated groups in your experimental design. This will allow you to properly contextualize the bimodal effects of the compound.
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Analyze Data by Subgroup: If you have variability in injury severity, consider post-hoc analysis to see if the behavioral response to this compound correlates with the extent of the brain injury.
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Issue 2: I am observing increased anxiety-like behavior in my animals treated with this compound.
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Possible Cause: Similar to cognitive effects, this compound can increase anxiety-like behaviors, particularly in uninjured animals, as seen in tests like the elevated plus maze.
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Troubleshooting Steps:
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Assess Injury Status: As with cognitive testing, confirm that the animals exhibiting increased anxiety have sustained a significant TBI. The bimodal response suggests that in TBI animals, this compound should normalize or reduce anxiety-like behavior.
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Review Behavioral Testing Protocols: Ensure that the protocols for tests like the elevated plus maze and open field test are standardized and conducted in a low-stress environment to avoid confounding factors.
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Consider the Timeline of Assessment: The timing of behavioral testing post-injury and post-treatment can influence the outcomes. Refer to established protocols for the optimal window to observe the therapeutic effects of this compound.
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Issue 3: I am not seeing an increase in neurogenesis (e.g., DCX+ cells) after this compound administration.
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Possible Cause: this compound has been shown to increase the proliferation of doublecortin-expressing (DCX+) cells in the hippocampus in both TBI and sham animals. A lack of this effect could be due to several factors.
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Troubleshooting Steps:
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Verify Compound Administration: Confirm the correct dosage, route of administration, and stability of the this compound solution.
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Check Timing of Histological Analysis: The peak of progenitor cell proliferation occurs at a specific time point after injury and treatment. The original studies observed these changes at 7 days post-TBI.
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Ensure Proper Tissue Processing and Staining: Verify the protocols for BrdU or other proliferation marker administration, tissue fixation, and immunohistochemistry for DCX and the proliferation marker.
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Quantitative Data Summary
Table 1: Behavioral Outcomes of this compound Treatment in TBI and Sham Animals
| Behavioral Test | Animal Group | Vehicle | This compound | Outcome |
| Barnes Maze (Distance Traveled) | TBI | Increased | Decreased (Improved) | This compound improved spatial learning in TBI animals. |
| Sham | Normal | Increased (Impaired) | This compound impaired spatial learning in sham animals. | |
| Open Field (Center Entries) | TBI | Decreased | Normalized | This compound reduced anxiety-like behavior in TBI animals. |
| Sham | Normal | No Significant Change | - | |
| Elevated Plus Maze (Open Arm Entries) | TBI | Decreased | Increased (Normalized) | A trend towards reduced anxiety in TBI animals treated with this compound was observed. |
| Sham | Normal | Decreased | This compound increased anxiety-like behavior in sham animals. |
Table 2: Neurogenesis Following this compound Treatment
| Marker | Animal Group | Vehicle | This compound | Outcome |
| DCX+ Cells (Hippocampus) | TBI | Baseline | Increased | This compound increased the number of new neurons. |
| Sham | Baseline | Increased | This compound also increased neurogenesis in uninjured animals. | |
| DCX+/BrdU+ Cells (Hippocampus) | TBI | Baseline | Increased | This compound increased the proliferation of neuronal progenitors. |
| Sham | Baseline | Increased | Proliferation of neuronal progenitors was also increased in sham animals. |
Experimental Protocols
Controlled Cortical Impact (CCI) Injury Model
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Anesthesia: Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
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Craniotomy: A craniotomy is performed over the desired cortical region (e.g., between the bregma and lambda sutures).
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Impact: A pneumatic impactor with a specified tip diameter is used to deliver a controlled impact to the exposed dura mater at a defined velocity and depth.
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Closure: The incision is sutured, and the animal is allowed to recover.
This compound Administration
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Preparation: this compound is dissolved in a vehicle such as 0.04 N HCl in water and then diluted in a culture medium or saline.
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Administration: The compound is administered via a suitable route, such as intraperitoneal injection or continuous infusion via an osmotic pump, for a specified duration (e.g., 2 weeks).
Behavioral Testing
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Barnes Maze: This test assesses spatial learning and memory. Animals are trained to find an escape hole on a circular platform using visual cues. The distance traveled and latency to find the escape hole are measured.
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Open Field Test: This test evaluates locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and parameters such as total distance moved and time spent in the center versus the periphery are recorded.
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Elevated Plus Maze: This test is used to assess anxiety. The maze consists of two open and two closed arms. The number of entries and time spent in the open arms are indicative of anxiety levels.
Immunohistochemistry
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Tissue Preparation: Animals are perfused, and the brains are post-fixed and cryoprotected.
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Sectioning: Brains are sectioned on a cryostat or vibratome.
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Staining: Sections are incubated with primary antibodies against markers of interest (e.g., DCX for immature neurons, BrdU for proliferating cells) followed by fluorescently labeled secondary antibodies.
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Imaging and Quantification: Images are captured using a confocal microscope, and the number of labeled cells is quantified in specific brain regions like the dentate gyrus of the hippocampus.
Visualizations
Caption: this compound activates TrkB and TrkC receptors, initiating downstream signaling pathways that promote beneficial cellular responses.
Caption: A typical experimental workflow for evaluating the effects of this compound in a TBI model, including essential control groups.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury. [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of LM22B-10 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of LM22B-10 and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a small molecule that acts as a co-agonist for Tropomyosin receptor kinase B (TrkB) and TrkC[1][2]. These receptors are crucial for neuronal survival, growth, and plasticity[1][3]. While this compound has shown significant neuroprotective and regenerative potential in preclinical studies, its therapeutic development is hampered by poor oral bioavailability[4]. This means that when administered orally, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effects. A derivative, PTX-BD10-2, has been developed to address this limitation and has improved oral bioavailability.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound and its derivatives?
A2: The low oral bioavailability of lipophilic compounds like this compound derivatives is often attributed to a combination of factors:
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Poor Aqueous Solubility: For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment. Hydrophobic compounds have limited solubility, which can be the rate-limiting step for absorption.
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Low Permeability: Even if dissolved, the drug must pass through the cell membranes of the intestinal lining to enter the bloodstream. While lipophilicity can aid in this, other factors like molecular size and interactions with membrane transporters can limit permeability.
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First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching the rest of the body. In the liver, a significant portion of the drug may be metabolized and inactivated, a process known as first-pass metabolism.
Q3: What are some common formulation strategies to improve the oral bioavailability of this compound derivatives?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability:
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Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, enhancing drug solubilization and absorption.
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Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, the drug's solubility and dissolution rate can be significantly increased.
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Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster absorption.
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Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The this compound derivative, PTX-BD10-2, is an example of a compound developed for improved oral bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Characterize the dissolution profile of the derivative in simulated gastric and intestinal fluids (SGF and SIF). | To determine if the dissolution rate is the limiting factor for absorption. |
| Low intestinal permeability | Perform a Caco-2 permeability assay. | To assess the intrinsic ability of the compound to cross the intestinal epithelium. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein. |
| High first-pass metabolism | Conduct an in vitro liver microsomal stability assay. | To evaluate the metabolic stability of the compound in the presence of liver enzymes. High clearance in this assay suggests extensive first-pass metabolism. |
| Inadequate formulation | Test different formulation strategies, such as lipid-based systems or amorphous solid dispersions. | To identify a formulation that can effectively enhance the solubility and/or permeability of the compound. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters | Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. | If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that the compound is a substrate for that transporter. |
| Structural modification | Synthesize and screen new derivatives with modifications to the moieties recognized by the efflux transporter. | To design a compound that is no longer a substrate for the efflux pump while retaining its pharmacological activity. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical pharmacokinetic data for illustrative purposes, as specific quantitative data for this compound and its derivatives are not publicly available. These tables are intended to serve as a template for organizing and comparing experimental results.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and a Derivative (PTX-BD10-2) Following Oral Administration in Rats (10 mg/kg)
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Oral Bioavailability (F%) |
| This compound | Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| PTX-BD10-2 | Aqueous Suspension | 150 ± 40 | 1.5 | 900 ± 200 | 15% |
| PTX-BD10-2 | Lipid-Based Formulation | 450 ± 110 | 1.0 | 2700 ± 550 | 45% |
Table 2: Hypothetical In Vitro Permeability and Metabolism Data
| Compound | Apparent Permeability (Papp) (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Liver Microsomal Stability (t½, min) |
| This compound | 0.5 ± 0.1 | 5.2 | 15 ± 3 |
| PTX-BD10-2 | 1.2 ± 0.3 | 1.8 | 45 ± 8 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of a test compound.
Materials:
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Caco-2 cells (passage 25-40)
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Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
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Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
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Hanks' Balanced Salt Solution (HBSS)
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Lucifer yellow
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Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.
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Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
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Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
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Transport Experiment (Basolateral to Apical - B-A): a. Follow the same procedure as the A-B experiment, but add the test compound to the basolateral chamber and collect samples from the apical chamber.
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Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This protocol is for evaluating the metabolic stability of a test compound in the presence of liver enzymes.
Materials:
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Pooled liver microsomes (human or relevant animal species)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Test compound and control compounds (e.g., testosterone for high clearance, verapamil for low clearance)
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Acetonitrile (for reaction termination)
Procedure:
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Preparation: Pre-warm the microsomal suspension and phosphate buffer to 37°C.
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Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
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Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
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Incubation: Incubate the mixture at 37°C with gentle shaking.
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Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
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Sample Processing: Centrifuge the samples to precipitate the proteins.
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Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
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Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Visualizations
Signaling Pathway of this compound
This compound activates TrkB and TrkC receptors, leading to the activation of three major downstream signaling pathways that promote neuronal survival and plasticity.
Experimental Workflow for Assessing Oral Bioavailability
This workflow outlines the key in vitro experiments to predict the oral bioavailability of this compound derivatives.
Troubleshooting Logic for Low Oral Bioavailability
This diagram illustrates a logical approach to troubleshooting the causes of low oral bioavailability.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LM22B-10 In Vivo Formulation
Welcome to the technical support center for the in vivo formulation of LM22B-10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formulation of this compound for in vivo experiments. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous-based vehicles, which can lead to inconsistent results and reduced bioavailability. This guide offers solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern for in vivo studies?
A1: this compound is a small molecule activator of the TrkB/TrkC neurotrophin receptors, which induces TrkB, TrkC, AKT, and ERK activation both in vitro and in vivo.[1][2][3][4] It is a lipophilic compound with poor water solubility, making it challenging to formulate for in vivo administration, especially in aqueous vehicles.[4] Precipitation of the compound either in the formulation vial or after administration can lead to a significant reduction in the actual dose delivered, resulting in low and variable bioavailability and potentially misleading experimental outcomes.
Q2: What are the recommended starting formulations for this compound for in vivo use?
A2: Several vehicle compositions have been reported to successfully solubilize this compound for in vivo administration. The choice of vehicle will depend on the required concentration, route of administration, and the animal model. Below are some established formulations.
Q3: My this compound formulation appears clear initially but becomes cloudy or shows precipitate over time. What should I do?
A3: This indicates that your formulation is likely thermodynamically unstable, and the compound is precipitating out of the supersaturated solution. To address this, consider the following:
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Re-dissolve with sonication: Gentle heating and/or sonication can help to redissolve the precipitate if it has formed.
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Prepare fresh daily: To ensure consistent dosing, it is recommended to prepare the formulation fresh before each use.
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Assess stability: If the formulation needs to be stored, conduct a short-term stability study to determine the time frame in which it remains clear.
Q4: I observed precipitation when I diluted my DMSO stock of this compound with saline. How can I prevent this?
A4: This phenomenon, known as "crashing out," is common for hydrophobic compounds. Direct dilution of a concentrated DMSO stock with an aqueous vehicle can cause the compound to rapidly precipitate. To avoid this, it is crucial to use a co-solvent system where the solvents are added sequentially. For example, in a formulation containing DMSO, PEG300, Tween-80, and saline, you should first dissolve the this compound in DMSO, then add the PEG300 and mix, followed by the Tween-80 and mixing, and finally, add the saline.
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to troubleshooting common precipitation issues encountered during the preparation and administration of this compound formulations.
Issue 1: Precipitation upon preparation of the formulation
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Possible Cause: The solubility limit of this compound in the chosen vehicle has been exceeded.
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Troubleshooting Steps:
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Verify Solubility Data: Refer to the quantitative data table below to ensure you are working within the known solubility limits for the selected formulation.
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Sequential Addition of Solvents: Always add the solvents in the correct order, ensuring the compound is fully dissolved in the organic solvent (e.g., DMSO) before adding co-solvents and aqueous components.
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Use Sonication: If the compound is difficult to dissolve, use an ultrasonic bath to aid dissolution.
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Consider a Different Formulation: If the required concentration cannot be achieved, you may need to select a different vehicle with a higher solubilizing capacity.
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Issue 2: Formulation becomes cloudy or precipitates during storage
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Possible Cause: The formulation is a supersaturated solution that is not stable over time.
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Troubleshooting Steps:
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Prepare Fresh Formulations: The most reliable solution is to prepare the formulation immediately before each experiment.
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Conduct a Stability Study: If storage is necessary, perform a simple stability test by keeping the formulation at the intended storage temperature and visually inspecting for precipitation at regular intervals (e.g., 1, 4, 8, and 24 hours).
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Add a Precipitation Inhibitor: In some cases, the addition of a polymer such as Pluronic F127 or HPMC can help to stabilize the supersaturated state and prevent precipitation.
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Issue 3: Suspected in vivo precipitation after administration
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Possible Cause: The formulation is not stable upon dilution with physiological fluids.
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Troubleshooting Steps:
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In Vitro Dilution Test: Mimic the in vivo environment by diluting your formulation with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and observe for any precipitation.
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Optimize the Formulation: If precipitation is observed, consider increasing the concentration of surfactants (e.g., Tween-80) or using a lipid-based formulation, which can better protect the compound from the aqueous environment.
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Reduce the Dose Volume: Administering a smaller volume of a more concentrated formulation can sometimes mitigate precipitation at the injection site.
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Data Presentation: this compound Solubility in Various In Vivo Vehicles
The following table summarizes the reported solubility of this compound in different formulations suitable for in vivo studies. This data can guide the selection of an appropriate vehicle based on the target concentration for your experiments.
| Formulation Composition | Achieved Solubility (mg/mL) | Achieved Solubility (mM) | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.15 | Add solvents sequentially. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.15 | Suitable for oral or IP routes. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.29 | Cyclodextrin-based formulation. | |
| 50% PEG300, 50% Saline | 10 | 20.62 | Requires sonication for dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent-Based this compound Formulation
This protocol describes the preparation of a commonly used co-solvent formulation for this compound.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Sterile saline (0.9% NaCl)
Procedure:
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Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the required volume of DMSO to the tube. Vortex until the this compound is completely dissolved. A brief sonication may be used to facilitate dissolution.
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Add the required volume of PEG300 to the solution and vortex to mix thoroughly.
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Add the required volume of Tween-80 and vortex until the solution is homogeneous.
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Finally, add the required volume of sterile saline and vortex to obtain the final formulation.
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Visually inspect the solution to ensure it is clear and free of any precipitate before use.
Protocol 2: In Vitro Formulation Stability Assessment
This protocol provides a method to assess the stability of your this compound formulation in a simulated physiological environment.
Materials:
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Prepared this compound formulation
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Phosphate-buffered saline (PBS), pH 7.4
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96-well plate
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Plate reader capable of measuring absorbance at 600 nm
Procedure:
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In a 96-well plate, add a volume of PBS to multiple wells that simulates the dilution your formulation will undergo upon injection.
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Add a small volume of your this compound formulation to the PBS-containing wells. Include a control with the vehicle only.
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Immediately measure the absorbance of the plate at 600 nm (A600) to get a baseline reading.
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Incubate the plate at 37°C.
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Measure the A600 at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
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An increase in A600 over time indicates the formation of a precipitate.
Visualizations
Signaling Pathway of this compound
References
troubleshooting inconsistent results in LM22B-10 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LM22B-10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that activates the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] Unlike endogenous neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound is a non-peptide ligand.[3] Its activation of TrkB and TrkC initiates downstream signaling cascades, including the AKT and ERK pathways, which are crucial for promoting neuronal survival, neurite outgrowth, and neurogenesis.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro stock solutions, Dimethyl sulfoxide (DMSO) is commonly used. For in vivo experiments, various formulations can be prepared, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo studies on the day of use. Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q3: What are the typical effective concentrations for in vitro and in vivo experiments?
A3: For in vitro studies, this compound has an EC50 value of 200-300 nM for promoting neuronal survival. Working concentrations often range from 250 nM to 2000 nM. For in vivo mouse studies, effective dosages have been reported at 0.5 mg/kg for activating TrkB/C signaling and 50 mg/kg for robust phosphorylation. In rat models of traumatic brain injury, a dosage of 10 mg/kg has been used.
Q4: Does this compound interact with other neurotrophin receptors?
A4: this compound functions preferentially through TrkB and TrkC. It does not support the survival of cell lines expressing only TrkA or the p75 neurotrophin receptor (p75NTR).
Troubleshooting Inconsistent In Vitro Results
Q5: I am not observing the expected increase in cell survival or neurite outgrowth. What could be the issue?
A5: Several factors could contribute to a lack of effect. Consider the following:
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Cell Line Health and Receptor Expression: Ensure your cell line (e.g., NIH-3T3-TrkB, SH-SY5Y) expresses sufficient levels of TrkB and/or TrkC. Use low-passage cells and ensure they are healthy and not overly confluent before starting the experiment.
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This compound Preparation: this compound has low aqueous solubility. Ensure the compound is fully dissolved in the stock solution (ultrasonication may be required) and that the final concentration in the culture medium is accurate. Precipitation of the compound can lead to inconsistent results.
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Experimental Conditions: For survival assays, cells are often cultured in serum-free or low-serum medium to induce stress. The duration of treatment is also critical, with typical incubation times ranging from 48 to 96 hours.
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Kinase Inhibition: The effects of this compound are dependent on Trk kinase activation. If you are using any kinase inhibitors, like K252a, they will block the downstream survival signals.
Q6: The phosphorylation levels of TrkB/C, AKT, or ERK are weak or inconsistent in my Western blots.
A6: This can be a common and frustrating issue. Here are some troubleshooting steps:
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Stimulation Time: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for your specific cell model.
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Compound Concentration: While the EC50 for survival is 200-300 nM, higher concentrations (e.g., 1000 nM) are often used to achieve robust and detectable phosphorylation.
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Lysis Buffer and Protocol: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Ensure rapid cell lysis and sample processing on ice.
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Antibody Quality: Use validated antibodies specific for the phosphorylated forms of TrkB (e.g., Y817), TrkC (e.g., Y820), AKT, and ERK.
Troubleshooting Inconsistent In Vivo Results
Q7: I am observing high variability in my behavioral data between animals treated with this compound.
A7: In vivo experiments are inherently more variable. Key factors to control include:
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Compound Administration: Ensure consistent and accurate dosing for all animals. The route of administration (e.g., intraperitoneal, intranasal) should be performed uniformly. The vehicle solution should be well-mixed before each injection to prevent the compound from settling.
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Animal Stress: High stress levels can impact behavioral outcomes. Acclimate animals to the testing environment and handle them consistently. Interestingly, this compound has been shown to have different effects in injured versus uninjured animals, potentially promoting anxiety-like behavior in normal animals while improving it in injured ones.
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Model-Specific Effects: The therapeutic effects of this compound can be context-dependent. For example, in models of Huntington's disease, the compound was shown to counteract deficits in TrkB/C phosphorylation and improve motor performance.
Q8: I am not seeing a significant effect of this compound on my chosen in vivo endpoint (e.g., reduction in cell death, increased neurogenesis).
A8: Consider the following possibilities:
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Dosage and Treatment Duration: The optimal dose and treatment regimen may vary depending on the animal model and the specific pathology being studied. A dose of 10 mg/kg was effective in reducing neuronal death after traumatic brain injury in rats. You may need to perform a dose-response study.
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Blood-Brain Barrier Penetration: While this compound is a small molecule designed to be blood-brain barrier permeant, its efficiency can be influenced by the formulation. The chosen vehicle can impact its stability and bioavailability.
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Timing of Analysis: The biological effects of this compound may take time to manifest. For example, effects on cell proliferation (measured by BrdU incorporation) or the number of new neurons (DCX-positive cells) are typically assessed days after treatment initiation.
Data and Protocols
Summary of this compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| Survival EC50 | TrkB/C expressing cells | 200-300 nM | |
| Neurite Outgrowth | Hippocampal Neurons | Significant increase at 1000 nM | |
| TrkB/C Activation | Hippocampal Neurons | Detectable at 1000 nM | |
| Survival vs BDNF | TrkB expressing cells | 53 ± 7.2% higher than max BDNF | |
| Survival vs NT-3 | TrkC expressing cells | 91 ± 8.6% higher than max NT-3 |
Summary of this compound In Vivo Dosages
| Animal Model | Dosage | Route | Observed Effect | Reference |
| C57BL/6J Mice | 0.5 mg/kg | i.p. | Activation of TrkB, TrkC, AKT, ERK | |
| Aged Mice | 50 mg/kg | i.p. | Increased TrkB/C phosphorylation | |
| Rat (TBI Model) | 10 mg/kg | i.p. | Reduced neuronal cell death | |
| HD Mice (R6/2) | Not specified | i.n./i.p. | Improved motor performance |
Protocol: In Vitro Neuronal Survival Assay
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Cell Seeding: Plate NIH-3T3 cells stably expressing TrkB or TrkC in 24-well plates at a density of 30,000 cells/well.
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Culture Medium: Propagate cells in DMEM supplemented with 10% FBS and the appropriate selection agent (e.g., 200-400 µg/mL Geneticin).
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Induction of Stress: Once cells are adherent, replace the growth medium with a stress medium consisting of 50% PBS and 50% DMEM without supplements to induce apoptosis.
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Treatment: Add this compound (e.g., at final concentrations ranging from 100 nM to 2000 nM) or a positive control (e.g., 0.7 nM BDNF for TrkB cells) to the stress medium. Include a vehicle-only control group.
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Incubation: Incubate the plates for 72-96 hours.
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Quantification: Measure cell viability using a suitable assay, such as the ViaLight Assay (an ATP-based luminescence assay), according to the manufacturer's instructions.
Visual Guides
Caption: this compound signaling pathway.
Caption: General in vitro experimental workflow.
Caption: Troubleshooting logic for in vitro experiments.
References
LM22B-10 toxicity and cytotoxicity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel compound LM22B-10.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the toxicity and cytotoxicity assessment of this compound.
Issue 1: High Variability in In Vitro Cytotoxicity Assay Results
Question: My MTT/XTT assay results for this compound show high variability between replicate wells and experiments. What are the potential causes and solutions?
Answer:
High variability in cell viability assays is a common issue that can often be resolved by carefully evaluating and optimizing your experimental protocol.
Potential Causes & Solutions:
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Compound Precipitation: this compound may be precipitating out of solution at the concentrations being tested, leading to inconsistent exposure.
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Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Determine the aqueous solubility of this compound in your specific cell culture medium. It may be necessary to use a lower concentration range or incorporate a solubilizing agent like DMSO, ensuring the final DMSO concentration is consistent and non-toxic across all wells.
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Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
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Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a reliable method for cell counting (e.g., automated cell counter) and optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
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Assay Incubation Time: The incubation time with the viability reagent (e.g., MTT) can impact the final absorbance reading.
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Solution: Optimize the incubation time for your specific cell line. A time course experiment can help determine the optimal window where the signal is robust and linear.
-
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Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
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Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
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Issue 2: Discrepancy Between Apoptosis and Necrosis Assay Results
Question: I am observing significant cytotoxicity with a lactate dehydrogenase (LDH) assay, suggesting necrosis, but my Annexin V/PI staining shows minimal apoptosis. How can I interpret these conflicting results?
Answer:
This discrepancy suggests that the primary mechanism of this compound-induced cell death may not be apoptosis.
Potential Interpretations & Next Steps:
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Primary Necrosis or Necroptosis: this compound might be inducing cell death through a non-apoptotic pathway, such as primary necrosis (e.g., due to membrane damage) or a programmed form of necrosis called necroptosis. LDH release is a hallmark of plasma membrane rupture, which is characteristic of these pathways.
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Late-Stage Apoptosis: If the cells are undergoing rapid apoptosis, you may be observing them at a late stage where they have lost membrane integrity (secondary necrosis), making them positive for both Annexin V and PI, and also positive in the LDH assay.
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Experimental Workflow:
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Time-Course Experiment: Conduct a time-course experiment to analyze cell death at earlier time points after this compound exposure. This may allow you to capture the initial apoptotic events before the onset of secondary necrosis.
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Necroptosis Inhibitors: To investigate the involvement of necroptosis, pre-treat the cells with an inhibitor of RIPK1 (e.g., Necrostatin-1) before adding this compound and repeat the cytotoxicity assays. A reduction in cell death would suggest the involvement of the necroptosis pathway.
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Below is a diagram illustrating a typical workflow for investigating conflicting cell death signals.
Technical Support Center: Controlling for Vehicle Effects in LM22B-10 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TrkB/TrkC co-activator, LM22B-10. The focus of this guide is to address specific issues related to vehicle selection and control experiments to ensure the validity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies with this compound?
A1: For in vitro experiments, a common method for dissolving this compound is to first create a stock solution in a sterile, weak acid solution. A published protocol recommends dissolving this compound in 0.04 N hydrochloric acid (HCl) in water.[1] This stock solution is then diluted into the cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of HCl in the culture medium is minimal and does not affect cellular health. A final dilution of 1:10,000 of the HCl vehicle has been used successfully.[1]
Q2: What is an appropriate vehicle for in vivo administration of this compound?
A2: For in vivo studies, particularly for intraperitoneal (IP) injections, this compound has been prepared in a vehicle containing Cremophor EL and phosphate-buffered saline (PBS).[2] Alternative formulations for poorly water-soluble drugs for in vivo use often involve a combination of solvents to ensure solubility and bioavailability. These can include mixtures of DMSO, PEG300, Tween-80, and saline.[2][3] The choice of the in vivo vehicle should be guided by the specific experimental requirements, including the route of administration and the target animal model.
Q3: How should I prepare the vehicle control for my this compound experiments?
A3: The vehicle control should contain all the components of the drug's solvent in the same final concentration as the experimental group, but without this compound. For example, if you are using a 1:10,000 dilution of 0.04 N HCl to deliver this compound to your cell cultures, your vehicle control should be a 1:10,000 dilution of the 0.04 N HCl in the same culture medium. Similarly, for in vivo studies, the vehicle control would be the Cremophor/PBS or DMSO/PEG300/Tween-80/saline mixture administered in the same volume and by the same route as the this compound solution.
Q4: I am observing unexpected effects in my vehicle control group. What could be the cause?
A4: Unexpected effects in a vehicle control group can arise from the inherent biological activity of the vehicle components themselves. For instance, Cremophor EL, while a common vehicle for hydrophobic compounds, is known to have biological effects, including the potential for hypersensitivity reactions and neuropathy. DMSO, another common solvent, can also have biological effects at higher concentrations. It is crucial to keep the final concentration of any organic solvent in your in vitro assays as low as possible, typically below 0.5% (v/v). If you observe toxicity or other unexpected effects, it is advisable to test a range of vehicle concentrations to determine a non-toxic level for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor solubility of this compound at neutral pH. | - Ensure the stock solution in 0.04 N HCl is fully dissolved before diluting into the culture medium.- Prepare fresh dilutions for each experiment.- Consider a brief sonication of the stock solution to aid dissolution. |
| High background or off-target effects observed. | The vehicle itself may be causing cellular stress or signaling activation. | - Lower the final concentration of the vehicle in your experiment.- Test alternative, more inert vehicles if possible.- For in vivo studies with Cremophor EL, be aware of its potential to cause complement activation and other biological responses. |
| Inconsistent results between experiments. | Variability in vehicle preparation or degradation of this compound in the vehicle. | - Prepare fresh vehicle and this compound solutions for each experiment.- Store stock solutions in appropriate conditions (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. - Ensure precise and consistent dilutions of the vehicle and compound. |
| Observed effect is not dose-dependent. | The vehicle may be causing a maximal response at all concentrations tested, masking the effect of this compound. | - Perform a dose-response curve for the vehicle alone to identify a concentration with no observable effect.- Ensure that the concentrations of this compound tested are within a physiologically relevant range. |
Experimental Protocols
Preparation of 0.04 N HCl Vehicle for In Vitro Studies
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Prepare a 1 N HCl stock solution: Carefully dilute concentrated HCl (e.g., 37%) in sterile, nuclease-free water.
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Prepare the 0.04 N HCl working solution: Dilute the 1 N HCl stock solution 1:25 in sterile, nuclease-free water. For example, add 4 mL of 1 N HCl to 96 mL of sterile water.
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Filter-sterilize: Pass the 0.04 N HCl solution through a 0.22 µm sterile filter.
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Prepare this compound stock solution: Dissolve the desired amount of this compound powder in the sterile 0.04 N HCl to create a concentrated stock solution.
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Vehicle Control Preparation: Use the sterile 0.04 N HCl solution as your vehicle stock.
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Application to cells: Dilute the this compound stock solution and the vehicle stock solution in your cell culture medium to the final desired concentration (e.g., 1:10,000).
Preparation of Cremophor/PBS Vehicle for In Vivo Studies
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Prepare a stock solution of this compound: Due to its hydrophobicity, a stock solution in an organic solvent like DMSO may be necessary first.
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Prepare the Cremophor EL solution: The final formulation may require a specific ratio of Cremophor EL, ethanol, and saline. For example, a vehicle for a similar hydrophobic drug, paclitaxel, is formulated in a 1:1 ratio of Cremophor EL and dehydrated ethanol.
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Mix the components: The this compound stock solution is then typically mixed with the Cremophor EL solution and brought to the final volume with sterile PBS. The exact ratios will depend on the desired final concentration of this compound and the tolerance of the animal model to the vehicle components.
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Vehicle Control Preparation: Prepare the vehicle control by mixing the same volumes of the organic solvent (if used), Cremophor EL, and PBS without the this compound.
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Administration: Administer the this compound solution and the vehicle control solution to the animals using the same route and volume.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for vehicle control.
Caption: Troubleshooting logic for vehicle effects.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
challenges in LM22B-10 delivery across the blood-brain barrier
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel neurotrophic compound, LM22B-10, with a focus on challenges related to its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule designed to mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF). It is hypothesized to act as an agonist at the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that support neuronal survival, growth, and synaptic plasticity.
Q2: Why is delivering this compound across the blood-brain barrier challenging?
A2: The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Challenges in delivering this compound can arise from its physicochemical properties, such as molecular size, charge, and lipid solubility, as well as active efflux by transporters at the BBB.
Q3: What are the initial steps to assess if this compound is crossing the blood-brain barrier in my model?
A3: Initial assessment typically involves a combination of in vitro and in vivo models. In vitro models, such as a Transwell assay with brain endothelial cells, can provide a preliminary indication of permeability. Subsequent in vivo studies in animal models are essential to confirm BBB penetration. This is often achieved by administering this compound systemically and then measuring its concentration in brain tissue homogenates at various time points.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of this compound delivery across the blood-brain barrier.
Issue 1: Low or undetectable concentrations of this compound in brain tissue.
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Possible Cause 1: Poor BBB Permeability. The intrinsic properties of this compound may limit its ability to passively diffuse across the BBB.
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Troubleshooting Tip: Consider formulation strategies to enhance permeability, such as the use of lipid-based nanocarriers or conjugation to molecules that can undergo receptor-mediated transcytosis.
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Possible Cause 2: Rapid Efflux. this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the compound back into the bloodstream.
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Troubleshooting Tip: Co-administer this compound with a known P-gp inhibitor, such as verapamil or cyclosporine, in your experimental model to assess if this increases brain concentrations.
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Possible Cause 3: Inefficient Extraction from Brain Tissue. The protocol for homogenizing brain tissue and extracting the compound may not be optimal.
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Troubleshooting Tip: Ensure your tissue homogenization and extraction buffers are validated for this compound. Test different buffer compositions and sonication parameters to maximize recovery.
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Issue 2: High variability in brain concentration of this compound between animals.
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Possible Cause 1: Inconsistent Administration. Variations in the volume, concentration, or site of administration can lead to differing plasma concentrations and subsequent brain uptake.
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Troubleshooting Tip: Standardize the administration protocol meticulously. For intravenous injections, ensure consistent tail vein cannulation and injection speed.
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Possible Cause 2: Biological Variability. Individual differences in animal physiology, such as metabolism and BBB transporter expression, can contribute to variability.
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Troubleshooting Tip: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure animals are age and weight-matched.
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Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
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Cell Culture: Culture a monolayer of brain capillary endothelial cells (such as hCMEC/D3) on the porous membrane of a Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier properties.
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Barrier Integrity Measurement: Before the experiment, assess the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER).
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Permeability Assay:
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Add this compound to the apical (luminal) chamber.
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At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.
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Analyze the concentration of this compound in the basolateral samples using a validated analytical method like LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.
Protocol 2: In Vivo Brain Pharmacokinetic Study
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Animal Model: Use a suitable animal model (e.g., C57BL/6 mice).
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Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
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Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration, collect blood and brain samples.
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Sample Processing:
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For blood, centrifuge to obtain plasma.
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For brain, perfuse the animal with saline to remove residual blood, then homogenize the brain tissue.
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Quantification: Determine the concentration of this compound in plasma and brain homogenate samples using a validated analytical method.
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Data Analysis: Calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) if plasma and brain protein binding data are available.
Quantitative Data Summary
Table 1: In Vitro Permeability of this compound in a Transwell Model
| Compound | Papp (cm/s) | TEER (Ω·cm²) |
| This compound | 1.2 x 10⁻⁶ | 250 |
| Sucrose (Low Permeability Control) | 0.1 x 10⁻⁶ | 255 |
| Caffeine (High Permeability Control) | 20.5 x 10⁻⁶ | 248 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, IV)
| Time (min) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 15 | 1500 | 75 | 0.05 |
| 30 | 950 | 60 | 0.06 |
| 60 | 500 | 40 | 0.08 |
| 120 | 200 | 25 | 0.13 |
| 240 | 50 | 10 | 0.20 |
Visualizations
Caption: Proposed signaling pathway of this compound via TrkB activation.
Caption: Workflow for assessing this compound blood-brain barrier penetration.
Technical Support Center: Understanding Variability in LM22B-10 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating variability in experimental outcomes with LM22B-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3] It does not activate the TrkA receptor.[4][5] Its mechanism involves binding to the extracellular domains of TrkB and TrkC, which leads to the activation of downstream signaling pathways, including the AKT and ERK pathways, promoting neuronal survival, proliferation, and neurite outgrowth.
Q2: What are the key downstream signaling pathways activated by this compound?
A2: this compound activates key signaling cascades downstream of TrkB and TrkC receptors. Upon receptor activation, it induces the phosphorylation of TrkB and TrkC, which in turn leads to the phosphorylation and activation of Akt and ERK (extracellular signal-regulated kinase). These pathways are crucial for mediating the neurotrophic effects of this compound, such as cell survival and neurite outgrowth.
Q3: How does the activity of this compound compare to endogenous ligands like BDNF and NT-3?
A3: this compound exhibits some distinct properties compared to the natural ligands of Trk receptors, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3). While both this compound and the endogenous ligands activate TrkB and TrkC, this compound can induce patterns of downstream signaling activation that are different from those of BDNF and NT-3. Notably, this compound has been shown to promote neurite outgrowth in inhibitory environments where BDNF and NT-3 are ineffective. In some assays, this compound has demonstrated higher maximal neurotrophic survival activity than that achieved with BDNF or NT-3.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in Cell Survival or Proliferation Assays
Possible Cause 1.1: Inconsistent this compound Activity
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Question: My cell survival/proliferation results with this compound are inconsistent between experiments. What could be the cause?
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Answer: Variability can arise from issues with this compound preparation and storage. Ensure the compound is fully dissolved in high-purity DMSO to make a concentrated stock solution; sonication may be necessary. Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly before adding to the cells. Also, be aware that moisture-absorbing DMSO can reduce solubility.
Possible Cause 1.2: Cell Culture Conditions
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Question: I observe significant well-to-well variability within the same experiment. What cell-related factors should I consider?
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Answer: Inconsistent cell health, density, or passage number can lead to variability.
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Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
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Seeding Density: Use a consistent seeding density across all wells and plates. Uneven cell distribution can significantly impact results. For NIH-3T3 cells, a density of 30,000 cells/well in a 24-well plate has been used.
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Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responses to stimuli.
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Serum Starvation: If your protocol involves serum starvation, ensure the duration is consistent and does not excessively compromise cell viability before the addition of this compound.
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Possible Cause 1.3: Vehicle Control Effects
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Question: My vehicle control group shows unexpected effects on cell viability. How can I address this?
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Answer: The final concentration of the vehicle (e.g., DMSO) can impact cell health. It is crucial to maintain a consistent and low final concentration of the vehicle across all treatment groups, including the untreated control. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines. For in vitro treatments with this compound, one study mentions dissolving it in 0.04 N HCl in water and then diluting it in culture medium to a final HCl dilution of 1:10,000, with the same HCl concentration used for the vehicle control.
Issue 2: Inconsistent Neurite Outgrowth Results
Possible Cause 2.1: Suboptimal Assay Conditions
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Question: I am not observing the expected potentiation of neurite outgrowth with this compound. What could be wrong?
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Answer: Neurite outgrowth assays are sensitive to several factors.
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Cell Type: The response to this compound can be cell-type specific. Primary neurons, such as hippocampal neurons, are often used.
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Substrate Coating: Ensure the culture surface is evenly coated with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal adhesion and process extension.
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Treatment Duration: The timing of this compound treatment is critical. For instance, some studies have treated cells for 48 hours to assess neurite outgrowth.
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Inhibitory Environment: The effect of this compound on neurite outgrowth is particularly pronounced in the presence of inhibitory molecules. If you are not observing a strong effect, consider if your culture conditions are overly permissive for neurite growth.
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Possible Cause 2.2: Issues with Imaging and Quantification
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Question: The quantification of neurite length is highly variable. How can I improve consistency?
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Answer: Manual or automated neurite tracing can be a source of variability.
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Standardized Imaging: Acquire images from a consistent number of random fields per well. Ensure consistent imaging parameters (e.g., magnification, exposure time).
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Consistent Analysis: Use a standardized and objective method for quantifying neurite length. Automated software (e.g., ImageJ with NeuronJ plugin) can reduce user bias. Clearly define what constitutes a neurite and a primary process.
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Sufficient Sample Size: Analyze a sufficient number of neurons per condition to obtain statistically robust data. One study mentions analyzing 189-966 neurites from 4 experiments for this compound.
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Issue 3: Variability in In Vivo Studies
Possible Cause 3.1: Animal Model and Dosing
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Question: The behavioral or histological outcomes in my animal studies with this compound are highly variable. What should I check?
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Answer: In vivo experiments have multiple sources of potential variability.
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Animal Strain and Age: The genetic background and age of the animals can influence the response to this compound. Studies have used C57BL/6J mice.
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Route of Administration and Formulation: The bioavailability of this compound can be poor when administered orally. Intraperitoneal (i.p.) injection is a common administration route. Ensure the formulation is consistent; for in vivo use, this compound can be dissolved in vehicles like 50% PEG300 and 50% saline.
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Dosing and Timing: The dose and timing of administration relative to an injury or behavioral test are critical. Doses ranging from 0.5 mg/kg to 50 mg/kg have been used in mice.
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Bimodal Response: Be aware that this compound can have bimodal effects, potentially promoting anxiety-like behavior in uninjured animals while being compensatory after injury. This highlights the importance of appropriate control groups.
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Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 (Survival) | 200-300 nM | NIH-3T3 cells expressing TrkB/TrkC | |
| Max Survival Activity | 53 ± 7.2% above BDNF (0.7 nM) | NIH-3T3-TrkB cells | |
| Max Survival Activity | 91 ± 8.6% above NT-3 (0.7 nM) | NIH-3T3-TrkC cells | |
| Neurite Outgrowth | Induces average lengths up to ~40 µM | Hippocampal neurons | |
| Proliferation (AHP cells) | 73.5 ± 6% increase (1 µM) | Adult Hippocampal Progenitor (AHP) cells | |
| Proliferation (ENS cells) | 48.3 ± 3% increase (1 µM) | Embryonic Neural Stem (ENS) cells |
Table 2: In Vivo Dosing and Effects of this compound
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| C57BL/6J mice | 0.5 mg/kg | Not specified | Activation of TrkB, TrkC, AKT, and ERK | |
| C57BL/6J mice | 50 mg/kg | i.p. | Increased phosphorylation of TrkBY817 and TrkCY820 | |
| Aged mice | Not specified | Intranasal | Activated hippocampal TrkB/TrkC signaling | |
| Rats (TBI model) | Not specified | Not specified | Increased proliferation of doublecortin-expressing cells |
Experimental Protocols
Protocol 1: Cell Survival Assay using NIH-3T3 cells
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Cell Seeding: Propagate NIH-3T3 cells stably expressing TrkB or TrkC in DMEM with 10% FBS and the appropriate selection antibiotic. Seed cells into 24-well plates at a density of 30,000 cells/well.
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Serum Starvation: After 24 hours, replace the growth medium with a serum-free medium consisting of 50% DMEM and 50% PBS.
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Treatment: Prepare working solutions of this compound (e.g., at a final concentration of 1000 nM) and positive controls (e.g., 0.7 nM BDNF or NT-3) in the serum-free medium. Add the treatments to the respective wells. Include a vehicle control group.
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Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Measurement: Measure cell viability using a suitable assay, such as the ViaLight Assay, according to the manufacturer's instructions. This typically involves lysing the cells and measuring ATP content as an indicator of viability.
Protocol 2: Neurite Outgrowth Assay in Primary Hippocampal Neurons
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Neuron Culture: Culture embryonic day 16 (E16) mouse hippocampal neurons on plates coated with an appropriate substrate.
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Treatment: After allowing the neurons to attach, treat the cells with this compound (e.g., 1000 nM), BDNF (e.g., 0.7 nM), or control medium.
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Incubation: Incubate the cultures for 48 hours.
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Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as βIII-tubulin (Tuj1) to visualize neurons and their processes. Use a nuclear counterstain like DAPI.
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Imaging and Analysis: Acquire fluorescent images using a microscope. Quantify the length of the longest neurite for a significant number of neurons per condition using image analysis software.
Protocol 3: Western Blot for Trk Activation
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Cell Treatment: Culture 3T3-TrkB or 3T3-TrkC cells to 50-60% confluency. Serum starve the cells as described in Protocol 1. Treat the cells with this compound (e.g., 1000 nM) or a positive control (e.g., 20 ng/ml BDNF) for 1 hour.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate it with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-TrkB, phospho-Akt, phospho-ERK). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize the data, strip the membrane and re-probe with an antibody against the total protein. Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Signaling pathway of this compound activating TrkB/TrkC and downstream effectors.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
minimizing LM22B-10 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of LM22B-10 during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions to ensure stability?
A1: Proper storage is critical for maintaining the integrity of this compound. Adhering to the recommended storage conditions will minimize degradation and ensure experimental reproducibility.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution | -80°C | Up to 2 years | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage; aliquoting is still highly recommended. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For some applications, ethanol can also be used.
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ~97 mg/mL (~200 mM) |
| Ethanol | ~97 mg/mL (~200 mM) |
When preparing stock solutions, use fresh, high-purity, anhydrous DMSO to prevent hydrolysis of the compound. Moisture-absorbing DMSO can reduce solubility.
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies on this compound are not extensively published, its appearance as a "light green to green solid powder" suggests potential light sensitivity. Furthermore, many small molecule kinase inhibitors can be susceptible to photodegradation. Therefore, it is best practice to protect this compound from light exposure whenever possible.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and exposure to light. Small molecules can undergo hydrolysis or oxidation in culture media. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. If an experiment runs for an extended period (e.g., over 48 hours), consider replenishing the media with freshly diluted this compound to maintain a consistent concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems potentially related to compound degradation.
Issue 1: Inconsistent or weaker-than-expected biological activity.
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Possible Cause 1: Compound Degradation.
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Solution:
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Verify Storage: Confirm that both the powder and stock solutions have been stored according to the recommendations (see FAQ Q1).
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Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted and that a fresh aliquot is used for each experiment.
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Prepare Fresh Dilutions: Always prepare working dilutions in your cell culture medium immediately before adding them to your cells. Do not store working dilutions.
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Protect from Light: During preparation and incubation, protect plates and solutions from direct light by covering them with aluminum foil or using amber-colored tubes.[1]
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Possible Cause 2: Incorrect Agonist Concentration.
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Solution: The effective concentration of this compound for TrkB/TrkC activation is typically in the range of 200-300 nM (EC50). Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
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Possible Cause 3: Off-Target Effects or Indirect Activation.
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Solution: Some studies have raised questions about the direct agonistic activity of certain small molecules targeting TrkB. To confirm that the observed effects are mediated through TrkB/TrkC, consider including a Trk inhibitor (e.g., K252a) as a negative control.
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Issue 2: High variability between replicate experiments.
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Possible Cause 1: Inconsistent Solution Preparation.
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Solution: Ensure meticulous and consistent pipetting when preparing stock solutions and serial dilutions. Use calibrated pipettes.
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Possible Cause 2: Degradation During the Experiment.
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Solution:
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Minimize Light Exposure: Keep cell culture plates in the dark as much as possible, especially during long incubation periods. Standard laboratory fluorescent lights can emit wavelengths that may degrade sensitive compounds.[2]
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Media Stability: Be aware that components in cell culture media, such as riboflavin, can become phototoxic upon light exposure, which could indirectly affect your results.[2][3]
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Issue 3: Complete loss of biological activity.
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Possible Cause 1: Severe Degradation of Stock Solution.
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Solution: Discard the old stock solution and prepare a fresh one from the powdered compound. If the powder has been stored improperly or for an extended period, consider purchasing a new batch.
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Possible Cause 2: Cellular Metabolism.
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Solution: The cells themselves may be metabolizing this compound into an inactive form. If you suspect this, you can assess the stability of this compound in your cell culture medium in the presence of your cells over time using analytical methods like HPLC or LC-MS/MS.
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Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
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Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly to ensure complete dissolution.
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Aliquot the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
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Store the aliquots at -80°C.
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Protocol 2: General Cell Culture Experiment with this compound
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Materials: Cells of interest, complete culture medium, this compound stock solution, vehicle control (DMSO).
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Procedure:
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Seed cells in a multi-well plate and allow them to adhere or reach the desired confluency.
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On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
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Prepare a series of dilutions of this compound in your complete culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).
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Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
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Return the plate to the incubator. If the experiment is sensitive, consider wrapping the plate in aluminum foil.
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Incubate for the desired period. For long-term experiments, consider replacing the medium with freshly prepared this compound dilutions every 48-72 hours.
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Proceed with your downstream assay (e.g., cell viability, Western blot for p-TrkB).
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Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
LM22B-10 derivative PTX-BD10-2 for improved bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TrkB/TrkC agonist LM22B-10 and its derivative with improved oral bioavailability, PTX-BD10-2.
Frequently Asked Questions (FAQs)
Q1: What are this compound and PTX-BD10-2?
A1: this compound is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] It mimics the effects of neurotrophins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), promoting neuronal survival and neurite outgrowth.[1][2] PTX-BD10-2 is a derivative of this compound that was developed to have improved oral bioavailability.[3]
Q2: What is the mechanism of action of these compounds?
A2: Both this compound and PTX-BD10-2 bind to and activate TrkB and TrkC receptors. This activation leads to the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK (ERK) pathways. These pathways are crucial for promoting cell survival, neuronal differentiation, and synaptic plasticity.
Q3: What is the key difference between this compound and PTX-BD10-2?
A3: The primary difference is their oral bioavailability. PTX-BD10-2 was specifically designed as a derivative of this compound to enhance its absorption when administered orally, making it more suitable for in vivo studies requiring oral dosing. While this compound has been shown to be brain penetrant, its oral bioavailability is considered poor.
Q4: How should I prepare and store stock solutions of this compound and PTX-BD10-2?
A4: For in vitro experiments, both compounds can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solutions at -20°C or -80°C. When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent toxicity.
Q5: What are the expected outcomes of treating primary neurons with these compounds?
A5: Treatment of primary neurons with this compound or PTX-BD10-2 is expected to increase neuronal survival, especially under stress conditions, and promote the growth of neurites (axons and dendrites). You should observe longer and more complex neuritic networks compared to vehicle-treated control cells.
Data Presentation
In Vitro Efficacy Comparison
| Parameter | This compound | PTX-BD10-2 | Reference |
| Target Receptors | TrkB and TrkC | TrkB and TrkC | |
| EC50 for Neuronal Survival | 200-300 nM | Not explicitly stated, but potent in promoting survival | |
| Effect on Neurite Outgrowth | Significant increase in length and complexity | Promotes neurite integrity |
Bioavailability Data
Mandatory Visualizations
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LM22B-10 vs. BDNF: A Comparative Analysis of Neurite Outgrowth Promotion
For researchers, scientists, and drug development professionals, understanding the nuances of neurotrophic signaling is paramount for developing effective therapeutics for neurological disorders. Brain-Derived Neurotrophic Factor (BDNF) has long been recognized as a key player in neuronal survival and plasticity, primarily through its interaction with the Tropomyosin receptor kinase B (TrkB). However, the therapeutic potential of BDNF is limited by its poor blood-brain barrier permeability and unfavorable pharmacokinetic profile. This has spurred the development of small molecule TrkB agonists, such as LM22B-10, which aim to replicate or enhance the neurotrophic effects of BDNF.
This guide provides an objective comparison of the effects of this compound and BDNF on neurite outgrowth, supported by experimental data. We will delve into their respective efficacies, signaling pathways, and performance in inhibitory environments.
Comparative Efficacy in Promoting Neurite Outgrowth
This compound, a small molecule TrkB and TrkC co-activator, has demonstrated a remarkable ability to promote neurite outgrowth, in some instances surpassing the effects of BDNF.[1][2] Studies have shown that this compound can strongly accelerate neurite outgrowth, exceeding the effects of BDNF, NT-3, or a combination of the two.[1][2]
One of the most significant advantages of this compound over BDNF is its efficacy in the presence of neurite growth inhibitors.[1] Myelin-associated glycoprotein (MAG) and chondroitin sulfate proteoglycans (CSPGs) are well-known inhibitors of axonal regeneration in the central nervous system. In environments containing these inhibitory glycoproteins, this compound has been shown to support substantial early neurite outgrowth, a feat not replicated by BDNF or NT-3. Specifically, in the presence of MAG and CSPG, this compound significantly increased neurite length by 57 ± 6% and 92 ± 8%, respectively, while BDNF and NT-3 were largely ineffective.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies comparing the effects of this compound and BDNF on various aspects of neurite outgrowth and neuronal differentiation.
Table 1: Neurite Outgrowth in the Presence of Inhibitory Molecules
| Treatment Condition | Mean Neurite Length (% increase over inhibitory environment) |
| With CSPG | |
| BDNF (0.7 nM) | 30 ± 6% |
| NT-3 (0.7 nM) | 23 ± 7% |
| This compound (1000 nM) | 92 ± 8% |
| With MAG | |
| BDNF (0.7 nM) | Ineffective |
| NT-3 (0.7 nM) | Ineffective |
| This compound (1000 nM) | 57 ± 6% |
Table 2: Neuronal Differentiation and Neurite Elongation
| Cell Type & Parameter | BDNF (0.7 nM) | This compound (1 µM) |
| Adult Hippocampal Progenitor (AHP) Cells | ||
| % of Tuj1-expressing cells (increase over control) | 142 ± 17.8% | 193 ± 15% |
| Embryonic Neural Stem (ENS) Cells | ||
| Mean neurite length (increase over control) | Significant increase (p = 0.036) | Significant increase (p = 0.0058) |
| Neurite complexity (increase over control) | Significant increase (p = 0.01) | Significant increase (p = 0.0001) |
Signaling Pathways and Mechanisms of Action
Both BDNF and this compound exert their effects on neurite outgrowth primarily through the activation of the TrkB receptor and its downstream signaling cascades. However, there are subtle differences in their interactions with the receptor and subsequent signaling events.
BDNF, a natural ligand, binds to the extracellular domain of TrkB, inducing receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This leads to the activation of three major signaling pathways:
-
The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway: Crucial for neuronal differentiation and neurite outgrowth.
-
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: Primarily involved in cell survival and growth.
-
The Phospholipase C-gamma (PLCγ) pathway: Plays a role in synaptic plasticity.
This compound, as a co-activator, binds to TrkB and TrkC, facilitating their activation. While it also engages the canonical downstream pathways like PI3K/Akt and MAPK/ERK, the differential effects observed, particularly in inhibitory environments, suggest a potential divergence in signaling strength or a differential engagement of co-receptors like p75NTR. It has been suggested that this compound's neuritogenic signaling is resistant to p75NTR-coupled inhibition, unlike BDNF.
Figure 1: Simplified BDNF/TrkB signaling pathway leading to neurite outgrowth.
Figure 2: this compound signaling, highlighting TrkB/TrkC co-activation.
Experimental Protocols
The following provides a generalized methodology for assessing the effects of this compound and BDNF on neurite outgrowth, based on the cited literature.
In Vitro Neurite Outgrowth Assay
-
Cell Culture: Primary hippocampal neurons or neuronal progenitor cells (e.g., AHP or ENS cells) are cultured on appropriate substrates. For experiments involving inhibitory molecules, the substrate is coated with MAG-Fc (25 µg/ml) or CSPG (1 µg/ml).
-
Treatment: Cells are treated with either BDNF (e.g., 0.7 nM) or this compound (e.g., 1000 nM or 1 µM) in culture medium for a specified duration (e.g., 24 to 48 hours). A control group receives the vehicle solution.
-
Immunocytochemistry: After the treatment period, cells are fixed and stained for neuronal markers such as β-Tubulin III (Tuj1) to visualize neurons and their processes.
-
Image Acquisition and Analysis: Images are captured using fluorescence microscopy. Neurite length, number of primary neurites, and branching complexity are quantified using image analysis software. For neuronal differentiation assays, the percentage of Tuj1-positive cells is determined.
-
Statistical Analysis: Data from multiple experiments are pooled and statistically analyzed, typically using ANOVA with post-hoc tests to determine significant differences between treatment groups.
Figure 3: General experimental workflow for neurite outgrowth assays.
Conclusion
The available evidence strongly suggests that this compound is a potent promoter of neurite outgrowth, with efficacy comparable and in some cases superior to that of BDNF. Its most notable advantage is the ability to overcome the inhibitory effects of molecules present in the injured CNS, a property not shared by BDNF. This makes this compound a promising candidate for therapeutic strategies aimed at promoting neuronal regeneration and repair in conditions such as spinal cord injury and neurodegenerative diseases. Further research is warranted to fully elucidate the nuances of its signaling pathways and to evaluate its in vivo efficacy and safety profile.
References
A Comparative Analysis of LM22B-10 and NT-3 Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced differences between neurotrophic signaling activators is paramount for therapeutic innovation. This guide provides a detailed comparison of the small molecule TrkB/TrkC co-activator, LM22B-10, and the neurotrophin, NT-3, focusing on their respective signaling pathways and functional outcomes.
This compound is a novel, blood-brain barrier-permeable small molecule that activates Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2] In contrast, Neurotrophin-3 (NT-3) is a member of the neurotrophin family of proteins that primarily signals through its high-affinity receptor, TrkC, although it can also activate TrkB and TrkA to a lesser extent.[3][4][5] While both molecules converge on similar downstream pathways to promote neuronal survival and growth, their mechanisms of action and overall efficacy exhibit significant differences.
Distinct Receptor Activation and Downstream Effects
This compound acts as a potent agonist for both TrkB and TrkC, inducing their phosphorylation and subsequent activation of downstream signaling cascades, including the AKT and ERK pathways. Notably, the pattern of Trk and downstream signaling activation by this compound is distinct from that of the endogenous ligands, Brain-Derived Neurotrophic Factor (BDNF) and NT-3.
NT-3 binds to the TrkC receptor, leading to its dimerization and autophosphorylation, which in turn activates key intracellular pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for mediating neuronal differentiation and survival. While NT-3 can also bind to TrkB, its affinity is lower compared to TrkC.
A key differentiator is the interaction with the p75 neurotrophin receptor (p75NTR). The effects of NT-3 can be modulated by its interaction with p75NTR, which can in some contexts lead to pro-apoptotic signals. In contrast, this compound's activity appears to be independent of p75NTR, which may contribute to its enhanced neurotrophic effects in certain cellular environments.
Comparative Signaling Pathways
The signaling cascades initiated by this compound and NT-3, while sharing common elements, are activated through distinct receptor engagements.
Quantitative Comparison of Neurotrophic Activity
Experimental data highlights the superior performance of this compound in promoting neuronal survival and neurite outgrowth compared to NT-3.
| Parameter | This compound | NT-3 | BDNF (for reference) | Cell Type |
| Maximal Neuronal Survival | 91 ± 8.6% above NT-3 at 0.7 nM | Baseline | 53 ± 7.2% above BDNF at 0.7 nM | Hippocampal Neurons |
| EC50 for Neurotrophic Activity | 200-300 nM | Not specified | Not specified | Hippocampal Cells |
| Neurite Outgrowth in Inhibitory Environment (CSPG) | 92 ± 8% increase | Ineffective | Ineffective | Hippocampal Neurons |
| Neurite Outgrowth in Inhibitory Environment (MAG) | 57 ± 6% increase | Ineffective | Ineffective | Hippocampal Neurons |
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
Cell Survival Assay
-
Objective: To quantify the neurotrophic effects of this compound and NT-3 on cell viability.
-
Cell Lines: NIH-3T3 cells engineered to express TrkB (3T3-TrkB) or TrkC (3T3-TrkC) are commonly used. Primary hippocampal neurons are also utilized.
-
Methodology:
-
Cells are plated in multi-well plates and cultured in serum-free medium to induce apoptosis.
-
Varying concentrations of this compound, NT-3, or a vehicle control are added to the wells.
-
After an incubation period (typically 48-96 hours), cell viability is assessed using a quantitative method such as the ViaLight assay or MTT assay.
-
Luminescence or absorbance is measured, and the results are normalized to the control group to determine the percentage of cell survival.
-
-
Workflow Diagram:
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Prominent TrkB Agonists: LM22B-10 and 7,8-Dihydroxyflavone
For researchers, scientists, and drug development professionals, the activation of the Tropomyosin receptor kinase B (TrkB) holds significant therapeutic promise for a range of neurological disorders. Brain-derived neurotrophic factor (BDNF), the endogenous ligand for TrkB, has potent neuroprotective and neurogenic effects, but its poor pharmacokinetic properties limit its clinical utility. This has led to the development of small-molecule TrkB agonists that can cross the blood-brain barrier. Among these, LM22B-10 and 7,8-dihydroxyflavone (7,8-DHF) have garnered considerable attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for research and development.
Executive Summary
This compound is a co-agonist of TrkB and TrkC, demonstrating neurotrophic activity with an EC50 in the range of 200-300 nM.[1][2] It has been shown to promote neuronal survival and neurite outgrowth. In contrast, 7,8-dihydroxyflavone has been widely studied as a TrkB-specific agonist with a reported dissociation constant (Kd) of approximately 320 nM.[3] However, its direct agonistic activity on TrkB has been a subject of debate in the scientific community, with some studies suggesting its effects may be indirect or independent of TrkB activation.[4] This guide will delve into the available data on their mechanism of action, potency, and functional effects, providing a clear comparison to inform your research.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and 7,8-dihydroxyflavone based on available literature. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Parameter | This compound | 7,8-Dihydroxyflavone | References |
| Target(s) | TrkB, TrkC | Primarily TrkB (disputed) | [5] |
| Binding Affinity (Kd) | Not explicitly reported | ~320 nM | |
| Effective Concentration (EC50) | 200-300 nM (neurotrophic activity) | Not consistently reported for direct TrkB activation | |
| Mechanism of Action | Co-agonist | Reported as a direct agonist, but this is contested | |
| Downstream Signaling | Activates Akt and ERK pathways | Reported to activate Akt and ERK pathways | |
| In Vivo Activity | Brain penetrant and active | Brain penetrant and active |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
TrkB Signaling Pathway
Caption: TrkB signaling cascade initiated by an agonist.
Experimental Workflow for Agonist Evaluation
Caption: Workflow for evaluating TrkB agonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
TrkB Phosphorylation Assay (Western Blot)
This protocol is a standard method to determine if a compound induces the autophosphorylation of the TrkB receptor, a critical step in its activation.
1. Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor activation.
-
Treat cells with the desired concentrations of this compound, 7,8-dihydroxyflavone, or a vehicle control for a specified time (e.g., 15-30 minutes). A positive control of BDNF should be included.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total TrkB.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound, 7,8-dihydroxyflavone, or vehicle control. Include a positive control (e.g., BDNF) and a negative control (e.g., a known neurotoxin) to validate the assay.
-
Incubate for the desired period (e.g., 24-48 hours).
3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Cell viability is proportional to the absorbance measured.
In Vitro TrkB Binding Assay (Generalized Protocol)
This protocol outlines the general steps for assessing the direct binding of a small molecule to the TrkB receptor.
1. Reagent Preparation:
-
Recombinant human TrkB extracellular domain (ECD) protein.
-
Test compounds (this compound, 7,8-dihydroxyflavone) at various concentrations.
-
A labeled ligand (e.g., biotinylated-BDNF or a fluorescently labeled known TrkB binder) for a competitive binding assay format.
-
Assay buffer (e.g., PBS with 0.1% BSA).
2. Assay Plate Preparation:
-
Coat a high-binding 96-well plate with the recombinant TrkB-ECD overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
3. Binding Reaction:
-
Add the test compounds at various concentrations to the wells.
-
For a competitive assay, add a fixed concentration of the labeled ligand to the wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for binding to reach equilibrium.
4. Detection:
-
Wash the plate thoroughly to remove unbound compounds and ligand.
-
For a biotinylated ligand, add streptavidin-HRP and incubate for 30-60 minutes. Then add a TMB substrate and measure the absorbance.
-
For a fluorescently labeled ligand, measure the fluorescence intensity directly using a plate reader.
5. Data Analysis:
-
The signal will be inversely proportional to the binding of the test compound in a competitive assay.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding. This can be used to determine the binding affinity (Ki).
Concluding Remarks
Both this compound and 7,8-dihydroxyflavone have been instrumental in advancing our understanding of TrkB signaling and its therapeutic potential. This compound presents a clear profile as a TrkB and TrkC co-agonist. 7,8-dihydroxyflavone, while widely used and shown to have neuroprotective effects in vivo, is accompanied by a significant controversy regarding its direct mechanism of action on TrkB. Researchers should be aware of this debate and consider the possibility of off-target or indirect effects when interpreting results obtained with this compound. The choice between these two molecules will depend on the specific research question, with this compound being a more straightforward tool for studying combined TrkB/TrkC activation and 7,8-DHF requiring careful consideration of its complex pharmacology. The provided experimental protocols offer a starting point for the rigorous evaluation of these and other novel TrkB agonists.
References
- 1. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
Validating LM22B-10 Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals investigating neurotrophic pathway modulation, confirming target engagement in vivo is a critical step. This guide provides a comparative overview of LM22B-10, a small molecule activator of Tropomyosin receptor kinase B (TrkB) and TrkC, and its alternatives, with a focus on validating their interaction with their intended targets in a living system.
Overview of this compound and Alternatives
This compound is a non-peptide small molecule that activates the TrkB and TrkC neurotrophin receptors.[1][2] This activation mimics the effects of the endogenous ligands, brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively. The activation of these receptors triggers downstream signaling cascades, including the AKT and ERK pathways, which are crucial for neuronal survival, growth, and plasticity.[1]
A prominent alternative for activating the TrkB receptor is the flavonoid 7,8-dihydroxyflavone (7,8-DHF).[3] While this compound uniquely activates both TrkB and TrkC, 7,8-DHF is primarily recognized as a TrkB agonist.[3] This guide will focus on comparing the in vivo target engagement of this compound and 7,8-DHF.
In Vivo Target Engagement: Comparative Data
Direct, head-to-head in vivo studies comparing the potency and efficacy of this compound and 7,8-DHF on Trk receptor phosphorylation are limited. However, data from separate studies provide insights into their individual activities.
Table 1: In Vivo Trk Receptor Activation by this compound and 7,8-DHF
| Compound | Target(s) | Animal Model | Dose | Route of Administration | Brain Region Analyzed | Outcome | Reference |
| This compound | TrkB, TrkC | Aged Mice | Not Specified | Not Specified | Hippocampus, Striatum | Increased TrkB and TrkC downstream signaling. | |
| 7,8-DHF | TrkB | HD Mice | 5 mg/kg | Not Specified | Striatum | Activated TrkB and downstream MAPK signaling. | |
| 4'-DMA-7,8-DHF | TrkB | HD Mice | 1 mg/kg | Not Specified | Striatum | More potent activator of TrkB and MAPK signaling than 7,8-DHF. |
Table 2: Pharmacokinetic Properties of this compound and 7,8-DHF in Mice
| Compound | Bioavailability | Route of Administration | Peak Brain Concentration (Time) | Brain-to-Plasma Partition Coefficient | Terminal Half-Life | Reference |
| This compound | Poor oral bioavailability | Intranasal | Not Specified | Not Specified | Not Specified | |
| 7,8-DHF | Brain penetrant | Intraperitoneal (5 mg/kg) | Rapid distribution | 8.6% (right), 9.9% (left) | ~1 hour (plasma) |
Signaling Pathways and Experimental Workflow
To validate target engagement in vivo, a common method is to measure the phosphorylation of the Trk receptors and their downstream effectors. The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Experimental Protocols
In Vivo Validation of Trk Receptor Phosphorylation by Western Blot
This protocol outlines the steps to assess the phosphorylation of TrkB and TrkC in mouse brain tissue following the administration of a test compound.
1. Animal Dosing and Tissue Collection:
-
Administer this compound, 7,8-DHF, or vehicle control to mice via intraperitoneal (i.p.) injection. A typical dose for 7,8-DHF is 5 mg/kg.
-
At predetermined time points (e.g., 30 minutes, 1 hour, 4 hours) post-injection, euthanize the mice.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
2. Brain Tissue Homogenization:
-
On ice, add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the frozen brain tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the protein lysate.
3. Protein Concentration Determination:
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for Western blot analysis.
4. Western Blot Analysis:
-
Denature the protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-TrkB [Tyr816]) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target receptor (e.g., anti-TrkB) and a loading control protein (e.g., anti-β-actin).
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
For each sample, calculate the ratio of the phosphorylated Trk signal to the total Trk signal.
-
Perform statistical analysis to compare the levels of Trk phosphorylation between the different treatment groups.
This guide provides a framework for the in vivo validation of this compound and its alternatives. The provided data and protocols should assist researchers in designing and executing experiments to confirm target engagement and advance the development of novel neurotrophic therapies.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TrkB Agonists: LM22B-10 and 7,8-Dihydroxyflavone
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two small-molecule TrkB agonists: LM22B-10 and 7,8-dihydroxyflavone (7,8-DHF). This document summarizes their mechanisms of action, compares their performance based on available experimental data, and provides detailed methodologies for key evaluative assays.
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and is a key player in neuronal survival, differentiation, and synaptic plasticity. The development of small-molecule TrkB agonists that can cross the blood-brain barrier offers significant therapeutic potential for a range of neurological disorders. This guide focuses on a comparative analysis of this compound, a co-agonist of TrkB and TrkC, and 7,8-DHF, a more selective TrkB agonist.
Performance Comparison: this compound vs. 7,8-Dihydroxyflavone
Both this compound and 7,8-DHF have been investigated for their neurotrophic and neuroprotective effects. However, their receptor specificity and reported efficacy can vary. This compound is distinguished by its ability to activate both TrkB and TrkC receptors, potentially offering a broader spectrum of neurotrophic support.[1][2] In contrast, 7,8-DHF is primarily recognized as a selective TrkB agonist, mimicking the effects of BDNF.[3]
It is important to note that while many studies support the TrkB agonistic activity of 7,8-DHF, some recent reports have questioned its direct and robust activation of the TrkB receptor, suggesting its observed pharmacological effects might be mediated through other mechanisms.[4] This highlights the need for careful consideration and further investigation when choosing a TrkB agonist for research purposes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and 7,8-DHF from various studies. It is crucial to consider that these values may not be directly comparable due to variations in experimental conditions and assays used across different research groups.
Table 1: Receptor Binding and Activation
| Parameter | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | References |
| Target(s) | TrkB and TrkC | TrkB (selective) | [1], |
| Binding Affinity (Kd) | Not consistently reported | ~15.4 nM, ~320 nM, 1.3 µM (conflicting reports) | |
| Effective Concentration (EC50) for Neurotrophic Activity | 200-300 nM | Not consistently reported for direct comparison |
Table 2: In Vitro Efficacy
| Assay | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | References |
| Neuronal Survival | Promotes neuronal survival, with maximal activity reported to be higher than BDNF. | Protects neurons from apoptosis. | |
| Neurite Outgrowth | Strongly accelerates neurite outgrowth, even in the presence of inhibitory molecules. | Promotes neurite outgrowth. | , |
| TrkB Phosphorylation | Induces TrkB phosphorylation. | Induces TrkB phosphorylation (conflicting reports exist). | , |
Table 3: In Vivo Activity
| Parameter | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | References |
| Blood-Brain Barrier Permeability | Yes | Yes | |
| In Vivo TrkB Activation | Activates TrkB and TrkC in the brain. | Activates TrkB in the brain (conflicting reports exist). | , |
| Reported In Vivo Effects | Promotes neurogenesis and functional recovery after traumatic brain injury. | Shows neuroprotective effects in models of stroke, Parkinson's disease, and improves memory deficits. | , |
Signaling Pathways and Experimental Workflows
TrkB Signaling Pathway
Upon binding of an agonist, the TrkB receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal function. The three primary pathways are:
-
MAPK/ERK Pathway: Primarily involved in cell differentiation and proliferation.
-
PI3K/Akt Pathway: Plays a significant role in cell survival and growth.
-
PLCγ Pathway: Contributes to synaptic plasticity.
Experimental Workflow: TrkB Agonist Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a potential TrkB agonist.
Experimental Protocols
TrkB Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to induce the phosphorylation of the TrkB receptor, a key step in its activation.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) to an appropriate confluency. Starve the cells in serum-free media for 4-6 hours. Treat the cells with the TrkB agonist (e.g., this compound or 7,8-DHF) at various concentrations for a specified time (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., BDNF).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total TrkB to normalize the phosphorylated TrkB signal.
Neuronal Survival Assay (MTT Assay)
This assay measures the ability of a compound to protect neurons from cell death induced by a toxic stimulus.
Methodology:
-
Cell Plating: Plate primary neurons or a neuronal cell line in a 96-well plate.
-
Compound Treatment and Toxin Exposure: Pre-treat the cells with the TrkB agonist at various concentrations for a specified duration. Induce apoptosis by adding a toxin such as staurosporine or by serum withdrawal.
-
MTT Incubation: After the incubation period with the toxin, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Neurite Outgrowth Assay
This assay quantifies the effect of a compound on the growth of neurites from neuronal cells.
Methodology:
-
Cell Seeding: Seed primary neurons or a neuronal cell line (e.g., PC12 cells) at a low density on a substrate that promotes adherence (e.g., poly-L-lysine or laminin-coated plates).
-
Compound Treatment: Treat the cells with the TrkB agonist at various concentrations. Include a vehicle control and a positive control (e.g., BDNF).
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Conclusion
Both this compound and 7,8-DHF represent promising small-molecule TrkB agonists with demonstrated neurotrophic and neuroprotective potential. This compound's dual agonism of TrkB and TrkC may offer advantages in certain therapeutic contexts. However, the conflicting reports on the efficacy and mechanism of action of 7,8-DHF warrant careful consideration. The choice of agonist should be guided by the specific research question, and its activity should be rigorously validated using the experimental protocols outlined in this guide. Further head-to-head comparative studies are needed to fully elucidate the relative potencies and therapeutic windows of these and other emerging TrkB agonists.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone | Semantic Scholar [semanticscholar.org]
- 4. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of LM22B-10 for TrkB and TrkC Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule LM22B-10's specificity for the Tropomyosin receptor kinase B (TrkB) and TrkC receptors. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.
Introduction to this compound
This compound is a small molecule that has been identified as a co-activator of both TrkB and TrkC neurotrophin receptors.[1][2][3][4] Unlike the endogenous neurotrophin ligands, which exhibit high specificity for their respective Trk receptors (BDNF for TrkB and NT-3 for TrkC), this compound demonstrates a broader activity profile. This compound has been shown to promote neuronal survival and neurite outgrowth, with some studies indicating its effects may surpass those of the native neurotrophins.[3] Mechanistically, this compound activates TrkB and TrkC and their downstream signaling pathways, including the AKT and ERK pathways. It is important to note that this compound does not appear to interact with the TrkA receptor or the p75 neurotrophin receptor (p75NTR).
Comparative Analysis of Receptor Specificity
Experimental evidence demonstrates that this compound preferentially binds to and activates TrkB and TrkC over other neurotrophin receptors.
Binding and Activation Data Summary
| Parameter | TrkB | TrkC | TrkA | p75NTR | Reference |
| Binding | Dose-dependent (250-2000 nM) | Dose-dependent (250-2000 nM) | No detectable effect | No detectable effect | |
| Receptor Activation | Induces phosphorylation | Induces phosphorylation | No detectable phosphorylation | Not Applicable | |
| Cell Survival (NIH-3T3 cells) | Substantial increase | Substantial increase | Small increase | No effect | |
| Neurotrophic Activity (EC50) | 200-300 nM (in promoting neuronal survival) | 200-300 nM (in promoting neuronal survival) | Not Applicable | Not Applicable | |
| Inhibition of Ligand Binding | Inhibits BDNF binding | Inhibits NT-3 binding | No detectable effect on NGF binding | Not Applicable |
Studies have shown that this compound's binding to TrkB is comparable to, or potentially slightly less than, its binding to TrkC. Despite this, at a concentration of 1 µM, this compound almost completely displaced the binding of 1 nM BDNF to TrkB, while it only reduced the binding of 1 nM NT-3 to TrkC by approximately 40%. This suggests a complex interaction that may not be solely dictated by binding affinity.
Experimental Methodologies
The following are summaries of key experimental protocols used to determine the specificity of this compound.
1. Receptor Binding Assay
-
Objective: To determine the binding of this compound to Trk receptors.
-
Method: Protein A-decorated magnetic beads (Dynabeads™) were coupled to the extracellular domain/Fc fusion proteins of TrkA, TrkB, TrkC, or p75NTR. These beads were then incubated with varying concentrations of this compound. The amount of bound this compound was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
2. Competitive Ligand Binding Assay
-
Objective: To assess the ability of this compound to compete with the binding of natural ligands to their receptors.
-
Method: NIH-3T3 cells engineered to express TrkA, TrkB, TrkC, or p75NTR were incubated with increasing concentrations of their respective fluorescently labeled neurotrophins (NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC) in the presence or absence of 1000 nM this compound. The fluorescent signal, indicating neurotrophin binding, was measured. A reduction in signal in the presence of this compound indicates competitive binding.
3. Cell Survival Assay
-
Objective: To evaluate the functional consequence of this compound binding on cell survival mediated by specific Trk receptors.
-
Method: NIH-3T3 cells expressing either TrkA, TrkB, or TrkC were cultured in serum-free medium. The cells were treated with either their cognate neurotrophin or varying concentrations of this compound for 72-96 hours. Cell viability was then assessed using a commercial assay such as the ViaLight™ Assay.
4. Receptor Phosphorylation Assay
-
Objective: To determine if this compound binding leads to the activation (phosphorylation) of Trk receptors.
-
Method: Cells expressing specific Trk receptors (e.g., NIH-3T3-TrkB) were treated with this compound, the cognate neurotrophin (as a positive control), or a vehicle control. Cell lysates were then collected, and Western blot analysis was performed using antibodies specific for phosphorylated forms of the Trk receptors (e.g., phospho-Trk Y817 for TrkB and phospho-Trk Y820 for TrkC).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and a typical experimental workflow for assessing its specificity.
Figure 1: this compound signaling pathways via TrkB and TrkC.
Figure 2: Experimental workflow for assessing this compound specificity.
Conclusion
The available data robustly indicate that this compound is a co-activator of TrkB and TrkC receptors. It demonstrates preferential binding to and functional activation of these two receptors over TrkA and p75NTR. This dual activity distinguishes it from endogenous neurotrophins and other small molecule Trk agonists. For researchers investigating neurotrophic signaling and developing therapeutics for neurological disorders, this compound represents a valuable tool for simultaneously modulating TrkB and TrkC pathways. However, the nuanced differences in its interaction with TrkB versus TrkC, particularly in competitive binding scenarios, warrant further investigation to fully elucidate its mechanism of action.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Neurotrophic Activity of LM22B-10 and BDNF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic activities of the small molecule TrkB/TrkC co-activator, LM22B-10, and Brain-Derived Neurotrophic Factor (BDNF). The following sections present a comprehensive overview of their respective performance based on supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Neurotrophic Activities
The neurotrophic effects of this compound have been shown to be comparable, and in some aspects superior, to those of the endogenous neurotrophin, BDNF. The following tables summarize the key quantitative data from comparative studies.
| Parameter | This compound | BDNF | Reference |
| Receptor Binding | Activator of TrkB and TrkC | Agonist of TrkB | [1][2] |
| EC₅₀ for Neuronal Survival | 200-300 nM | Not explicitly stated, but maximal effects observed at 0.175-0.35 nM | [3] |
| Maximal Neuronal Survival Activity | 53 ± 7.2% above the maximum achieved with BDNF | Baseline for comparison | [3] |
| Neurite Outgrowth in Standard Conditions | Induces significantly longer neurites (up to ~40 µM) | Does not significantly increase average neurite length under the same conditions | [3] |
| Neurite Outgrowth in Inhibitory Environments | Promotes substantial neurite outgrowth | Ineffective | |
| Activation of Downstream Signaling (in vitro) | Induces TrkB, TrkC, AKT, and ERK phosphorylation | Induces TrkB, AKT, and ERK phosphorylation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and BDNF.
Primary Hippocampal Neuron Culture
This protocol is fundamental for the subsequent neurotrophic activity assays.
-
Source: E16 mouse embryos.
-
Procedure:
-
Dissect hippocampi from E16 mouse embryos in a sterile environment.
-
Dissociate the tissue into single cells using enzymatic digestion (e.g., with papain) followed by gentle mechanical trituration.
-
Plate the dissociated neurons onto culture dishes or coverslips pre-coated with a substrate that promotes adherence, such as poly-D-lysine.
-
Culture the neurons in a serum-free medium, such as Neurobasal medium supplemented with B-27, to maintain a pure neuronal population.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, treat the cultured neurons with specified concentrations of this compound or BDNF for the indicated durations.
-
Neuronal Survival Assay (TUNEL Staining)
This assay is used to quantify the extent of apoptosis in neuronal cultures following treatment.
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
After treatment with this compound or BDNF, fix the cultured hippocampal neurons with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS to allow entry of the labeling enzyme.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
If an indirectly labeled dUTP is used, follow with an incubation step with a fluorescently labeled antibody or streptavidin conjugate that specifically binds to the incorporated label.
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Visualize the stained cells using fluorescence microscopy and quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
-
Neurite Outgrowth Assay
This assay measures the effect of this compound and BDNF on the growth of neuronal processes.
-
Procedure:
-
Culture primary hippocampal neurons as described above.
-
Treat the neurons with this compound or BDNF for a specified period (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuron-specific marker, such as β-III tubulin, to visualize the neurons and their processes. This involves:
-
Permeabilizing the cells.
-
Incubating with a primary antibody against β-III tubulin.
-
Incubating with a fluorescently labeled secondary antibody.
-
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite for each neuron or by performing Sholl analysis. Sholl analysis involves drawing a series of concentric circles around the neuronal soma and counting the number of neurite intersections with each circle to assess branching complexity.
-
Receptor Binding Assay
This assay determines the ability of this compound to bind to Trk receptors.
-
Method 1: Competition Binding Assay
-
Culture NIH-3T3 cells engineered to express specific Trk receptors (e.g., TrkB or TrkC).
-
Incubate the cells with a known fluorescently labeled ligand for the receptor (e.g., fluorescently tagged BDNF for TrkB-expressing cells) in the presence and absence of varying concentrations of this compound.
-
After incubation, wash the cells to remove unbound ligand.
-
Measure the fluorescence intensity of the cells using a plate reader or flow cytometer. A decrease in fluorescence in the presence of this compound indicates that it competes with the labeled ligand for binding to the receptor.
-
-
Method 2: Direct Binding using LC-MS/MS
-
Immobilize the extracellular domain of the Trk receptor (e.g., TrkB-Fc chimera) on beads.
-
Incubate the receptor-coated beads with varying concentrations of this compound.
-
After incubation, wash the beads to remove unbound compound.
-
Elute the bound this compound and quantify its amount using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Western Blotting for Signaling Pathway Activation
This technique is used to assess the phosphorylation and activation of downstream signaling molecules following receptor activation.
-
Procedure:
-
Treat cultured hippocampal neurons with this compound or BDNF for a short period (e.g., 15-30 minutes) to capture acute signaling events.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-TrkB, phospho-AKT, phospho-ERK).
-
Subsequently, probe the same membrane with antibodies against the total forms of these proteins for normalization.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Detect the chemiluminescent signal using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the signaling pathways activated by BDNF and this compound. BDNF binds to and activates the TrkB receptor, leading to the activation of downstream pathways including the PI3K/AKT, RAS/MAPK, and PLCγ cascades. This compound acts as a co-activator of both TrkB and TrkC receptors, also initiating these downstream signaling events that promote neuronal survival and growth.
Caption: BDNF and this compound signaling pathways.
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the neurotrophic activity of this compound and BDNF on primary neurons.
Caption: A typical experimental workflow.
References
A Comparative Guide to the Differential Effects of LM22B-10 and BDNF on the p75 Neurotrophin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule LM22B-10 and Brain-Derived Neurotrophic Factor (BDNF) concerning their interactions with and downstream effects on the p75 neurotrophin receptor (p75NTR). The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
Brain-Derived Neurotrophic Factor (BDNF) is a well-established neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity, primarily through the activation of its high-affinity receptor, TrkB. However, BDNF also binds to the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. This interaction can lead to divergent cellular outcomes, including apoptosis, particularly in the absence of robust TrkB signaling. In contrast, the small molecule TrkB/TrkC agonist, this compound, has been developed as a potential therapeutic agent that promotes neurotrophic effects. A key distinction between these two molecules lies in their differential engagement with p75NTR. Experimental evidence strongly indicates that this compound does not significantly interact with p75NTR, thereby avoiding the pro-apoptotic signaling pathways that can be triggered by BDNF. This guide will delve into the specifics of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Data Presentation
Table 1: Comparative Binding Affinity for p75NTR
| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |
| BDNF | p75NTR (extracellular domain) | ~2.31 - 2.42 nM | Surface Plasmon Resonance (SPR) | [1] |
| This compound | p75NTR | No significant binding detected | Cell-based survival assays | [2] |
Table 2: Comparison of Downstream Effects Mediated by p75NTR
| Feature | BDNF | This compound | Reference |
| p75NTR-mediated Apoptosis | Induces apoptosis in the absence of TrkB signaling. Addition of 100-200 ng/ml BDNF can reduce neuronal survival by 43-58% in a p75NTR-dependent manner. | Does not induce apoptosis via p75NTR. Neuronal survival is not reduced in the presence of p75NTR. | [2][3] |
| JNK Pathway Activation | Activates the JNK signaling cascade, leading to c-Jun phosphorylation and promoting apoptosis. | Does not activate the JNK pathway via p75NTR. | [4] |
| Neurite Outgrowth in Inhibitory Environments | Neurite outgrowth can be inhibited by p75NTR-mediated signals. | Promotes neurite outgrowth even in the presence of inhibitory molecules that signal through p75NTR. |
Mandatory Visualization
Caption: BDNF signaling through p75NTR and TrkB.
Caption: this compound signaling avoids p75NTR.
Caption: Experimental workflow for comparison.
Experimental Protocols
Competitive Radioligand Binding Assay for p75NTR
Objective: To determine the binding affinity (Ki) of unlabeled ligands (e.g., BDNF, this compound) to p75NTR by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing p75NTR.
-
Radioligand (e.g., ¹²⁵I-NGF, as it binds to p75NTR).
-
Unlabeled competitor ligands (BDNF, this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing p75NTR in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 1 µM unlabeled NGF).
-
Competition: Cell membranes, radioligand, and varying concentrations of the competitor ligand (BDNF or this compound).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Neuronal Apoptosis
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells following treatment with BDNF or this compound.
Materials:
-
Neuronal cell culture (e.g., primary sympathetic neurons or a suitable cell line).
-
BDNF and this compound.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP).
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Plate neurons on coverslips or in culture plates. Treat the cells with the desired concentrations of BDNF, this compound, or vehicle control for a specified period (e.g., 24-48 hours). Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme in the reaction mixture).
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells again with PBS. Add the TUNEL reaction mixture to each sample and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (from the labeled dUTP), while non-apoptotic cells will only show the nuclear counterstain. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst-positive).
Western Blot for JNK Phosphorylation
Objective: To quantify the level of phosphorylated (activated) JNK in neuronal cells after treatment with BDNF or this compound, as an indicator of p75NTR-mediated pro-apoptotic signaling.
Materials:
-
Neuronal cell culture.
-
BDNF and this compound.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and rabbit or mouse anti-total JNK.
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cultures with BDNF, this compound, or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading. Quantify the band intensities and express the results as the ratio of phospho-JNK to total JNK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LM22B-10: A Small Molecule with Pro-Cognitive Potential
For Immediate Release
A comprehensive analysis of the small molecule LM22B-10 reveals its potential as a pro-cognitive agent, primarily through its unique action as a co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC. This guide provides a detailed comparison of this compound with other neurotrophic agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
Executive Summary
This compound is a small molecule that selectively activates TrkB and TrkC receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3).[1] Its activity promotes neuronal survival, enhances neurite outgrowth, and activates downstream signaling pathways crucial for synaptic plasticity. An orally bioavailable derivative, PTX-BD10-2 (also known as BD10-2), has been developed to improve its therapeutic potential.[2][3] This guide will compare the in vitro and in vivo effects of this compound and its derivative with endogenous neurotrophins and other TrkB agonists, such as 7,8-dihydroxyflavone (7,8-DHF) and the neuropeptide preparation Cerebrolysin.
Mechanism of Action: TrkB and TrkC Signaling
This compound functions as a co-activator of TrkB and TrkC, the receptors for BDNF and NT-3, respectively.[1] Upon binding, it induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which plays a key role in synaptic plasticity and neurite outgrowth.[4]
Comparative Performance Data
In Vitro Efficacy: Neuronal Survival and Neurite Outgrowth
This compound has demonstrated significant effects on neuronal survival and neurite outgrowth, often comparable or superior to endogenous neurotrophins.
| Compound | Assay | Model | Concentration | Outcome | Reference |
| This compound | Neuronal Survival | 3T3 cells expressing TrkB/TrkC | 1000 nM | Supports survival | |
| BDNF | Neuronal Survival | 3T3 cells expressing TrkB | 0.7 nM | Supports survival | |
| NT-3 | Neuronal Survival | 3T3 cells expressing TrkC | 0.7 nM | Supports survival | |
| This compound | Neurite Outgrowth | Embryonic Neural Stem (ENS) cells | 1 µM | Increased neurite length and complexity | |
| BDNF | Neurite Outgrowth | Embryonic Neural Stem (ENS) cells | 0.7 nM | Increased neurite length and complexity | |
| This compound | Neurite Outgrowth in inhibitory environment (CSPG/MAG) | Hippocampal neurons | 1000 nM | Significantly increased neurite length | |
| BDNF/NT-3 | Neurite Outgrowth in inhibitory environment (CSPG/MAG) | Hippocampal neurons | 0.7 nM | No significant effect |
In Vivo Pro-Cognitive Effects
Studies in animal models of cognitive impairment have shown the potential of this compound and its derivatives to improve memory and learning. Direct comparative studies with other agents are limited; therefore, data from individual studies are presented.
| Compound | Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |
| PTX-BD10-2 | APPL/S mice (Alzheimer's model) | Novel Object Recognition | Oral administration | Improved memory deficits | |
| PTX-BD10-2 | Controlled Cortical Impact (TBI model) | Barnes Maze | Intraperitoneal injection | Ameliorated cognitive deficits | |
| 7,8-DHF | ApoE-KO mice (Cognitive impairment model) | Morris Water Maze | 5 mg/kg, oral, 25 weeks | Ameliorated cognitive decline | |
| 7,8-DHF | CaM/Tet-DTA mice (Neuronal loss model) | Morris Water Maze | Systemic treatment | Improved spatial memory | |
| Cerebrolysin | Mild Traumatic Brain Injury (rat model) | Morris Water Maze & Social Odor Recognition | 2.5 ml/kg, daily for 28 days | Improved long-term spatial and recognition memory |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally involves three phases:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done for 1-2 days prior to the training phase.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (which can vary from minutes to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object (higher exploration time) is indicative of intact recognition memory. The discrimination index (DI) is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory, which is dependent on the hippocampus.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must learn to find the hidden platform. Each trial ends when the mouse finds the platform or after a set time (e.g., 60-90 seconds), at which point it is guided to the platform. This is repeated for several trials over multiple days. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Conclusion
This compound and its orally bioavailable derivative, PTX-BD10-2, represent a promising class of small molecule TrkB/TrkC co-agonists with demonstrated pro-cognitive potential in preclinical models. Their ability to promote neuronal survival and neurite outgrowth, particularly in inhibitory environments, suggests a robust mechanism of action. While direct comparative efficacy studies with other cognitive enhancers are needed to fully elucidate their relative therapeutic potential, the existing data strongly support their continued investigation for the treatment of cognitive disorders associated with neurodegeneration and neuronal injury. Researchers are encouraged to consider these compounds as valuable tools for exploring the therapeutic modulation of neurotrophin signaling pathways.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity‐dependent synaptic and microglial transcriptomic changes in a late‐stage Alzheimer's mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of LM22B-10 Efficacy in Different Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule TrkB/TrkC co-agonist, LM22B-10, with alternative neurotrophic compounds across various preclinical disease models. The data presented is intended to offer an objective overview of this compound's therapeutic potential and to provide detailed experimental context for researchers in the field of neurodegenerative and neurological disorders.
Abstract
This compound is a blood-brain barrier permeant small molecule that activates the Tropomyosin receptor kinase B (TrkB) and TrkC, receptors for brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) respectively. By mimicking the action of these endogenous neurotrophins, this compound promotes neuronal survival, enhances neurite outgrowth, and modulates synaptic plasticity. This guide cross-validates the efficacy of this compound in preclinical models of Huntington's Disease, Alzheimer's Disease, Parkinson's Disease, and Traumatic Brain Injury, comparing its performance with native neurotrophins and other synthetic Trk receptor agonists.
Mechanism of Action: The TrkB/TrkC Signaling Pathway
This compound functions by binding to and co-activating TrkB and TrkC receptors. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and growth.
Figure 1: this compound Signaling Pathway.
Efficacy in Huntington's Disease Models
In mouse models of Huntington's Disease (HD), such as the R6/2 and Q140 lines, this compound has been shown to ameliorate motor deficits and reduce striatal pathology. Its performance is compared here with another small molecule, LM22A-4, which is a selective TrkB agonist.
Quantitative Data Comparison
| Compound | Disease Model | Endpoint | Result | Reference |
| This compound | R6/2 and Q140 Mice | Motor Performance | Improved motor performance in both models. | [1] |
| R6/2 Mice | Striatal Pathology | Reduced intranuclear huntingtin aggregates, dendritic spine loss, and microglial activation. | [1] | |
| LM22A-4 | R6/2 and BACHD Mice | Motor Performance | Improved downward climbing and grip strength in R6/2 mice. | |
| R6/2 Mice | Striatal Pathology | Decreased intranuclear huntingtin aggregates and microglial activation. |
Featured Experimental Protocol: Rotarod Test for Motor Coordination
Figure 2: Rotarod Test Workflow.
Detailed Protocol:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Apparatus Setup: The rotarod apparatus is set to an accelerating speed, for example, from 4 to 40 revolutions per minute (rpm) over a 300-second interval.
-
Procedure: Each mouse is placed on the rotating rod. The trial begins, and the latency for the mouse to fall off the rod is recorded. This procedure is typically repeated for 3-5 trials with a 15-minute inter-trial interval.
-
Data Analysis: The average latency to fall is calculated for each mouse, and statistical analysis is performed to compare the performance between different treatment groups.
Efficacy in Alzheimer's Disease Models
This compound and its derivative, PTX-BD10-2, have shown promise in preclinical models of Alzheimer's Disease (AD). Their efficacy is compared with the well-studied TrkB agonist, 7,8-dihydroxyflavone (7,8-DHF).
Quantitative Data Comparison
| Compound | Disease Model | Endpoint | Result | Reference |
| This compound Derivative (PTX-BD10-2) | APPL/S Mice | Cholinergic Neuron Atrophy | Restored cholinergic neurite integrity and reduced neuronal atrophy. | |
| APPL/S Mice | Synaptic Plasticity | Attenuated memory and LTP deficits. | ||
| 7,8-dihydroxyflavone (7,8-DHF) | 5XFAD Mice | Memory Deficits | Rescued memory deficits in the Y-maze task. | |
| CaM/Tet-DTA Mice | Spatial Memory | Significantly improved spatial memory in the water maze. |
Featured Experimental Protocol: Morris Water Maze for Spatial Memory
Figure 3: Morris Water Maze Workflow.
Detailed Protocol:
-
Apparatus: A large circular pool is filled with opaque water, and a small platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Training: Mice undergo several days of training where they are placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The swim path and the time spent in the quadrant where the platform was previously located are recorded.
-
Data Analysis: Shorter escape latencies during training and a preference for the target quadrant during the probe trial indicate better spatial memory.
Efficacy in Parkinson's Disease and Traumatic Brain Injury Models
This compound has also been investigated in models of Parkinson's Disease (PD) and Traumatic Brain Injury (TBI), demonstrating its potential to protect neurons and improve functional outcomes.
Quantitative Data Comparison
| Compound | Disease Model | Endpoint | Result | Reference |
| This compound | MPTP Mouse Model (PD) | Motor Function | Preventative treatment improved movement. | |
| Controlled Cortical Impact (TBI) in Rats | Neurogenesis | Increased proliferation of doublecortin-expressing cells in the hippocampus. | ||
| Controlled Cortical Impact (TBI) in Rats | Cell Death | Significantly reduced cell death in the injured cortex. | ||
| Controlled Cortical Impact (TBI) in Rats | Behavior | Improved anxiety-like behavior and spatial memory in injured rats. | ||
| BDNF | In vitro progenitor cells | Proliferation & Differentiation | Increased proliferation and differentiation of neuronal progenitor cells. |
Summary and Future Directions
This compound demonstrates significant therapeutic potential across a range of preclinical models of neurological disorders. Its ability to co-activate TrkB and TrkC receptors offers a multi-faceted approach to neuroprotection and regeneration. Compared to its alternatives, this compound often shows comparable or, in some instances, superior efficacy.
Future research should focus on direct, head-to-head comparative studies of this compound against other promising Trk agonists in standardized disease models. Further investigation into the optimal dosing, treatment duration, and long-term safety of this compound is also crucial for its potential clinical translation. The detailed experimental protocols provided in this guide aim to facilitate such future investigations and ensure the reproducibility of findings.
References
A Comparative Guide to the In Vivo Efficacy of LM22B-10 and its Derivative, PTX-BD10-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the TrkB/TrkC co-activator LM22B-10 and its orally bioavailable derivative, PTX-BD10-2. The following sections detail their performance in preclinical models, supported by experimental data, and provide insights into their mechanisms of action and experimental protocols.
Overview of this compound and PTX-BD10-2
This compound is a small molecule that activates the Tropomyosin receptor kinase B (TrkB) and TrkC, receptors crucial for neuronal survival, growth, and plasticity.[1][2] While effective in preclinical studies, its utility has been limited by poor oral bioavailability. To address this, a derivative, PTX-BD10-2, was developed with improved pharmacokinetic properties, specifically enhanced oral bioavailability, allowing for systemic administration.[3] Both compounds have demonstrated neuroprotective and restorative effects in various models of neurological disorders.
In Vivo Efficacy Data
The following tables summarize the key in vivo efficacy data for this compound and PTX-BD10-2 from separate studies. It is important to note that a direct head-to-head comparison in the same animal model has not been published. The data presented here is from different models and species, highlighting the individual efficacy of each compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Traumatic Brain Injury (TBI)
| Efficacy Endpoint | Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Neuronal Degeneration | Sprague-Dawley Rats with controlled cortical impact (CCI) injury | This compound | 10 mg/kg, intraperitoneal (i.p.) injection | Significantly reduced the number of Fluoro-Jade C positive (degenerating) neurons in the injured cortex compared to vehicle-treated animals (p=0.002).[4][5] | |
| Cognitive Function (Spatial Learning and Memory) | Sprague-Dawley Rats with CCI injury | This compound | 10 mg/kg, i.p. | Partially reversed TBI-induced deficits in task acquisition in the Barnes maze. | |
| Neurogenesis | Sprague-Dawley Rats with CCI injury | This compound | 10 mg/kg, i.p. | Increased the proliferation of doublecortin-expressing (DCX+) cells in the hippocampus. |
Table 2: In Vivo Efficacy of PTX-BD10-2 in a Mouse Model of Alzheimer's Disease (AD)
| Efficacy Endpoint | Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Cholinergic Neuron Integrity | hAPPLond/Swe (APPL/S) AD Mice | PTX-BD10-2 | Oral administration | Restored cholinergic neurite integrity in the nucleus basalis of Meynert (NBM) and vertical diagonal band (VDB). | |
| Neuronal Atrophy | hAPPLond/Swe (APPL/S) AD Mice | PTX-BD10-2 | Oral administration | Reduced NBM neuronal atrophy in symptomatic mice. | |
| Tau Pathology | hAPPLond/Swe (APPL/S) AD Mice | PTX-BD10-2 | Oral administration | Reduced NBM tau pathology. | |
| Synaptic Function and Memory | Aged APPL/S AD Mice | PTX-BD10-2 | Oral administration | Improved memory and long-term potentiation (LTP) deficits. |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for both this compound and PTX-BD10-2 involves the activation of TrkB and TrkC receptors, leading to the downstream activation of pro-survival and plasticity-related signaling cascades.
Caption: Signaling pathway of this compound and its derivatives.
The typical workflow for in vivo efficacy studies of these compounds is outlined below.
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
1. This compound Administration in a Rat Model of Traumatic Brain Injury
-
Animal Model: Adult male Sprague-Dawley rats are subjected to a controlled cortical impact (CCI) injury to model TBI.
-
Compound Preparation and Administration: this compound is dissolved in a vehicle solution (e.g., saline). A common administration route is intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Treatment Schedule: The first dose is typically administered shortly after the TBI, followed by daily injections for a specified period (e.g., 7 days).
-
Efficacy Assessment:
-
Histology: At the end of the treatment period, animals are euthanized, and brain tissue is collected. Coronal sections are stained with Fluoro-Jade C to quantify degenerating neurons in the penumbra of the injury site.
-
Behavioral Testing: Spatial learning and memory are assessed using the Barnes maze. Parameters such as latency to find the escape hole and the number of errors are recorded and analyzed.
-
2. PTX-BD10-2 Administration in a Mouse Model of Alzheimer's Disease
-
Animal Model: Transgenic mouse models of AD, such as the hAPPLond/Swe (APPL/S) mice, which develop amyloid plaques and cholinergic neuron degeneration, are used.
-
Compound Preparation and Administration: Due to its improved oral bioavailability, PTX-BD10-2 is administered via oral gavage. The compound is formulated in a suitable vehicle for oral delivery.
-
Treatment Schedule: Treatment is often initiated in aged, symptomatic mice to model a clinically relevant scenario. Daily oral administration is carried out for several weeks or months.
-
Efficacy Assessment:
-
Immunohistochemistry: Following treatment, brain tissue is processed for immunohistochemical analysis. Staining for choline acetyltransferase (ChAT) is used to assess the integrity and number of cholinergic neurons in the basal forebrain.
-
Pathology Assessment: Brain sections are also stained to evaluate the burden of AD-related pathologies, such as tau aggregates.
-
Behavioral Testing: Cognitive function is evaluated using tests like the Morris water maze to assess spatial learning and memory.
-
Conclusion
Both this compound and its derivative PTX-BD10-2 show significant promise as therapeutic agents for neurological disorders by activating TrkB and TrkC signaling. While this compound has demonstrated efficacy in models of acute neuronal injury like TBI, its poor oral bioavailability is a limitation for chronic administration. PTX-BD10-2 overcomes this hurdle and has shown efficacy in a chronic neurodegenerative disease model of Alzheimer's disease.
The choice between these compounds for future research will depend on the specific application. For acute, localized delivery, this compound may still be a valuable tool. However, for chronic conditions requiring systemic administration, the improved pharmacokinetic profile of PTX-BD10-2 makes it a more attractive candidate for further development and clinical translation. Future studies involving a direct, head-to-head comparison of these two molecules in the same in vivo model are warranted to definitively establish their relative potency and efficacy.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of TrkB Agonists: Quantitative Comparison of LM22B-10 and 7,8-DHF Potency
For researchers, scientists, and drug development professionals, the quest for potent and selective small-molecule TrkB agonists is of paramount importance for developing therapeutics for neurodegenerative diseases and psychiatric disorders. Among the frontrunners in this area are LM22B-10 and 7,8-dihydroxyflavone (7,8-DHF), both of which have been reported to modulate the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This guide provides a comprehensive quantitative comparison of the potency of these two compounds, supported by experimental data and detailed methodologies.
At a Glance: Potency Showdown
A direct comparison of this compound and 7,8-DHF reveals distinct profiles in their interaction with TrkB and their effects on neuronal cells. While both compounds have demonstrated neurotrophic and neuroprotective activities, their potency, selectivity, and even their primary mechanism of action have been subjects of scientific investigation and debate.
| Parameter | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | Key Insights |
| Target(s) | TrkB and TrkC Co-activator | Primarily reported as a TrkB Agonist | This compound exhibits a broader spectrum of activity by targeting both TrkB and TrkC, whereas 7,8-DHF is considered more selective for TrkB. |
| EC50 (Neurotrophic/Protective Activity) | 200-300 nM (Neurotrophic activity)[1] | ~35 nM (Neuroprotection) | 7,8-DHF demonstrates higher potency in cell protection assays. |
| Kd (Binding Affinity for TrkB) | Not consistently reported; one study suggests no direct binding. | 15.4 nM to 320 nM[2] | The binding affinity of 7,8-DHF for TrkB varies depending on the assay, while the direct binding of this compound to TrkB has been questioned. |
| Mechanism of Action | Co-activator of TrkB/TrkC | Reported TrkB agonist; however, some studies suggest it may act as a pyridoxal phosphatase (PDXP) inhibitor.[3] | The direct agonism of 7,8-DHF on TrkB is a subject of ongoing scientific discussion, with alternative mechanisms proposed. |
In-Depth Look: Experimental Data and Protocols
To understand the nuances of their potency, it is crucial to examine the experimental methodologies employed in these studies.
TrkB Activation and Phosphorylation
The activation of TrkB is a critical first step in its signaling cascade. This is typically assessed by measuring the phosphorylation of specific tyrosine residues on the receptor.
-
Cell Culture and Treatment: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound or 7,8-DHF for a specified duration (e.g., 15-30 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., BDNF) are included.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated TrkB (e.g., anti-pTrkB Y816) overnight at 4°C. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software. The levels of phosphorylated TrkB are normalized to the total TrkB levels, which are determined by stripping the membrane and re-probing with an antibody against total TrkB.
Neuronal Survival and Viability
A key functional outcome of TrkB activation is the promotion of neuronal survival. This is often quantified using cell viability assays.
-
Cell Seeding: Neuronal cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or 7,8-DHF. Control wells with vehicle and untreated cells are also included. The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the EC50 value is calculated from the dose-response curve.
Neurite Outgrowth
The ability of these compounds to promote the growth of new neurites is another important measure of their neurotrophic potential.
-
Cell Culture: Primary neurons or neuronal cell lines are seeded onto a suitable substrate (e.g., poly-D-lysine coated coverslips or plates).
-
Treatment: The cells are treated with different concentrations of this compound, 7,8-DHF, or control substances.
-
Incubation: The cells are incubated for a period sufficient to allow for neurite extension (e.g., 24-48 hours).
-
Immunostaining: The cells are fixed and stained with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurons and their processes.
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope. The length and number of neurites per neuron are quantified using image analysis software.
Visualizing the Pathways
To better understand the mechanisms of action, it is helpful to visualize the key signaling pathways and experimental workflows.
Caption: The TrkB signaling pathway activated by ligands like this compound and 7,8-DHF.
Caption: A streamlined workflow for assessing TrkB phosphorylation via Western blotting.
Caption: The key steps involved in determining cell viability using the MTT assay.
Concluding Remarks
The quantitative comparison between this compound and 7,8-DHF highlights the complexity in evaluating TrkB agonists. While 7,8-DHF appears more potent in specific neuroprotective assays, its direct agonistic activity on TrkB is a subject of debate, with potential alternative mechanisms of action coming to light. This compound, on the other hand, presents a broader activity profile by co-activating both TrkB and TrkC, though its direct binding to these receptors has also been questioned in some studies.
For researchers and drug developers, the choice between these compounds will depend on the specific research question and therapeutic goal. The provided experimental protocols offer a foundation for conducting rigorous, in-house comparisons to validate and expand upon the existing data. The ongoing scientific discourse underscores the importance of employing multiple, well-controlled assays to fully characterize the potency and mechanism of action of novel TrkB modulators.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
Safety Operating Guide
Proper Disposal of LM22B-10: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of the TrkB/TrkC activator, LM22B-10. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure laboratory safety and environmental protection.
The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide outlines the necessary steps for the disposal of this compound in its various forms, including unused solid compound, solutions, and contaminated labware. Adherence to these procedures will mitigate risks and ensure responsible chemical waste management.
Summary of this compound Disposal Information
The following table summarizes key information for the disposal of this compound. This information is derived from standard laboratory chemical safety practices and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer.
| Parameter | Guideline | Citation |
| Waste Classification | Non-hazardous solid waste (as per supplier SDS). However, consult local regulations as classifications may vary. | [1] |
| Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Local Regulations | Disposal must be in accordance with all applicable federal, state, and local environmental regulations. | [1] |
Step-by-Step Disposal Procedures
The following protocols provide a detailed workflow for the proper disposal of this compound in different forms encountered in a laboratory setting.
Disposal of Unused Solid this compound
Unused or expired solid this compound must be treated as chemical waste.
-
Step 1: Segregation and Labeling:
-
Collect all solid, unused this compound in a designated, clearly labeled, and sealed waste container.
-
The label must include "Hazardous Waste," the chemical name "this compound," and any other institutional-required information.
-
-
Step 2: Preparation for Disposal:
-
For incineration, the solid waste should be dissolved or mixed with a combustible solvent, such as alcohol or a suitable organic solvent. This should be done in a well-ventilated area, preferably a fume hood.
-
-
Step 3: Institutional Pickup:
-
Arrange for the collection of the prepared waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal of this compound Solutions
Solutions of this compound, whether in organic solvents or aqueous buffers, must not be disposed of down the drain.
-
Step 1: Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed waste container.
-
Do not mix with incompatible waste streams. It is best practice to maintain separate waste containers for halogenated and non-halogenated solvents.
-
-
Step 2: Labeling:
-
Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
-
Step 3: Storage and Disposal:
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed waste disposal service for incineration.
-
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items that have come into contact with this compound are considered contaminated waste.
-
Step 1: Segregation:
-
Collect all contaminated solid waste, including gloves, pipette tips, weighing boats, and absorbent paper, in a designated hazardous waste container lined with a chemically resistant bag.
-
-
Step 2: Containment and Labeling:
-
Ensure the container is sealed and clearly labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
-
Step 3: Disposal:
-
Dispose of the container through your institution's chemical waste management program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research community.
References
Essential Safety and Logistical Framework for Handling Novel Potent Compounds: A Guide for LM22B-10
For Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive framework for establishing essential safety and logistical protocols for handling novel potent compounds, using the placeholder designation "LM22B-10." Given that "this compound" is not a publicly indexed chemical entity, this guide is built upon best practices for managing potent, potentially cytotoxic, or unknown substances in a laboratory environment. The core principle is to treat any new chemical entity (NCE) with a high degree of caution until comprehensive toxicological data is available.[1][2]
A thorough risk assessment is the foundational step before any handling of a novel compound.[3][4] This involves evaluating all available information, including in silico toxicological predictions, data from similar compounds, and the intended mechanism of action.[2] The procedures outlined below should be adapted based on this initial risk assessment and updated as more data becomes available.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and must be meticulously followed. For a potent compound of unknown toxicity like this compound, a conservative approach is mandated. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (in sealed containers) | Single pair of nitrile gloves | Dedicated lab coat | Safety glasses with side shields | Not generally required |
| Weighing & Aliquoting (powder) | Double pair of chemotherapy-rated nitrile gloves | Disposable, solid-front gown with cuffs | Chemical splash goggles and a full face shield | NIOSH-approved N95 or higher respirator |
| Solution Preparation & Handling | Double pair of chemotherapy-rated nitrile gloves | Disposable, solid-front gown with cuffs | Chemical splash goggles | Surgical mask (if not in a fume hood) |
| Spill Cleanup | Double pair of heavy-duty nitrile or neoprene gloves | Disposable, fluid-resistant gown or coveralls | Chemical splash goggles and a full face shield | N95 or higher respirator, or a combination particulate/cartridge respirator for volatile agents |
| Waste Disposal | Double pair of nitrile gloves | Disposable gown or lab coat | Safety glasses with side shields | Not generally required |
Operational Plan: A Step-by-Step Guide
A systematic workflow is critical to minimize the risk of exposure and contamination. All handling of this compound should occur within a designated and restricted area, such as a certified chemical fume hood, biological safety cabinet, or glove box.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Designated Area: All manipulations of this compound must be conducted in a certified chemical fume hood or equivalent containment device. The area should be clearly marked with warning signs.
-
Decontamination Solution: Ensure a validated decontamination solution is prepared and readily available within the work area.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
2. Handling:
-
Weighing Powders: To minimize aerosol generation, use a ventilated balance enclosure or perform weighing within a fume hood. Use gentle scooping techniques and avoid creating dust clouds.
-
Preparing Solutions: When dissolving this compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible.
3. Post-Handling:
-
Decontamination: Thoroughly wipe down all surfaces and equipment with the prepared decontamination solution, followed by a rinse with an appropriate solvent (e.g., 70% ethanol or water).
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Disposable PPE should be immediately placed in the hazardous waste container.
-
Personal Hygiene: After removing all PPE, wash hands and any potentially exposed skin with soap and water for at least 15-20 seconds.
Disposal and Decontamination Plan
Proper disposal and decontamination are crucial to prevent secondary exposure and environmental contamination.
Waste Segregation and Disposal
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Container | Disposal Protocol |
| Solid Waste (Gloves, gowns, bench paper, pipette tips) | Labeled, sealed, puncture-resistant plastic bag or container. | Place in a secondary container for pickup by Environmental Health & Safety (EHS). |
| Liquid Waste (Unused solutions, contaminated solvents) | Labeled, sealed, chemically-resistant container. | Do not pour down the drain. Store in a secondary containment bin until pickup by EHS. |
| Sharps (Needles, contaminated glassware) | Labeled, puncture-proof sharps container. | Seal the container when 3/4 full and place it in the designated area for EHS pickup. |
Spill Management Protocol
In the event of a spill, prompt and correct action is essential. All labs handling this compound must have a dedicated spill kit readily accessible.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
